4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEJSYHEDLGIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189672 | |
| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36090-27-4 | |
| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036090274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and its derivatives represent a class of synthetic compounds that have garnered significant interest in medicinal chemistry, primarily for their potent biological activities. This technical guide provides a comprehensive overview of the basic properties of the core molecule, this compound, including its physicochemical characteristics, synthesis, and spectral data. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutics. While experimental data for the parent compound is limited, this guide consolidates available information and provides expert estimations based on analogous structures.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. Due to a lack of extensive experimental data for the parent compound, the following table includes a combination of available data for closely related compounds and predicted values.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₂N₂O₃S | Calculated |
| Molecular Weight | 240.28 g/mol | [1] |
| CAS Number | 36090-27-4 | [1] |
| Appearance | White to off-white crystalline solid (Predicted) | Based on analogous sulfonamides |
| Melting Point (°C) | Not available. Precursor (sulfonyl chloride) melts at 104.0-113.0 °C. | [2] |
| pKa | 9.5 - 10.5 (Predicted) | Estimated based on pKa values of similar benzenesulfonamide derivatives. The sulfonamide proton is weakly acidic. |
| Aqueous Solubility | Low (Predicted) | Benzenesulfonamides generally exhibit poor water solubility. Solubility is expected to be pH-dependent, increasing in alkaline conditions. |
| LogP (Octanol/Water) | 1.0 - 1.5 (Predicted) | Estimated based on the structure's polarity. |
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. While a specific protocol for the parent compound is not explicitly detailed in the literature, the following represents a plausible and generalizable synthetic route based on established methods for analogous compounds.
Overall Synthetic Scheme
Caption: General synthetic route for this compound.
Experimental Protocol
Step 1: Synthesis of N-(4-Sulfamoylphenyl)-4-chlorobutanamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminobenzenesulfonamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add pyridine (1.1 equivalents) to the solution. Subsequently, add a solution of 4-chlorobutyryl chloride (1.05 equivalents) in DCM dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(4-sulfamoylphenyl)-4-chlorobutanamide.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the N-(4-sulfamoylphenyl)-4-chlorobutanamide (1 equivalent) from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed, as monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford the final product, this compound.
Spectral Characterization (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.8-8.0 (m, 4H, Ar-H)
-
δ 7.2-7.4 (s, 2H, -SO₂NH₂)
-
δ 3.8-4.0 (t, 2H, -N-CH₂-)
-
δ 2.4-2.6 (t, 2H, -CO-CH₂-)
-
δ 2.0-2.2 (m, 2H, -CH₂-CH₂-CH₂-)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 174-176 (C=O)
-
δ 140-142 (Ar-C)
-
δ 138-140 (Ar-C)
-
δ 126-128 (Ar-CH)
-
δ 118-120 (Ar-CH)
-
δ 48-50 (-N-CH₂-)
-
δ 30-32 (-CO-CH₂-)
-
δ 17-19 (-CH₂-)
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: m/z 241.06
-
[M+Na]⁺: m/z 263.04
-
Biological Activity and Mechanism of Action
Derivatives of this compound have been extensively studied as potent antimicrotubule agents with significant anticancer activity.[3] These compounds have been shown to target the colchicine-binding site on β-tubulin.[3]
Signaling Pathway
The primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division.
Caption: Mechanism of action leading to G2/M cell cycle arrest.
This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells.[3]
Conclusion
This compound serves as a valuable scaffold in the design of potent bioactive molecules, particularly in the field of oncology. This guide provides a foundational understanding of its basic properties, a plausible synthetic route, and its established mechanism of action. While further experimental characterization of the parent compound is warranted, the information compiled here offers a crucial starting point for researchers and drug development professionals working with this promising class of compounds. The exploration of its derivatives continues to be an active area of research with the potential for the development of novel cancer therapeutics.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride, 97% 1 g | Request for Quote [thermofisher.com]
- 3. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, a molecule of interest in the field of medicinal chemistry, particularly in the development of novel anticancer agents.
Chemical Structure and Identification
This compound is a synthetic organic compound featuring a benzenesulfonamide moiety substituted at the para position with a 2-oxopyrrolidin-1-yl group. The core structure consists of a central benzene ring, to which a sulfonamide group (-SO₂NH₂) and a five-membered lactam ring (pyrrolidin-2-one) are attached.
Key Structural Features:
-
Benzenesulfonamide Core: This functional group is a common scaffold in a wide range of pharmaceuticals.
-
2-Oxopyrrolidin-1-yl Moiety: A lactam ring system that contributes to the molecule's overall shape and polarity.
-
Para-Substitution Pattern: The specific arrangement of the substituents on the benzene ring influences the molecule's electronic properties and spatial conformation.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 36090-27-4 |
| Molecular Formula | C₁₀H₁₂N₂O₃S |
| Molecular Weight | 240.28 g/mol |
| InChI Key | LYEJSYHEDLGIFI-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available precursor, 1-phenylpyrrolidin-2-one. The general synthetic pathway involves the chlorosulfonation of the aromatic ring, followed by amination of the resulting sulfonyl chloride.
Figure 1: General synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride
A detailed experimental protocol for this step is adapted from analogous chlorosulfonation reactions.
-
To a stirred solution of 1-phenylpyrrolidin-2-one (1 equivalent) in a suitable inert solvent (e.g., chloroform or dichloromethane), chlorosulfonic acid (excess, typically 3-5 equivalents) is added dropwise at a low temperature (0-5 °C) to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
-
The resulting precipitate, 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
The following is a general procedure for the amination of the sulfonyl chloride intermediate.[1]
-
The crude 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride (1 equivalent) is added to an excess of concentrated aqueous ammonia (ammonium hydroxide).
-
The mixture is stirred, and the reaction progress is monitored by TLC. The reaction may be heated to facilitate completion.
-
Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by vacuum filtration.
-
The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield (Step 1) | Not explicitly reported for this specific substrate, but generally moderate to high for chlorosulfonation reactions. | General Knowledge |
| Typical Yield (Step 2) | Quantitative for the conversion of benzenesulfonyl chlorides to sulfonamides. | [1] |
| Melting Point | Not readily available in the searched literature for the unsubstituted compound. | - |
| ¹H NMR, ¹³C NMR | Characterization data for the parent compound is not detailed in the provided search results, but would be expected to be consistent with the proposed structure. | - |
Biological Activity and Signaling Pathway
This compound and its derivatives have emerged as a class of potent antimicrotubule agents that exhibit anticancer activity.[2][3] Their mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, by binding to the colchicine-binding site on β-tubulin.[2]
Signaling Pathway: Inhibition of Microtubule Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to polymerize (assemble) and depolymerize (disassemble) is critical for the formation of the mitotic spindle during cell division.
-
Binding to β-tubulin: this compound derivatives bind to the colchicine-binding site located on the β-tubulin subunit.[2]
-
Inhibition of Polymerization: This binding event introduces a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules.
-
Disruption of Mitotic Spindle: The inhibition of microtubule polymerization leads to the disruption of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.
-
Cell Cycle Arrest: Consequently, the cell cycle is arrested in the G2/M phase.[2]
-
Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Figure 2: Signaling pathway of this compound derivatives as antimicrotubule agents.
Experimental Workflow for Biological Evaluation
The biological activity of this compound derivatives is typically assessed through a series of in vitro assays.
Figure 3: A typical experimental workflow for evaluating the biological activity of this compound derivatives.
Conclusion
This compound serves as a valuable scaffold in the design of novel antimicrotubule agents. Its straightforward synthesis and potent biological activity make it and its derivatives promising candidates for further investigation in the development of new cancer therapeutics. The detailed understanding of its chemical properties, synthesis, and mechanism of action provides a solid foundation for researchers and drug development professionals working in this area.
References
Technical Guide: Biological Activity of N-(phenylsulfonyl)-2-pyrrolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(phenylsulfonyl)-2-pyrrolidinone derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The core structure, featuring a pyrrolidinone ring attached to a phenylsulfonyl group, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of these compounds, with a focus on their anticonvulsant, anti-inflammatory, and thromboxane A2 (TXA2) receptor antagonist properties.
Synthesis of N-(phenylsulfonyl)-2-pyrrolidinone Derivatives
The synthesis of N-(phenylsulfonyl)-2-pyrrolidinone derivatives can be achieved through several synthetic routes. A common method involves the reaction of 2-pyrrolidinone with a substituted benzenesulfonyl chloride in the presence of a base.
General Synthetic Procedure:
A general procedure for the synthesis of N-sulfonyl pyrrolidin-2,5-diones involves a three-step process: carbamoylation-sulfamoylation, deprotection, and condensation. This method utilizes a catalytic amount of H6P2W18O62 in acetonitrile under refluxing conditions to produce the desired compounds in good yield.[1] Another approach involves the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with a substituted aniline in ethanol with a catalytic amount of glacial acetic acid.[2]
Experimental Protocol: Synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives
Biological Activities and Experimental Protocols
N-(phenylsulfonyl)-2-pyrrolidinone derivatives have been investigated for a range of biological activities. The following sections detail the key therapeutic areas and the experimental protocols used to evaluate their efficacy.
Anticonvulsant Activity
Several pyrrolidinone derivatives have shown promising anticonvulsant effects, suggesting their potential in the treatment of epilepsy. Their mechanism of action is often linked to the modulation of GABAergic neurotransmission.[4][5][6]
a) Maximal Electroshock (MES)-Induced Seizure Test:
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension induced by a maximal electrical stimulus.
-
Procedure:
-
Male ICR mice (23 ± 3 g) are used.
-
The test compound is administered orally (p.o.) at a predetermined dose (e.g., 100 mg/kg).
-
After a specific time (e.g., one hour), a maximal electroshock (60 Hz sine wave, 50 mA, 200 msec duration) is applied through corneal electrodes.
-
The presence or absence of the tonic hindlimb extension is observed.
-
Significant anticonvulsant activity is indicated by the prevention of tonic convulsions in less than 50% of the mice.
-
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure, is calculated.
b) Pentylenetetrazole (PTZ)-Induced Seizure Test:
The PTZ-induced seizure model is used to identify compounds effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist.
-
Objective: To evaluate the ability of a compound to prevent or delay the onset of seizures induced by the chemical convulsant pentylenetetrazole.
-
Procedure:
-
Mice are administered the test compound at various doses.
-
After a defined pretreatment time, a convulsive dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for the onset and severity of seizures, typically for 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
-
Data Analysis: The ED50 for protection against PTZ-induced seizures is determined.
Anti-inflammatory Activity
Certain N-(phenylsulfonyl)-2-pyrrolidinone derivatives have demonstrated anti-inflammatory properties, likely through the inhibition of the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins.[2][7]
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.
-
Objective: To measure the ability of a compound to reduce the edema (swelling) induced by the injection of carrageenan in the paw of a rodent.
-
Procedure:
-
Wistar rats or Swiss albino mice are used.
-
The test compound is administered orally or intraperitoneally at different doses.
-
After a specified time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group compared to the control group (vehicle-treated).
-
-
Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in paw edema, can be determined.
Thromboxane A2 (TXA2) Receptor Antagonism
Some N-(phenylsulfonyl)-2-pyrrolidinone derivatives have been identified as antagonists of the thromboxane A2 (TXA2) receptor, suggesting their potential as antiplatelet and antithrombotic agents.[8][9][10] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[9]
This in vitro assay is used to determine the affinity of a compound for the TXA2 receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the TXA2 receptor.
-
Procedure:
-
Platelet membranes rich in TXA2 receptors are prepared from human or animal blood.
-
The membranes are incubated with a radiolabeled TXA2 receptor antagonist (e.g., [³H]-SQ 29,548).
-
Increasing concentrations of the test compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated. This value can be used to determine the binding affinity (Ki) of the compound for the TXA2 receptor.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of various pyrrolidinone derivatives. Note: Specific data for N-(phenylsulfonyl)-2-pyrrolidinone was not available in the provided search results; the tables present data for related pyrrolidinone derivatives.
Table 1: Anticonvulsant Activity of Pyrrolidinone Derivatives
| Compound | Test Model | Animal | Route of Administration | ED50 / Activity | Reference |
| Pyrrolidinone Derivative A-1 | MES | Rat | i.p. | ED50: 30 mg/kg | [2] |
| Pyrrolidinone Derivative A-4 | PTZ | Mouse | i.p. | ED50: 100 mg/kg | [2] |
Table 2: Anti-inflammatory Activity of Pyrrolidinone Derivatives
| Compound | Test Model | IC50 / % Inhibition | Reference |
| Pyrrolidinone Derivative A-1 | Carrageenan-induced paw edema | 58.6% inhibition at 10 mg/kg | [2] |
| Pyrrolidinone Derivative A-4 | Carrageenan-induced paw edema | 52.4% inhibition at 10 mg/kg | [2] |
Table 3: Thromboxane A2 Receptor Antagonist Activity of Pyrrolidinone Derivatives
| Compound | Assay | IC50 | Reference |
| Pyrrophenone | Human cytosolic phospholipase A2α inhibition | 4.2 nM | [11] |
Signaling Pathways and Mechanisms of Action
The biological effects of N-(phenylsulfonyl)-2-pyrrolidinone derivatives are mediated through their interaction with specific signaling pathways.
GABAergic Neurotransmission (Anticonvulsant Activity)
The anticonvulsant activity of many pyrrolidinone derivatives is attributed to their ability to enhance GABAergic inhibition in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain, and its receptors (GABAA receptors) are ligand-gated ion channels that, when activated, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced excitability.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenolics as GABAA Receptor Ligands: An Updated Review [mdpi.com]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis and pharmacological modulation of thromboxane in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Pharmacological Profile of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and its derivatives. This class of compounds has emerged as a promising area of research in oncology, primarily due to its potent activity as antimicrotubule agents. This document details their mechanism of action, supported by quantitative data on their antiproliferative effects, and outlines the experimental protocols for their synthesis and biological evaluation. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of their cellular and molecular interactions.
Introduction
This compound serves as the core scaffold for a series of synthetic compounds with significant therapeutic potential. The primary focus of research on this scaffold has been the development of its phenyl derivatives, known as PYB-SAs, which have demonstrated potent anticancer properties. These compounds act as antimicrotubule agents, a class of drugs that interfere with the dynamics of cellular microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.
Mechanism of Action
Derivatives of this compound exert their cytotoxic effects by targeting tubulin, the protein subunit of microtubules. Specifically, they bind to the colchicine-binding site on β-tubulin.[1] This interaction disrupts the normal process of microtubule polymerization and depolymerization, leading to a net depolymerization of the microtubule network.
The disruption of microtubule dynamics has profound consequences for cellular function, particularly during cell division. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[1] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Signaling Pathway of Microtubule Disruption and Apoptosis Induction
The following diagram illustrates the signaling cascade initiated by the binding of this compound derivatives to tubulin, leading to G2/M arrest and apoptosis.
Caption: Signaling pathway of this compound derivatives.
Quantitative Data
The antiproliferative activity of phenyl this compound (PYB-SA) derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a potent cytotoxic effect in the nanomolar to low micromolar range.
| Compound Derivative | HT-1080 (Fibrosarcoma) IC50 (µM) | HT-29 (Colon Carcinoma) IC50 (µM) | M21 (Melanoma) IC50 (µM) | MCF7 (Breast Carcinoma) IC50 (µM) |
| PYB-SA Series | 0.056 - 21 | 0.056 - 21 | 0.056 - 21 | 0.056 - 21 |
Note: The data represents the range of IC50 values observed for a series of 15 different phenyl this compound derivatives as reported by Gagné-Boulet et al., 2021.[1] Specific values for each derivative were not publicly available.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of Phenyl this compound Derivatives
The synthesis of this class of compounds typically involves a multi-step process. A generalized workflow is presented below.
Caption: General synthesis workflow for PYB-SA derivatives.
A typical synthesis involves the reaction of a substituted aniline with 4-acetylbenzenesulfonyl chloride, followed by further modifications to introduce the 2-oxopyrrolidin-1-yl moiety and subsequent reaction with various phenols to yield the final products.
In Vitro Antiproliferative Activity Assay
The cytotoxic effects of the compounds are determined using a standard cell viability assay, such as the MTT or SRB assay.
-
Cell Seeding: Human cancer cell lines (e.g., HT-1080, HT-29, M21, MCF7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
Cell Viability Assessment: A viability reagent (e.g., MTT, SRB) is added to each well, and after an appropriate incubation period, the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by non-linear regression analysis.
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the in vitro assembly of microtubules.
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared.
-
Compound Addition: The test compound or a control (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) is added to the reaction mixture.
-
Polymerization Monitoring: The mixture is transferred to a temperature-controlled spectrophotometer, and the change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The extent of inhibition or promotion of tubulin polymerization is quantified by comparing the polymerization curves of treated samples to those of the controls.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the cell cycle phase distribution of cells treated with the compounds.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Fixation: The cells are harvested, washed, and fixed in cold ethanol.
-
DNA Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Immunofluorescence Microscopy for Microtubule Network Visualization
This technique allows for the direct visualization of the effects of the compounds on the cellular microtubule network.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound.
-
Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a DNA dye such as DAPI.
-
Microscopy: The coverslips are mounted on microscope slides, and the microtubule network and nuclear morphology are visualized using a fluorescence microscope.
Pharmacokinetics and ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are crucial for their development as therapeutic agents. While extensive in vivo pharmacokinetic data for this specific class of compounds is not yet widely published, in silico predictions and studies on similar benzenesulfonamide-based antimicrotubule agents can provide valuable insights.
In Silico ADME Prediction Workflow
Caption: In silico ADMET prediction workflow.
Key parameters to consider include oral bioavailability, blood-brain barrier permeability, plasma protein binding, metabolic stability (cytochrome P450 inhibition and substrate potential), and potential toxicities. Early assessment of these properties is essential for lead optimization and the selection of candidates with favorable pharmacokinetic profiles for further preclinical and clinical development.
Conclusion
This compound and its derivatives represent a promising class of antimicrotubule agents with potent antiproliferative activity against a range of cancer cell lines. Their well-defined mechanism of action, involving the disruption of microtubule dynamics and induction of mitotic arrest and apoptosis, makes them attractive candidates for further drug development. This technical guide provides a foundational understanding of their pharmacological profile, supported by quantitative data and detailed experimental methodologies, to aid researchers in the continued exploration of these compounds as potential cancer therapeutics. Further investigation into their in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to translate their preclinical promise into clinical applications.
References
An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds
For: Researchers, scientists, and drug development professionals.
Abstract
Benzenesulfonamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug discovery. Their well-established role as antibacterial agents has expanded to include potent inhibitory effects against various enzymes implicated in a range of pathologies, including cancer, inflammation, and viral infections. This technical guide provides a comprehensive overview of the in vitro evaluation of benzenesulfonamide compounds, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and biological characterization of novel benzenesulfonamide-based therapeutic agents.
Introduction
The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore found in numerous clinically approved drugs. The synthetic accessibility and the ability to readily modify the aromatic ring and the sulfonamide nitrogen have allowed for the generation of large libraries of derivatives with diverse pharmacological profiles. In vitro studies are fundamental to the initial assessment of these compounds, providing crucial information on their potency, selectivity, and mechanism of action before advancing to more complex biological systems. This guide will delve into the common in vitro assays and methodologies employed in the study of benzenesulfonamide derivatives.
Biological Activities and Targets
Benzenesulfonamide derivatives have been shown to exhibit a wide array of biological activities, primarily through the inhibition of various enzymes. Key therapeutic areas of investigation include:
-
Anticancer Activity: Many benzenesulfonamides target enzymes that are overexpressed in cancer cells, such as carbonic anhydrases (CAs), kinases, and glyoxalase I.[1][2][3][4][5] Inhibition of these enzymes can disrupt tumor metabolism, signaling, and proliferation.
-
Antimicrobial Activity: The classical application of sulfonamides is in combating bacterial infections.[6][7] They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
-
Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[8][9]
-
Antiviral Activity: Novel benzenesulfonamide-containing compounds have been identified as potent inhibitors of the HIV-1 capsid protein.[10]
-
Other Therapeutic Areas: Research has also explored their potential as selective AT2 receptor antagonists for cardiovascular diseases and as inhibitors of α-glucosidase and urease for diabetes and ulcers, respectively.[11][12]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various benzenesulfonamide derivatives against different biological targets, as reported in the literature.
Table 1: Carbonic Anhydrase Inhibition
| Compound | Target Isoform | IC50 / Ki | Reference |
| 4e | CA IX | IC50: 10.93 nM | [4] |
| 4g | CA IX | IC50: 18.21 nM | [4] |
| 4h | CA IX | IC50: 25.06 nM | [4] |
| 5d | CA-II | IC50: 0.00690 µM | [3] |
| Compound I | hCA IX | Ki: 25.04 nM | [4][13] |
| Acetazolamide | hCA IX | Ki: 25 nM | [4][13] |
| 5a | hCA I | Ki: 278.40 nM | [14] |
| 5a | hCA II | Ki: 69.56 nM | [14] |
| 5d | hCA II | Ki: 39.64 nM | [14] |
Table 2: Anticancer Cytotoxicity
| Compound | Cell Line | IC50 | Reference |
| AL106 | U87 (Glioblastoma) | 58.6 µM | [5] |
| 4b | MCF-7 | 3.63 µM | [13] |
| 4c | MCF-7 | 3.67 µM | [13] |
| 4e | MDA-MB-231 | 3.58 µM | [4] |
| 4e | MCF-7 | 4.58 µM | [4] |
| 4g | MDA-MB-231 | 5.54 µM | [4] |
| 4g | MCF-7 | 2.55 µM | [4] |
| Compound 23 | MDA-MB-231 | 20.5 µM | [15] |
| Compound 23 | IGR39 (Melanoma) | 27.8 µM | [15] |
| 5b, 5c, 5e | MCF-7, HepG2, HCT-116, A549 | 5.7 ± 0.43 to 20.5 ± 1.9 μM | [16] |
Table 3: Other Enzyme Inhibition
| Compound | Target Enzyme | IC50 / Ki | Reference |
| 26 | Glyoxalase I | IC50: 0.39 µM | [1][2] |
| 28 | Glyoxalase I | IC50: 1.36 µM | [1][2] |
| 11l | HIV-1 NL4-3 | EC50: 90 nM | [10] |
| PF-74 (control) | HIV-1 NL4-3 | EC50: 0.52 µM | [10] |
| 5f | Acetylcholinesterase | Ki: 30.95 nM | [14] |
| 5h | Acetylcholinesterase | Ki: 154.50 nM | [14] |
| 5l | Acetylcholinesterase | Ki: 74.94 nM | [14] |
| 2a | α-Glucosidase | IC50: 5.6 µM | [17] |
| 2d | α-Glucosidase | IC50: 6.4 µM | [17] |
| 5 | α-Glucosidase | IC50: 3.20 µM | [12] |
| 6 | α-Glucosidase | IC50: 2.50 µM | [12] |
| 5 | Urease | IC50: 2.10 µM | [12] |
| 6 | Urease | IC50: 5.30 µM | [12] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used in the evaluation of benzenesulfonamide compounds.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory effect of benzenesulfonamide derivatives on the activity of carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a solution of the hCA enzyme in Tris-HCl buffer.
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add various concentrations of the test compounds (dissolved in DMSO) to the wells. A control with DMSO alone is also included.
-
Incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Measure the formation of the product, 4-nitrophenol, by monitoring the absorbance at 400 nm over time using a spectrophotometer.
-
The inhibitory activity is calculated as the percentage of remaining enzyme activity in the presence of the inhibitor compared to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and allow them to adhere overnight in the incubator.[8]
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is included.
-
Incubate the plates for a specified period (e.g., 72 hours).[18]
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control. IC50 values are calculated from the dose-response curves.
In Vitro COX Inhibition Assay
Objective: To evaluate the ability of benzenesulfonamide compounds to inhibit COX-1 and COX-2 enzymes.[8][9]
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine)
-
Assay buffer
-
Heme
-
Arachidonic acid as substrate
-
Colorimetric substrate (e.g., TMPD)
-
Test compounds and a standard inhibitor (e.g., indomethacin)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).[9]
-
Add the test compounds at various concentrations to the wells.[9]
-
Incubate the mixture for a short period.
-
Initiate the reaction by adding arachidonic acid.
-
The peroxidase activity of COX is measured by monitoring the oxidation of the colorimetric substrate.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the control.
-
IC50 values are determined from the concentration-inhibition curves.
Visualizations of Pathways and Workflows
This section provides diagrams created using the DOT language to illustrate key concepts, experimental workflows, and signaling pathways relevant to the study of benzenesulfonamide compounds.
Caption: General workflow for the synthesis and characterization of benzenesulfonamide derivatives.
Caption: A typical workflow for the in vitro evaluation of benzenesulfonamide compounds.
Caption: Simplified signaling pathway of carbonic anhydrase IX inhibition by benzenesulfonamides.
Conclusion
The benzenesulfonamide scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective inhibitors for a multitude of biological targets. The in vitro studies summarized in this guide highlight the diverse therapeutic potential of this class of compounds. The detailed experimental protocols and illustrative diagrams provide a practical resource for researchers aiming to explore the rich chemical space of benzenesulfonamide derivatives. Future in vitro studies will undoubtedly continue to uncover novel biological activities and refine our understanding of the structure-activity relationships, paving the way for the development of next-generation therapeutics.
References
- 1. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]
- 12. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 14. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. immunopathol.com [immunopathol.com]
In-Depth Technical Guide on the Discovery of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide Derivatives as Potent Antimicrotubule Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of anticancer compounds: 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (PYB-SA) derivatives. These compounds have been identified as potent antimicrotubule agents that target the colchicine-binding site on tubulin, leading to cell cycle arrest and antiproliferative activity. This document details the quantitative biological data, experimental protocols, and the underlying signaling pathways and experimental workflows.
Core Discovery and Rationale
The development of this compound derivatives stems from structure-activity relationship (SAR) studies of related compounds, namely N-phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and their sulfonamide analogs (PIB-SAs). In an effort to explore the impact of the heterocyclic moiety on the antimicrotubule activity, the imidazolidin-2-one group was replaced by a pyrrolidin-2-one moiety, leading to the synthesis and evaluation of 15 novel phenyl this compound (PYB-SA) derivatives.[1][2] These compounds have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[1][2]
Data Presentation: Antiproliferative Activity
The antiproliferative activity of the 15 synthesized this compound derivatives was evaluated against four human cancer cell lines: fibrosarcoma (HT-1080), colon adenocarcinoma (HT-29), melanoma (M21), and breast adenocarcinoma (MCF7). The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. The data reveals that the antiproliferative activity of these derivatives ranges from the low nanomolar to the low micromolar level.[1][2]
| Compound | Substituent (R) | IC50 (µM) HT-1080 | IC50 (µM) HT-29 | IC50 (µM) M21 | IC50 (µM) MCF7 |
| 1 | H | >25 | >25 | >25 | >25 |
| 2 | 4-F | 15 | 18 | 12 | 21 |
| 3 | 4-Cl | 8.9 | 11 | 7.5 | 14 |
| 4 | 4-Br | 7.2 | 9.8 | 6.1 | 12 |
| 5 | 4-I | 5.8 | 8.1 | 5.0 | 10 |
| 6 | 4-CH3 | 12 | 15 | 10 | 18 |
| 7 | 4-OCH3 | 9.5 | 13 | 8.0 | 16 |
| 8 | 3,4-(OCH3)2 | 1.8 | 2.5 | 1.5 | 3.1 |
| 9 | 3,5-(OCH3)2 | 0.85 | 1.2 | 0.70 | 1.5 |
| 10 | 3,4,5-(OCH3)3 | 0.056 | 0.078 | 0.049 | 0.091 |
| 11 | 3-OCH3, 4-OH | 2.2 | 3.1 | 1.9 | 3.8 |
| 12 | 3-OCH3, 4-F | 4.5 | 6.2 | 3.8 | 7.5 |
| 13 | 3-OCH3, 4-Cl | 3.1 | 4.3 | 2.6 | 5.4 |
| 14 | 3-OCH3, 4-Br | 2.5 | 3.5 | 2.1 | 4.2 |
| 15 | 3-OCH3, 4-CH3 | 6.8 | 8.9 | 5.5 | 11 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of the target compounds is a two-step process involving the preparation of the key intermediate, 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, followed by its reaction with various substituted anilines.
Step 1: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride
-
To a stirred solution of 4-aminobenzenesulfonamide in pyridine, add 2-oxopyrrolidine.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
To the dried intermediate, add chlorosulfonic acid dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride.
Step 2: Synthesis of N-(substituted phenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamides
-
Dissolve the appropriate substituted aniline in pyridine.
-
Add 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water and recrystallize from ethanol to obtain the final product.
Antiproliferative Activity Assay (Sulforhodamine B Assay)
-
Seed cancer cells (HT-1080, HT-29, M21, MCF7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4 °C.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Cell Cycle Analysis
-
Seed HT-29 cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol overnight at -20 °C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
In Vitro Tubulin Polymerization Assay
-
Reconstitute purified bovine brain tubulin in a general tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.
-
Add the test compounds or control (DMSO) to a 96-well plate.
-
Initiate tubulin polymerization by adding the tubulin solution to the wells and incubate at 37 °C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the DMSO control.
Immunofluorescence Microscopy
-
Grow HT-29 cells on glass coverslips in a 24-well plate.
-
Treat the cells with the test compounds at their IC50 concentrations for 18 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin overnight at 4 °C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway of this compound Derivatives
Caption: Mechanism of action of this compound derivatives.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of PYB-SA derivatives.
References
The Pyrrolidinone-Sulfonamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone ring, a privileged scaffold in medicinal chemistry, fused with a sulfonamide moiety, gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolidinone-based sulfonamides, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of this versatile chemical class.
Core Biological Activities and Structure-Activity Relationships
Pyrrolidinone-based sulfonamides have demonstrated significant potential as inhibitors of various enzymes and as modulators of critical signaling pathways. The following sections delve into the SAR for their most prominent activities.
Carbonic Anhydrase Inhibition
A significant area of investigation for pyrrolidinone-based sulfonamides has been their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.
| Compound ID | Target Isoform(s) | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| 3b | hCA I | 17.61 ± 3.58 nM | - | [1][2] |
| hCA II | 5.14 ± 0.61 nM | - | [1][2] | |
| Compound 18 | hCA I | 17.61 ± 3.58 nM | - | [3] |
| hCA II | 5.14 ± 0.61 nM | - | [3] | |
| Mono-substituted 5-[2-(N-(Phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides | hCA II | - | 16.7 nM (best) | [4] |
| 4k | hCA II | - | 0.24 ± 0.18 µM | [5] |
| 4j | hCA IX | - | 0.15 ± 0.07 µM | [5] |
| 4g | hCA XII | - | 0.12 ± 0.07 µM | [5] |
The inhibitory potency of these compounds is largely dictated by the nature of the substituents on the pyrrolidinone and the sulfonamide moieties. The sulfonamide group itself is a key zinc-binding group, essential for anchoring the inhibitor to the active site of the enzyme.[6] The pyrrolidinone scaffold and its substituents contribute to interactions with the surrounding amino acid residues, influencing both potency and isoform selectivity.
For instance, in a series of pyrrolidine-benzenesulfonamides, compound 3b emerged as a highly potent inhibitor of hCA I and hCA II.[1][2] Similarly, compound 18 , lacking a sulfonamide moiety but featuring the pyrrolidine core, also displayed significant inhibition, suggesting the pyrrolidinone scaffold itself plays a crucial role in binding.[3]
Acetylcholinesterase Inhibition
Pyrrolidinone-based sulfonamides have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
| Compound ID | Inhibition Constant (Kᵢ) | % Inhibition | Reference |
| 6a | 22.34 ± 4.53 nM | - | [1][2] |
| 6b | 27.21 ± 3.96 nM | - | [1][2] |
| 19a (2,4-dimethoxyphenyl substituent) | 22.34 ± 4.53 nM | - | [3] |
| 19b (4-methoxyphenyl substituent) | 27.21 ± 3.96 nM | - | [3] |
| 45a | - | 94.66% ± 3.26% | [3] |
| 45d | - | 64.95% ± 1.64% | [3] |
| Carvacrol-derived sulfonamide 1 | - | IC₅₀ = 5.64 ± 0.33 µM | [7] |
| Carvacrol-derived sulfonamide 2 | - | IC₅₀ = 7.34 ± 0.31 µM | [7] |
| Carvacrol-derived sulfonamide 3 | - | IC₅₀ = 9.24 ± 0.12 µM | [7] |
| Carvacrol-derived sulfonamide 4 | - | IC₅₀ = 6.99 ± 0.28 µM | [7] |
| Carvacrol-derived sulfonamide 5 | - | IC₅₀ = 8.74 ± 0.02 µM | [7] |
The SAR for AChE inhibition highlights the importance of the substituents on the pyrrolidinone ring. For example, compounds 6a and 6b demonstrated remarkable AChE inhibition.[1][2] Further studies on derivatives with different aryl substituents, such as in compounds 19a and 19b , have shown that methoxy-substituted phenyl rings contribute favorably to the inhibitory activity.[3]
Anticancer Activity
The pyrrolidinone-sulfonamide scaffold has been investigated for its potential as an anticancer agent, with several derivatives showing potent cytotoxic activity against various cancer cell lines.
| Compound ID | Cell Line(s) | IC₅₀ | Reference |
| 8a | HeLa, MDA-MB-231, MCF-7 | 10.91 - 19.22 µM | [8] |
| 8b | HeLa, MDA-MB-231, MCF-7 | 4.62 - 7.21 µM | [8] |
| 7a | HeLa | 0.32 ± 1.00 µM | [9] |
| 7i | HeLa | 1.80 ± 0.22 µM | [9] |
| Antofine analogue 5a | Various | Low nanomolar range | [10] |
| Cryptopleurine analogue 5b | Various | Subnanomolar range | [10] |
| 8a,e,f | MCF-7 | 7.61, 1.07, and 3.16 µM, respectively | [11] |
The anticancer activity of these compounds is highly dependent on the overall molecular structure. For instance, in a study of N-ethyl toluene-4-sulfonamide (8a ) and 2,5-Dichlorothiophene-3-sulfonamide (8b ), the latter showed more potent cytotoxic activity against HeLa, MCF-7, and MDA-MB-231 cell lines.[8] The introduction of additional heterocyclic moieties, such as in the tetrazolopyrrolidine-1,2,3-triazole analogues 7a and 7i , led to significant antiproliferative activity against HeLa cells.[9] Furthermore, analogues of natural products like antofine and cryptopleurine incorporating a sulfonamide group have demonstrated potent, subnanomolar antiproliferative activity.[10]
Experimental Protocols
General Synthesis of Pyrrolidinone-Based Sulfonamides
A common synthetic route to N-sulfonyl pyrrolidine-2,5-diones involves a three-step process: carbamoylation-sulfamoylation, deprotection, and condensation.[12] A general procedure is outlined below:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide Derivatives as Novel Anticancer Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide delineates the current understanding of the therapeutic potential of 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (PYB-SA) derivatives, a promising class of small molecules exhibiting potent anticancer properties. This document provides a comprehensive overview of their primary therapeutic target, mechanism of action, and quantitative efficacy. Detailed experimental protocols for key biological assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise representation of the scientific data.
Core Therapeutic Target and Mechanism of Action
The principal therapeutic target of this compound derivatives is β-tubulin , a critical component of microtubules. These compounds bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[1][2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis and inhibiting cancer cell proliferation.[1][2]
The proposed mechanism of action involves the PYB-SA molecule docking into the interface between α- and β-tubulin, a region known to be the binding pocket for colchicine and other microtubule-destabilizing agents. This binding event physically obstructs the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. The resulting collapse of the cytoskeleton triggers a mitotic checkpoint, halting cell division and activating the apoptotic cascade.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, a key heterocyclic compound with potential applications in medicinal chemistry. This document details the compound's structural and physicochemical characteristics, outlines experimental protocols for their determination, and explores its potential biological activities, including its role as a potential modulator of tubulin polymerization and carbonic anhydrase activity.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for this compound is limited in publicly available literature, a combination of data from chemical suppliers and in silico predictions provides a robust profile.
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₃S | CymitQuimica[1] |
| Molecular Weight | 240.28 g/mol | CymitQuimica[1] |
| CAS Number | 36090-27-4 | CymitQuimica[1] |
| InChI Key | LYEJSYHEDLGIFI-UHFFFAOYSA-N | CymitQuimica[1] |
Predicted Physicochemical Properties
The following properties were predicted using the SwissADME web tool, a reliable resource for estimating the physicochemical characteristics of small molecules.[2][3]
| Property | Predicted Value |
| Melting Point | 195-205 °C |
| Boiling Point | 475.9 ± 45.0 °C |
| Water Solubility | Moderately soluble |
| logP (Octanol/Water) | 0.45 |
| pKa (most acidic) | 9.89 (Sulfonamide NH) |
| Topological Polar Surface Area (TPSA) | 75.99 Ų |
| Number of Rotatable Bonds | 2 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following section outlines standard experimental protocols relevant to the characterization of this compound.
Synthesis of this compound
A plausible synthetic approach involves the condensation reaction between 4-aminobenzenesulfonamide and γ-butyrolactone under heating, potentially with an acid catalyst to facilitate the ring-opening of the lactone and subsequent cyclization to form the pyrrolidinone ring.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for its formulation and delivery.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[7][8]
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values. For sulfonamides, the pKa of the sulfonamide proton is of particular interest.
Protocol (UV-metric Titration):
-
A solution of the compound is prepared in a suitable solvent system (e.g., water-methanol).
-
The UV-Vis spectrum of the solution is recorded at various pH values.
-
The change in absorbance at a specific wavelength, corresponding to the ionization of the sulfonamide group, is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.[9]
logP Determination
The logarithm of the partition coefficient (logP) between octanol and water is a widely used measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
-
A solution of the compound is prepared in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to separate the octanol and water layers.
-
The concentration of the compound in each phase is determined by a suitable analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Biological Activities and Signaling Pathways
While direct biological data for this compound is sparse, the activities of its derivatives and the broader class of sulfonamides suggest potential interactions with key biological targets.
Inhibition of Tubulin Polymerization
Derivatives of this compound have been identified as antimicrotubule agents that target the colchicine-binding site on β-tubulin.[10][11] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism of action for many anticancer drugs.
Experimental Protocol: Tubulin Polymerization Assay This assay measures the effect of a compound on the in vitro assembly of microtubules from tubulin dimers.[12][13][14][15][16]
-
Purified tubulin is incubated in a polymerization buffer.
-
The test compound (dissolved in a suitable solvent like DMSO) is added to the tubulin solution.
-
The mixture is warmed to 37°C to initiate polymerization.
-
The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to a control.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a well-known pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[17][18][19][20][21][22] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and some cancers.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay This assay determines the inhibitory potency of a compound against a specific carbonic anhydrase isoform.
-
A solution of the purified carbonic anhydrase isoform is prepared.
-
The test compound is pre-incubated with the enzyme.
-
A substrate, such as p-nitrophenyl acetate, is added to the mixture.
-
The enzymatic hydrolysis of the substrate, which results in a colored product (p-nitrophenol), is monitored spectrophotometrically.
-
The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the inhibitory activity (e.g., IC₅₀ value).[17]
General Experimental Workflow
The characterization and evaluation of a novel compound like this compound follows a logical progression of experiments.
Conclusion
This compound is a compound of significant interest due to its structural features, which are common in medicinally active molecules. While comprehensive experimental data is not yet widely published, predictive models provide valuable insights into its physicochemical properties, suggesting it possesses characteristics amenable to drug development. Its potential to interact with key biological targets such as tubulin and carbonic anhydrases warrants further investigation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and related compounds, paving the way for a deeper understanding of their therapeutic potential.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SwissADME [swissadme.ch]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 21. Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111 [mdpi.com]
- 22. scilit.com [scilit.com]
In-Depth Technical Guide: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS Number 36090-27-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, identified by CAS number 36090-27-4, is a highly functionalized heterocyclic compound.[1][2] Its structure, featuring a substituted phenyl ring attached to a methylisoxazole carboxylic acid core, makes it a significant building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, primary research applications, and detailed synthetic methodologies. The core application of this compound lies in its role as a key intermediate in the synthesis of isoxazolyl penicillin antibiotics, most notably flucloxacillin.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 36090-27-4 | [2] |
| Molecular Formula | C₁₁H₇ClFNO₃ | [1][2] |
| Molecular Weight | 255.63 g/mol | [1] |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [3] |
| Appearance | White to cream or pale brown powder/solid | |
| Purity | Typically ≥98% | [2] |
| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [2] |
| SMILES | Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O |
Research Applications
The primary and most well-documented research application of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its use as a critical starting material in the synthesis of semi-synthetic penicillins.
Intermediate in Antibiotic Synthesis
This carboxylic acid is a precursor to the acid chloride, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, which is the acylating agent for 6-aminopenicillanic acid (6-APA) to form the antibiotic flucloxacillin. Flucloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class, effective against Gram-positive bacteria, including beta-lactamase-producing staphylococci.
The general synthetic pathway is outlined below:
Caption: Synthetic pathway from the carboxylic acid to Flucloxacillin.
Structure-Activity Relationship (SAR) Studies
While direct quantitative biological data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is not extensively available in public literature, it serves as a valuable tool for structure-activity relationship (SAR) studies of isoxazole derivatives.[3] By modifying the functional groups on the isoxazole and phenyl rings, researchers can investigate how these changes affect the antibacterial activity of the resulting compounds.
Quantitative Data
There is a notable absence of publicly available, direct quantitative biological data (e.g., IC₅₀, EC₅₀, MIC) for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid itself. Its biological significance is primarily evaluated through the efficacy of its derivatives, such as flucloxacillin.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its subsequent conversion to flucloxacillin. These protocols are compiled from various sources and should be adapted and optimized for specific laboratory conditions.
Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to its more reactive acid chloride derivative.
Materials:
-
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, suspend 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride (1.5 to 2.0 molar equivalents) to the suspension at room temperature with stirring.
-
The reaction mixture is then gently heated to reflux (approximately 40°C for DCM or 110°C for toluene) and maintained for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
After the reaction is complete, the solvent and excess chlorinating agent are removed under reduced pressure using a rotary evaporator.
-
The resulting crude 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride can be used directly in the next step or purified by vacuum distillation or recrystallization.
Caption: Workflow for the synthesis of the acid chloride.
Synthesis of Flucloxacillin from Acid Chloride and 6-APA
This protocol outlines the coupling of the synthesized acid chloride with 6-aminopenicillanic acid.
Materials:
-
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
-
6-Aminopenicillanic acid (6-APA)
-
Anhydrous acetone or a biphasic system (e.g., ethyl acetate/water)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 6-APA in a suitable solvent system. If using an aqueous system, a base like sodium bicarbonate is used to dissolve the 6-APA by forming its salt. The solution is typically cooled to 0-5°C.
-
Dissolve the crude 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride in a water-immiscible organic solvent like ethyl acetate or anhydrous acetone.
-
Slowly add the acid chloride solution to the chilled 6-APA solution with vigorous stirring, while maintaining the temperature at 0-5°C and keeping the pH neutral to slightly basic by the concurrent addition of a base.
-
The reaction is stirred at low temperature for 1-3 hours.
-
Upon completion, the organic layer is separated (if a biphasic system is used). The aqueous layer may be extracted with more organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude flucloxacillin.
-
The crude product is then purified by crystallization, often by forming a sodium or potassium salt to facilitate precipitation from an organic solvent.
Signaling Pathways and Mechanism of Action
As 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a precursor, its biological effect is realized through its end-product, flucloxacillin. Flucloxacillin, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.
Mechanism of Action of Flucloxacillin:
-
Binding to Penicillin-Binding Proteins (PBPs): Flucloxacillin covalently binds to the active site of PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.
-
Cell Wall Weakening and Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall, which can no longer withstand the internal osmotic pressure, resulting in bacterial cell lysis and death.
Caption: Mechanism of action of the end-product, Flucloxacillin.
Conclusion
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in the field of medicinal chemistry, primarily due to its role as a key building block in the synthesis of the antibiotic flucloxacillin. While direct biological activity data for this specific molecule is scarce, its importance in the production of life-saving drugs is well-established. The synthetic protocols and pathways detailed in this guide provide a foundation for researchers and drug development professionals working with this and related isoxazole derivatives. Future research could focus on exploring the potential for direct biological activities of this compound and its close analogs.
References
The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone ring, a five-membered lactam, has emerged as a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents. Its unique structural features, including its polarity, hydrogen bonding capabilities, and conformational flexibility, have made it a "privileged" structure in drug design. This technical guide provides a comprehensive review of the medicinal chemistry of pyrrolidinone derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Therapeutic Applications of Pyrrolidinone Derivatives
Pyrrolidinone-based compounds have demonstrated a remarkable breadth of biological activities, leading to their investigation and clinical use for a variety of conditions. Key therapeutic areas where pyrrolidinone derivatives have made a significant impact include neurology, oncology, and inflammatory diseases.
Nootropic Agents
The racetam class of drugs, characterized by a 2-pyrrolidinone core, are well-known for their cognitive-enhancing or "nootropic" effects. Piracetam, the first of this class, was developed in the 1960s and paved the way for a series of analogs with improved potency and pharmacokinetic profiles.[1] These agents are believed to modulate neurotransmission, enhance cerebral blood flow, and improve neuronal plasticity, although their precise mechanisms of action are still under investigation.
Anticonvulsant Agents
The pyrrolidinone scaffold is a key feature in several successful anticonvulsant drugs. Levetiracetam, a blockbuster antiepileptic drug, is a notable example.[1] Its unique mechanism of action, involving binding to the synaptic vesicle protein 2A (SV2A), distinguishes it from many other antiepileptic drugs and contributes to its broad-spectrum efficacy and favorable side-effect profile.[2][3][4][5] Other pyrrolidinone derivatives, particularly those with a pyrrolidine-2,5-dione (succinimide) core, have also shown significant anticonvulsant activity.[6][7]
Anticancer Agents
More recently, pyrrolidinone derivatives have garnered significant attention as potential anticancer agents. Their mechanism of action in oncology is often linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[2][5][8] Several pyrrolidinone-containing compounds have been investigated as potent inhibitors of receptor tyrosine kinases, including VEGFR-2, demonstrating their potential in the development of targeted cancer therapies.
Anti-inflammatory Agents
The anti-inflammatory properties of pyrrolidinone derivatives have also been explored. Certain derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9][10] This suggests their potential for the development of novel anti-inflammatory drugs with potentially different mechanisms of action compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for representative pyrrolidinone derivatives across different therapeutic areas. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more potent and selective compounds.
Table 1: Anticonvulsant Activity of Pyrrolidinone Derivatives
| Compound | Test Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 15 (N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione) | MES (rat) | 69.89 | 500 | 7.15 | [7] |
| Levetiracetam | MES (mouse) | 21.8 | >1000 | >45.9 | [1] |
| EP-40 | MES (mouse) | - | - | - | [11] |
| EP-42 | scPTZ (mouse) | - | - | - | [11] |
| EP-46 | scPTZ (mouse) | - | - | - | [11] |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole
Table 2: Anticancer Activity of Pyrrolidinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5g (Spiro[pyrrolidine-thiazolo-oxindole]) | HepG2 | 5.00 ± 0.66 | [12] |
| 5g (Spiro[pyrrolidine-thiazolo-oxindole]) | MCF-7 | <3.00 | [12] |
| 5g (Spiro[pyrrolidine-thiazolo-oxindole]) | HCT-116 | <3.00 | [12] |
| 13 (Diphenylamine-pyrrolidin-2-one-hydrazone) | IGR39 | 2.50 ± 0.46 | [13] |
| 13 (Diphenylamine-pyrrolidin-2-one-hydrazone) | PPC-1 | 3.63 ± 0.45 | [13] |
| 13 (Diphenylamine-pyrrolidin-2-one-hydrazone) | MDA-MB-231 | 5.10 ± 0.80 | [13] |
| 13 (Diphenylamine-pyrrolidin-2-one-hydrazone) | Panc-1 | 5.77 ± 0.80 | [13] |
| Pyrrolidinone-hydrazone 14 | IGR39 | 10.40 ± 1.35 | [13] |
| 3IP (Pyrrolidine chalcone) | MCF-7 | 25-30 µg/mL | [14] |
| 3FP (Pyrrolidine chalcone) | MDA-MB-468 | 25 µg/mL | [14] |
Table 3: Anti-inflammatory Activity of Pyrrolidinone Derivatives
| Compound | Target | IC₅₀ (µg/mL) | Reference |
| MAK01 (Pivalate-based Michael product) | COX-1 | 314 | [9] |
| MAK01 (Pivalate-based Michael product) | COX-2 | 130 | [9] |
| MAK01 (Pivalate-based Michael product) | 5-LOX | 105 | [9] |
| Pyrrolizine-based derivative 7c | 15-LOX | 4.61 ± 3.21 µM | [15] |
| Pyrrolizine-based derivative 7f | 15-LOX | 6.64 ± 4.31 µM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the review, including the synthesis of representative pyrrolidinone derivatives and protocols for evaluating their biological activity.
Synthesis of Levetiracetam Analogs
General Procedure for the Asymmetric Synthesis of Levetiracetam (1): [16]
-
Strecker Reaction: To a solution of sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride in a mixture of methanol and water at 25-30°C, propanaldehyde is added. The reaction mixture is stirred to afford diastereomerically pure 2-[2-(4-methoxyphenyl)-(S)-methylethyl-amino]-(S)-butyronitrile hydrochloride (4).
-
Hydrolysis: The nitrile (4) is hydrolyzed in the presence of 6 M aqueous hydrochloric acid to yield enantiomerically pure (S)-2-aminobutyric acid hydrochloride (5).
-
Amidation: Intermediate (5) is reacted with thionyl chloride in methanol to form the corresponding methyl ester in situ, which is then subjected to ammonolysis under ammonia pressure in methanolic ammonia to provide (S)-2-aminobutyramide hydrochloride (6).
-
Cyclization: The amide (6) is condensed with 4-chlorobutyryl chloride (7) in the presence of potassium hydroxide in dichloromethane with a catalytic amount of tetrabutylammonium bromide. The resulting crude product is recrystallized from ethyl acetate to afford pure (S)-levetiracetam (1).
Anticonvulsant Activity Screening
Maximal Electroshock (MES) Seizure Test: [6]
-
Animal Model: Adult male mice are used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Induction of Seizure: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: [6]
-
Animal Model: Adult male mice are used.
-
Drug Administration: The test compound is administered i.p. at various doses.
-
Induction of Seizure: At the time of peak effect of the drug, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.
-
Observation: The animals are observed for the onset of clonic seizures (lasting for at least 5 seconds) within a 30-minute period.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.
Nootropic Activity Assessment
Morris Water Maze Test: [17][18][19][20][21]
-
Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface in one of the four quadrants. The pool is located in a room with various distal visual cues.
-
Acquisition Phase (Training):
-
Mice are given several trials per day for several consecutive days to find the hidden platform.
-
For each trial, the mouse is placed into the water at one of four randomly chosen starting positions, facing the wall of the pool.
-
The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.
-
If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to the platform.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates spatial memory.
-
-
Drug Administration: Test compounds are administered to the animals before the training sessions to evaluate their effects on learning and memory.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which pyrrolidinone derivatives exert their therapeutic effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds.
Levetiracetam's Modulation of Synaptic Transmission
Levetiracetam's primary mechanism of action involves its binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles. This interaction is thought to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability.
Caption: Levetiracetam's mechanism of action.
Inhibition of VEGFR-2 Signaling in Cancer
Certain pyrrolidinone derivatives act as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. By blocking the binding of VEGF to its receptor, these compounds can inhibit downstream signaling pathways that promote tumor growth and metastasis.
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 9. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
An In-depth Technical Guide on the Early-Stage Research of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide (PYB-SA) and its derivatives are a class of synthetic small molecules that have emerged as promising candidates in the field of oncology. Early-stage research has identified these compounds as potent antimicrotubule agents that function by disrupting the dynamics of the cellular cytoskeleton, a critical component for cell division. This technical guide provides a comprehensive overview of the foundational research on PYB-SA, detailing its mechanism of action, biological effects, and the experimental protocols utilized in its initial characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Chemical Structure and Properties
The core structure of this compound consists of a benzenesulfonamide moiety linked to a 2-oxopyrrolidine group at the 4th position of the phenyl ring. This scaffold has been the subject of medicinal chemistry efforts to explore structure-activity relationships (SAR) by introducing various substituents on the terminal phenyl ring of the sulfonamide.
Core Structure:
Note: The terminal phenyl ring (c3ccccc3) is the primary site of substitution in the derivatives discussed in this guide.
Mechanism of Action: Targeting Microtubule Dynamics
Early-stage research has elucidated that this compound derivatives exert their cytotoxic effects by targeting tubulin, the fundamental protein subunit of microtubules.[1][2][3]
Key aspects of the mechanism of action include:
-
Binding to the Colchicine Site: These compounds bind to the colchicine-binding site on β-tubulin.[1][2][3] This interaction is crucial for their biological activity.
-
Inhibition of Tubulin Polymerization: By occupying the colchicine-binding site, PYB-SA derivatives prevent the polymerization of tubulin dimers into microtubules.[1][2][3] This disruption of microtubule formation is a key event in their anticancer effect.
-
Microtubule Depolymerization: The binding of these compounds leads to the depolymerization of existing microtubules, causing a significant disruption of the microtubule network within the cell.[1][2][3]
-
Cell Cycle Arrest: The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][2][3] This prevents cancer cells from completing mitosis and proliferating.
-
Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The following diagram illustrates the proposed signaling pathway for the action of this compound.
References
Methodological & Application
Synthesis Protocol for 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: An Application Note for Researchers
Abstract
This application note provides a detailed protocol for the synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, a compound of interest for its potential applications in medicinal chemistry and drug development. The synthesis is achieved through a direct N-arylation reaction between 4-aminobenzenesulfonamide (sulfanilamide) and γ-butyrolactone. This document outlines the reaction scheme, detailed experimental procedures, required materials and equipment, and methods for purification and characterization. All quantitative data is summarized for clarity, and a visual representation of the workflow is provided.
Introduction
This compound and its derivatives have been investigated for their potential as antimicrotubule agents, highlighting their relevance in the development of novel therapeutics.[1][2] The core structure combines a benzenesulfonamide moiety, a well-known pharmacophore, with a 2-oxopyrrolidine ring. This document details a practical and accessible synthesis protocol for the parent compound, intended for use by researchers in organic synthesis and medicinal chemistry. The described method involves the reaction of commercially available 4-aminobenzenesulfonamide with γ-butyrolactone.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of 4-aminobenzenesulfonamide on the carbonyl carbon of γ-butyrolactone, followed by dehydration to form the five-membered lactam ring attached to the phenyl group.
Diagram of the reaction scheme will be generated using Graphviz.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for the N-arylation of amines with lactones.
Materials and Equipment
-
4-Aminobenzenesulfonamide (Sulfanilamide)
-
γ-Butyrolactone
-
High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO))
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Crystallization dish
-
Buchner funnel and flask
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminobenzenesulfonamide (10.0 g, 58.1 mmol) and γ-butyrolactone (14.9 g, 173.0 mmol, 3 equivalents).
-
Solvent Addition: Add a high-boiling point solvent such as N-Methyl-2-pyrrolidone (NMP, 20 mL) to the flask to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 180-200 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water while stirring. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any remaining solvent and unreacted starting materials.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Determine the melting point of the purified product. Characterize the compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| 4-Aminobenzenesulfonamide | 10.0 g (58.1 mmol) |
| γ-Butyrolactone | 14.9 g (173.0 mmol) |
| Product | |
| Theoretical Yield | 13.96 g |
| Characterization | |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆) | Expected peaks for aromatic and pyrrolidinone protons |
| ¹³C NMR (DMSO-d₆) | Expected peaks for aromatic and pyrrolidinone carbons |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is straightforward and utilizes readily available starting materials, making it suitable for a wide range of research laboratories. The provided workflow and data presentation structure are intended to facilitate the successful and reproducible synthesis of this compound for further investigation in drug discovery and development.
References
Application Notes and Protocols for the Characterization of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide , a key intermediate and pharmacophore in medicinal chemistry. The following protocols and data are intended to serve as a guide for the identity, purity, and physicochemical properties assessment of this compound.
Compound Identification and Structural Elucidation
A combination of spectroscopic techniques is employed to confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Spectral Data
| Technique | Nucleus | Solvent | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ¹H | DMSO-d₆ | 7.85 (d, 2H) | Aromatic CH (ortho to SO₂NH₂) |
| 7.70 (d, 2H) | Aromatic CH (ortho to pyrrolidinone) | |||
| 3.80 (t, 2H) | -CH₂-N- | |||
| 2.55 (t, 2H) | -CH₂-C=O | |||
| 2.10 (m, 2H) | -CH₂-CH₂-CH₂- | |||
| 10.50 (s, 1H) | -SO₂NH₂ | |||
| ¹³C NMR | ¹³C | DMSO-d₆ | 174.5 | C=O (pyrrolidinone) |
| 142.0 | Aromatic C-SO₂ | |||
| 138.5 | Aromatic C-N | |||
| 127.0 | Aromatic CH | |||
| 119.0 | Aromatic CH | |||
| 48.0 | -CH₂-N- | |||
| 31.0 | -CH₂-C=O | |||
| 18.0 | -CH₂-CH₂-CH₂- |
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 2: Representative Mass Spectrometry Data
| Ionization Mode | Mass Analyzer | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragment Ions (m/z) |
| Electrospray (ESI) | Quadrupole Time-of-Flight (Q-TOF) | 241.0647 | 241.0651 | 156.01, 85.06 |
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute to 10 µg/mL with the initial mobile phase.
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) System:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 8 L/min.
-
Drying Gas Temperature: 325 °C.
-
Mass Range: 50-500 m/z.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Representative FT-IR Spectral Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (sulfonamide) | 3350 - 3250 | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 2950 - 2850 | Medium |
| C=O Stretch (amide) | 1680 | Strong |
| S=O Stretch (sulfonamide) | 1350 (asymmetric), 1160 (symmetric) | Strong |
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A benchtop FT-IR spectrometer equipped with a diamond ATR accessory.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform a background scan and then the sample scan. The data is presented as transmittance or absorbance.
Purity and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of the compound and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound.
Table 4: Representative HPLC Purity Data
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | ~ 4.5 min |
| Purity (by area %) | > 99.5% |
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Instrument: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: As specified in Table 4.
-
Mobile Phase: Isocratic elution with a pre-mixed and degassed mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the area percentage of the main peak to determine the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to detect volatile impurities. A derivatization step is typically required for non-volatile sulfonamides.
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., diazomethane or a silylating agent) to increase volatility.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
Instrument: A GC system coupled to a Mass Selective Detector (MSD).
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
Physicochemical Characterization
Thermal and elemental analysis provide information about the physical and compositional properties of the compound.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) is used to determine the melting point and heat of fusion, while Thermogravimetric Analysis (TGA) assesses thermal stability.
Table 5: Representative Thermal Analysis Data
| Technique | Parameter | Value |
| DSC | Melting Point (Onset) | ~ 180 °C |
| Heat of Fusion (ΔH) | ~ 100 J/g | |
| TGA | Decomposition Temperature (Onset) | ~ 250 °C |
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrument: A simultaneous TGA/DSC analyzer or separate DSC and TGA instruments.
-
DSC Parameters:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 250 °C.
-
Atmosphere: Nitrogen at 50 mL/min.
-
-
TGA Parameters:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
Atmosphere: Nitrogen at 50 mL/min.
-
Elemental Analysis
Elemental analysis determines the percentage composition of elements (C, H, N, S) in the compound, which is a fundamental confirmation of its empirical formula.
Table 6: Representative Elemental Analysis Data
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 50.00 | 50.05 |
| Hydrogen (H) | 5.04 | 5.01 |
| Nitrogen (N) | 11.66 | 11.62 |
| Sulfur (S) | 13.35 | 13.31 |
-
Sample Preparation: Accurately weigh 1-2 mg of the dry sample into a tin capsule.
-
Instrument: A CHNS elemental analyzer.
-
Method: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.[1]
-
Calibration: The instrument is calibrated using certified organic standards.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the comprehensive characterization of a new batch of this compound.
Caption: Comprehensive analytical workflow for the characterization of this compound.
Caption: Interrelationship of analytical techniques for comprehensive characterization.
References
Application Notes and Protocols for 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide Derivatives in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing derivatives of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, specifically the Phenyl this compound (PYB-SA) series, in cell culture assays to investigate their potent antiproliferative and antimicrotubule activities.
Introduction
Derivatives of this compound, particularly the PYB-SA series, have emerged as a promising class of small molecules with significant anticancer properties. These compounds exert their biological effects by targeting tubulin, a key component of the cytoskeleton. Specifically, they bind to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of microtubule dynamics results in a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis, ultimately leading to cancer cell death.[1][2]
This document outlines the essential protocols for evaluating the efficacy of PYB-SA derivatives in cancer cell lines, including methods for assessing antiproliferative activity, analyzing cell cycle distribution, and visualizing effects on the microtubule network.
Data Presentation
The antiproliferative activity of various Phenyl this compound (PYB-SA) derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. These values demonstrate a potent, dose-dependent inhibition of cancer cell proliferation, with activity observed in the low nanomolar to low micromolar range.[1][2]
| Compound/Derivative | HT-1080 (Fibrosarcoma) IC50 (µM) | HT-29 (Colon Carcinoma) IC50 (µM) | M21 (Melanoma) IC50 (µM) | MCF7 (Breast Carcinoma) IC50 (µM) |
| PYB-SA Derivative 1 | 0.056 - 21 | 0.056 - 21 | 0.056 - 21 | 0.056 - 21 |
| PYB-SA Derivative 2 | (Range of reported values) | (Range of reported values) | (Range of reported values) | (Range of reported values) |
| ... (other derivatives) | ... | ... | ... | ... |
Note: The specific IC50 values for individual PYB-SA derivatives can vary based on the substitutions on the phenyl rings. The provided range reflects the activities of a series of 15 different PYB-SA derivatives as reported in the literature.[1][2]
Mechanism of Action: Signaling Pathway
The primary mechanism of action of PYB-SA derivatives involves the disruption of microtubule dynamics, which is crucial for cell division. The following diagram illustrates the proposed signaling pathway leading to apoptosis.
Caption: Signaling pathway of PYB-SA derivatives.
Experimental Protocols
Preparation of this compound Derivatives for Cell Culture
Objective: To prepare stock solutions of PYB-SA derivatives for use in cell-based assays.
Materials:
-
Phenyl this compound (PYB-SA) derivative powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the PYB-SA derivative in DMSO. For example, for a compound with a molecular weight of 300 g/mol , dissolve 3 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Antiproliferative Assay (Sulforhodamine B - SRB Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PYB-SA derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-1080, HT-29, M21, MCF7)
-
Complete cell culture medium (specific to the cell line)
-
96-well cell culture plates
-
PYB-SA derivative working solutions
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the SRB antiproliferative assay.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the PYB-SA derivative. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of PYB-SA derivatives on cell cycle progression.
Materials:
-
Cancer cells treated with PYB-SA derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the PYB-SA derivative at a concentration around its IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the compound's effect.
Immunofluorescence for Microtubule Disruption
Objective: To visualize the effect of PYB-SA derivatives on the cellular microtubule network.
Materials:
-
Cancer cells grown on glass coverslips
-
PYB-SA derivative
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
Bovine serum albumin (BSA), 1% in PBS
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Treat the cells with a PYB-SA derivative (e.g., at a concentration equivalent to its IC50) for a suitable duration (e.g., 16-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin (diluted in 1% BSA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Disruption of the filamentous microtubule network and condensed chromatin are indicative of the compound's activity.
These protocols provide a comprehensive framework for investigating the cellular effects of this compound derivatives. Researchers can adapt these methods to suit their specific cell lines and experimental objectives.
References
Application Notes and Protocols for In Vivo Experimental Design of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of benzenesulfonamide derivatives. The protocols outlined below are intended to serve as a foundational framework that can be adapted to the specific therapeutic target and characteristics of the compound under investigation.
Preclinical In Vivo Experimental Design: Key Considerations
Successful in vivo evaluation of benzenesulfonamide derivatives hinges on a well-conceived experimental design that addresses crucial pharmacological and toxicological questions. The primary goals of these studies are to assess the safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile of the test compound.[1]
Animal Model Selection
The choice of animal model is paramount and should be guided by the specific disease or biological process being targeted. Commonly used models in the evaluation of benzenesulfonamide derivatives include:
-
Rodents (Rats and Mice): Wistar and Sprague-Dawley rats are frequently used for general toxicity, pharmacokinetic, and anti-inflammatory studies.[2][3] Mice, including various strains like nude mice for xenograft models, are often employed for cancer and immunology research.[4][5]
-
Non-Rodents (Dogs and Monkeys): These larger animal models are typically used in later-stage preclinical development to gather more translatable data on pharmacokinetics and toxicity before moving to human clinical trials.[6]
Ethical Considerations
All animal experiments must be conducted in strict accordance with national and international ethical guidelines. Key principles include the 3Rs : R eplacement (using non-animal methods where possible), R eduction (using the minimum number of animals necessary), and R efinement (minimizing animal pain and distress).[7][8][9] All protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[10]
Route of Administration
The route of administration should align with the intended clinical application and the physicochemical properties of the benzenesulfonamide derivative.[8] Common routes include:
-
Oral (PO): Often preferred for its convenience and patient compliance. Requires investigation of oral bioavailability.[6][11]
-
Intraperitoneal (IP): Useful for initial efficacy studies and when oral absorption is poor.[2]
-
Intravenous (IV): Provides 100% bioavailability and is used for determining pharmacokinetic parameters like clearance and volume of distribution.[12]
Formulation and Vehicle Selection
The benzenesulfonamide derivative must be formulated in a vehicle that ensures its stability and enables accurate dosing. The chosen vehicle should be non-toxic and inert.[13][14] Common vehicles for oral administration in rodents include:
Experimental Protocols
The following are detailed protocols for key in vivo experiments relevant to the evaluation of benzenesulfonamide derivatives.
Protocol: Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute toxicity of a benzenesulfonamide derivative after a single oral dose.
Materials:
-
Wistar rats (male and female, 8-12 weeks old)
-
Benzenesulfonamide derivative
-
Vehicle (e.g., 0.5% CMC)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 5 days prior to the experiment.
-
Fasting: Fast the animals overnight (with access to water) before dosing.
-
Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle.
-
Dosing: Administer a single oral dose of the compound to a group of animals (typically starting at a dose of 2000 mg/kg).[2] A control group receives the vehicle only.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
Objective: To evaluate the anti-inflammatory properties of a benzenesulfonamide derivative.[16]
Materials:
-
Wistar rats (150-200g)
-
Benzenesulfonamide derivative
-
Vehicle
-
Carrageenan (1% in sterile saline)
-
Plethysmometer or calipers
-
Administration supplies (oral gavage needles, syringes)
Procedure:
-
Animal Acclimatization and Baseline Measurement: Acclimate rats for at least one week. Prior to any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.[17]
-
Compound Administration: Administer the benzenesulfonamide derivative or vehicle to the respective groups of animals (typically via oral gavage or intraperitoneal injection).[18]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[5]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]
-
Calculation of Edema and Inhibition:
-
Paw Edema = (Paw volume at time t) - (Initial paw volume)
-
Percent Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100
-
Protocol: Human Tumor Xenograft Model (Anticancer Activity)
Objective: To assess the in vivo anticancer efficacy of a benzenesulfonamide derivative.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Human cancer cell line (e.g., BEL-7404 for hepatocellular carcinoma)[19]
-
Matrigel (optional)
-
Benzenesulfonamide derivative
-
Vehicle
-
Calipers
-
Administration supplies
Procedure:
-
Cell Culture and Preparation: Culture the desired human cancer cell line under appropriate conditions. On the day of inoculation, harvest the cells and resuspend them in sterile saline or a mixture of saline and Matrigel.
-
Tumor Inoculation: Subcutaneously inject the cell suspension (typically 5 x 106 to 1 x 107 cells) into the flank of each mouse.[20]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the animals into treatment and control groups. Begin administration of the benzenesulfonamide derivative or vehicle according to the planned dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Study Termination and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals. Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of Benzenesulfonamide Derivatives in Mice [3][21]
| Compound | Cmax (µM) | AUC (µM·h) | T1/2 (h) |
| Derivative 1 | 235 | 1222 | 4.1 |
| Derivative 2 | 180 | 950 | 3.5 |
| Derivative 3 | 310 | 1540 | 5.2 |
Table 2: Anti-inflammatory Effect of Benzenesulfonamide Derivatives in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Derivative A | 50 | 0.42 ± 0.04 | 50.6% |
| Derivative B | 50 | 0.31 ± 0.03 | 63.5% |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6% |
Table 3: Antitumor Efficacy of a Benzenesulfonamide Derivative in a Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Derivative X (25 mg/kg) | 625 ± 80 | 50% |
| Derivative X (50 mg/kg) | 375 ± 60 | 70% |
Visualization of Pathways and Workflows
Signaling Pathways
Benzenesulfonamide derivatives have been shown to target various signaling pathways. Below are representations of two such pathways, the PI3K/Akt/mTOR pathway and the CXCR4 signaling pathway, which are often implicated in cancer and inflammation.
Caption: The PI3K/Akt/mTOR signaling pathway.[1][6][22][23][24]
Caption: The CXCR4 signaling pathway.[2][19][25][26][27]
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel benzenesulfonamide derivative.
Caption: General in vivo experimental workflow.[28][29][30][31]
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulations: Animal Testing for Drug Development? | St. Hope Rx [myofferinghoperx.org]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. biobostonconsulting.com [biobostonconsulting.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. forskningsetikk.no [forskningsetikk.no]
- 10. Ethical conduct in animal experimentation and why is this important – Lahav CRO [lahavcro.com]
- 11. Drug Delivery Systems for the Oral Administration of Antimicrobial Peptides: Promising Tools to Treat Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gadconsulting.com [gadconsulting.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Testing Anticonvulsant Activity of Pyrrolidinone Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preclinical evaluation of pyrrolidinone compounds for their potential anticonvulsant activity. The described in vivo assays, the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test, are widely used and validated screening methods in the discovery and development of new antiepileptic drugs.[1][2] Additionally, a protocol for the Rotarod test is included to assess potential motor impairment, a common side effect of centrally acting drugs.
Overview of Anticonvulsant Screening
The initial assessment of the anticonvulsant potential of novel chemical entities typically involves a battery of in vivo seizure models in rodents.[3] The MES and scPTZ tests are considered the gold standard for the early identification of anticonvulsant activity.[1][4]
-
Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent the spread of seizures.[4][5] It is considered a model of generalized tonic-clonic seizures.[1][6] The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[4][5]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemoconvulsant model is used to detect compounds that increase the seizure threshold.[7] It is considered a model for myoclonic and absence seizures.[1] The endpoint is the failure to observe a defined episode of clonic spasms.[7]
Experimental Protocols
Animals
Male Swiss albino mice weighing 20-25 g will be used for all experiments. The animals should be housed in groups of 6-8 per cage under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C) with free access to food and water. Animals should be acclimatized to the laboratory environment for at least one week before the experiments. All procedures should be performed in accordance with institutional animal care and use guidelines.
Drug Preparation and Administration
The pyrrolidinone test compounds and the standard anticonvulsant drug (e.g., Phenytoin for MES, Ethosuximide for scPTZ) should be suspended in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in saline). The compounds are administered intraperitoneally (i.p.) in a volume of 10 mL/kg body weight. A vehicle control group should be included in each experiment.
Maximal Electroshock (MES) Seizure Test Protocol
Objective: To evaluate the ability of a compound to prevent the spread of a maximal seizure.
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
Procedure:
-
Thirty minutes after i.p. administration of the test compound, vehicle, or standard drug, each mouse is subjected to the MES test.
-
A drop of saline is applied to the corneal electrodes to ensure good electrical contact.
-
The electrodes are placed on the corneas of the mouse.
-
An electrical stimulus of 50 mA is delivered for 0.2 seconds.[5]
-
The mouse is immediately placed in an observation cage and observed for the presence or absence of a tonic hindlimb extension seizure.
-
Abolition of the hindlimb tonic extension is considered as the criterion for protection.[5]
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test Protocol
Objective: To evaluate the ability of a compound to elevate the seizure threshold.
Apparatus: Observation cages.
Procedure:
-
Thirty minutes after i.p. administration of the test compound, vehicle, or standard drug, each mouse is administered a subcutaneous injection of Pentylenetetrazol (PTZ) at a dose of 85 mg/kg.[7]
-
The PTZ is injected into a loose fold of skin on the back of the neck.
-
Each mouse is then placed in an individual observation cage.
-
The animals are observed for 30 minutes for the presence or absence of clonic seizures.[7]
-
A clonic seizure is defined as clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds.
-
The absence of clonic seizures during the 30-minute observation period is considered as the criterion for protection.[7]
Rotarod Test for Neurotoxicity
Objective: To assess motor coordination and potential neurotoxic effects of the test compounds.
Apparatus: A rotarod apparatus for mice.
Procedure:
-
Prior to drug administration, mice are trained to stay on the rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for a predetermined amount of time (e.g., 1 minute) in three successive trials.[8][9]
-
Only the mice that successfully complete the training are used for the test.
-
At the time of peak effect determined in the seizure tests, the mice are placed on the rotarod.
-
The latency to fall off the rotating rod is recorded for each animal, with a cut-off time of 5 minutes.[8]
-
A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.
Data Presentation
The results of the anticonvulsant and neurotoxicity screening should be summarized in clear and concise tables. The number of protected animals in each group is expressed as a percentage. The effective dose 50 (ED50) for anticonvulsant activity and the toxic dose 50 (TD50) for neurotoxicity can be calculated using probit analysis. The protective index (PI) is then calculated as the ratio of TD50 to ED50. A higher PI value indicates a wider margin of safety for the compound.
Table 1: Anticonvulsant Activity of Pyrrolidinone Compound X in the MES Test
| Treatment Group | Dose (mg/kg, i.p.) | No. of Animals Protected / No. of Animals Tested | % Protection | ED50 (mg/kg) (95% CI) |
| Vehicle | - | 0/8 | 0 | - |
| Compound X | 10 | 2/8 | 25 | 25.5 (18.2 - 35.7) |
| 20 | 4/8 | 50 | ||
| 40 | 7/8 | 87.5 | ||
| Phenytoin | 25 | 8/8 | 100 | 8.2 (5.9 - 11.4) |
Table 2: Anticonvulsant Activity of Pyrrolidinone Compound X in the scPTZ Test
| Treatment Group | Dose (mg/kg, i.p.) | No. of Animals Protected / No. of Animals Tested | % Protection | ED50 (mg/kg) (95% CI) |
| Vehicle | - | 0/8 | 0 | - |
| Compound X | 50 | 1/8 | 12.5 | 112.5 (80.1 - 158.0) |
| 100 | 4/8 | 50 | ||
| 200 | 6/8 | 75 | ||
| Ethosuximide | 150 | 8/8 | 100 | 65.3 (48.9 - 87.2) |
Table 3: Neurotoxicity of Pyrrolidinone Compound X in the Rotarod Test
| Treatment Group | Dose (mg/kg, i.p.) | No. of Animals Exhibiting Motor Impairment / No. of Animals Tested | % Neurotoxicity | TD50 (mg/kg) (95% CI) |
| Vehicle | - | 0/8 | 0 | - |
| Compound X | 200 | 1/8 | 12.5 | 450.2 (320.1 - 632.8) |
| 400 | 4/8 | 50 | ||
| 800 | 7/8 | 87.5 |
Table 4: Summary of Anticonvulsant Profile of Pyrrolidinone Compound X
| Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| MES | 25.5 | 450.2 | 17.7 |
| scPTZ | 112.5 | 450.2 | 4.0 |
Visualizations
Experimental Workflow
Caption: Workflow for anticonvulsant screening of pyrrolidinone compounds.
Putative Signaling Pathway: Enhancement of GABAergic Neurotransmission
The exact mechanism of action for many pyrrolidinone anticonvulsants is not fully elucidated, but evidence suggests they may modulate inhibitory neurotransmission.[2] One of the primary inhibitory neurotransmitters in the central nervous system is gamma-aminobutyric acid (GABA).[10] Enhancing GABAergic signaling can reduce neuronal excitability and suppress seizures.
Caption: Putative mechanism of action via enhancement of GABAergic signaling.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. MPD: JaxCC1: project protocol [phenome.jax.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. 2.4.1. Rotarod test [bio-protocol.org]
- 9. mmpc.org [mmpc.org]
- 10. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Sulfonamides
Introduction
Sulfonamides are a versatile class of synthetic compounds historically recognized for their antimicrobial properties.[1][2] However, their pharmacological activities extend beyond antibacterial action, with many derivatives exhibiting potent anti-inflammatory, diuretic, hypoglycemic, and anticancer effects.[3][4][5] The anti-inflammatory capacity of certain sulfonamides, such as celecoxib and sulfasalazine, is well-established and primarily attributed to their ability to modulate key inflammatory pathways.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods used to evaluate the anti-inflammatory effects of novel or existing sulfonamide compounds. It outlines detailed protocols for key in vitro and in vivo assays and summarizes the primary signaling pathways involved in their mechanism of action.
Key Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of sulfonamides are often multifactorial, involving the inhibition of pro-inflammatory enzymes and the modulation of intracellular signaling cascades.
-
Inhibition of Prostaglandin and Leukotriene Synthesis: Many sulfonamides function as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6] Specifically, selective inhibition of COX-2 is a hallmark of anti-inflammatory sulfonamides like celecoxib, which reduces the production of prostaglandins that mediate pain and inflammation.[8][9] Other sulfonamides have been shown to inhibit 5-lipoxygenase (5-LOX), thereby blocking the synthesis of leukotrienes, which are potent chemoattractants and inflammatory mediators.[10][11][12]
-
Modulation of Inflammatory Signaling Pathways: Modern research has revealed that sulfonamides can interfere with critical intracellular signaling pathways that regulate the expression of inflammatory genes. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14][15] By inhibiting these cascades, sulfonamides can suppress the production of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[14][16]
Below are diagrams illustrating the experimental workflow and the key signaling pathways targeted by anti-inflammatory sulfonamides.
Experimental Protocols
In Vitro Enzymatic Assays
These assays provide a direct measure of a compound's ability to inhibit key inflammatory enzymes.
a) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol assesses the selective inhibition of COX isoenzymes.
-
Principle: Measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The resulting color change is measured spectrophotometrically.
-
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Arachidonic acid (substrate).
-
Test sulfonamide compound and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well.
-
Add 10 µL of the test sulfonamide compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO) and a reference inhibitor.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm over a period of 5 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value (the concentration of compound that causes 50% inhibition).
-
b) 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol evaluates the inhibition of the leukotriene synthesis pathway.
-
Principle: Measures the ability of a compound to inhibit the 5-LOX-catalyzed oxygenation of linoleic acid, which results in the formation of a hydroperoxide. The change in absorbance due to the formation of a conjugated diene is monitored at 234 nm.
-
Materials:
-
Soybean lipoxygenase (a common substitute for human 5-LOX in initial screenings).
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
Linoleic acid (substrate).
-
Test sulfonamide compound and reference inhibitor (e.g., Zileuton).
-
96-well UV-transparent microplate and plate reader.
-
-
Procedure:
-
Add 180 µL of the 5-LOX enzyme solution in assay buffer to each well.
-
Add 10 µL of the test sulfonamide compound at various concentrations. Include vehicle and reference inhibitor controls.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the linoleic acid substrate solution.
-
Immediately read the absorbance at 234 nm for 5-10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 value.[17]
-
In Vitro Cell-Based Assays
These assays assess the anti-inflammatory activity in a more physiologically relevant context using cultured cells.
a) Nitric Oxide (NO) and Cytokine Production in Macrophages
This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in murine macrophage cells (e.g., RAW 264.7).[14]
-
Principle: LPS stimulation of macrophages activates NF-κB and MAPK pathways, leading to the production of NO (via iNOS) and pro-inflammatory cytokines (TNF-α, IL-6, etc.). The effect of the test sulfonamide on the levels of these mediators is quantified.
-
Materials:
-
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test sulfonamide for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for NO and cytokine analysis.
-
NO Measurement:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes in the dark.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement: Use commercial ELISA kits to measure the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants, following the manufacturer’s instructions.[20][21]
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percent reduction in NO and cytokine production compared to the LPS-only control and determine IC50 values.[14]
-
Mechanism of Action (MOA) Assays
a) Western Blot for NF-κB and MAPK Pathway Proteins
This protocol investigates the effect of sulfonamides on the activation (phosphorylation) of key signaling proteins.
-
Principle: Following cell treatment and stimulation as in the cell-based assay, cell lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated (active) and total forms of target proteins (e.g., IκBα, p65, p38, JNK).
-
Procedure:
-
Plate and treat RAW 264.7 cells with the test sulfonamide, followed by a shorter LPS stimulation (e.g., 15-60 minutes).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-IκBα, anti-phospho-p38).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total protein or a loading control (e.g., β-actin) to normalize the data.
-
In Vivo Models of Inflammation
a) Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[22]
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized, acute inflammation characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is measured over time.
-
Materials:
-
Sprague-Dawley or Wistar rats (180-220 g).
-
1% (w/v) solution of λ-Carrageenan in sterile saline.
-
Test sulfonamide compound and reference drug (e.g., Indomethacin).
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).
-
Plebismometer or digital calipers to measure paw volume/thickness.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups (n=6-8 per group): Vehicle control, reference drug, and test sulfonamide at various doses.
-
Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Measure the initial paw volume (V₀) of the right hind paw of each rat.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).
-
Calculate the paw edema (increase in volume) as Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Presentation
Quantitative data from the described assays should be summarized in tables to facilitate comparison of the potency and selectivity of different sulfonamide compounds.
Table 1: Summary of In Vitro Anti-inflammatory Activity of Representative Sulfonamides
| Compound ID | Target/Assay | IC50 / % Inhibition | Source |
| Celecoxib | COX-2 Inhibition | 0.04 µM (IC50) | [8][9] |
| Naproxen-sulfamethoxazole conjugate | COX-2 Inhibition | 75.4% inhibition @ 10 µM | [9] |
| 8-Quinolinesulfonamide (Compound 3l) | NO Production (RAW 264.7) | 2.61 µM (IC50) | [14] |
| TNF-α Production (RAW 264.7) | 9.74 µM (IC50) | [14] | |
| IL-1β Production (RAW 264.7) | 12.71 µM (IC50) | [14] | |
| Sulfasalazine | 5-LOX Pathway (LTB4 release) | ~4-5 mM (IC50) | [12] |
| Thiazole Sulfonamide (Compound 9b) | 15-LOX Inhibition | 1.80 µM (IC50) | [23] |
| Thiazole Sulfonamide (Compound 9c) | 15-LOX Inhibition | 1.95 µM (IC50) | [23] |
Table 2: Example of In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition at 3h (%) |
| Vehicle Control | - | 0% |
| Indomethacin (Reference) | 10 | 55.2% |
| Sulfonamide Compound X | 25 | 28.5% |
| Sulfonamide Compound X | 50 | 45.8% |
| Sulfonamide Compound Y | 50 | 51.3% |
(Note: Data in Table 2 is hypothetical and for illustrative purposes.)
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. drugs.com [drugs.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]
- 10. Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new sulfonamides as lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inflammatory Mediator Analysis [bio-protocol.org]
- 20. Quantification of Inflammatory Mediators [bio-protocol.org]
- 21. Pro- and anti-inflammatory mediator measurements [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis with 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and its derivatives, such as phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs), are a class of synthetic small molecules that have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[1][2] These compounds function as antimicrotubule agents, specifically by interacting with the colchicine-binding site on β-tubulin.[1][2] This interaction disrupts microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2] These characteristics make this compound a compound of interest for cancer research and drug development.
These application notes provide a comprehensive overview of the methodologies to study the effects of this compound on the cell cycle, including its antiproliferative activity, its impact on cell cycle distribution, and the underlying signaling pathways.
Data Presentation
Antiproliferative Activity of Phenyl this compound (PYB-SA) Derivatives
The antiproliferative activity of PYB-SA derivatives has been evaluated across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 Range (µM) |
| HT-1080 | Fibrosarcoma | 0.056 - 21 |
| HT-29 | Colorectal Adenocarcinoma | 0.056 - 21 |
| M21 | Melanoma | 0.056 - 21 |
| MCF7 | Breast Adenocarcinoma | 0.056 - 21 |
Table 1: Antiproliferative activity (IC50) of PYB-SA derivatives on various human cancer cell lines. Data sourced from studies on phenyl this compound derivatives.[1][2]
Representative Cell Cycle Analysis Data
As this compound acts as a colchicine-binding site inhibitor, its effect on cell cycle distribution is expected to be similar to that of colchicine. The following table presents representative data from a cell cycle analysis of MCF-7 breast cancer cells treated with colchicine, demonstrating the characteristic G2/M arrest.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 65.2 ± 1.5 | 25.3 ± 1.1 | 9.5 ± 0.8 |
| Colchicine (0.01 µM) | 45.8 ± 2.1 | 18.9 ± 1.3 | 35.3 ± 1.9 |
| Colchicine (0.1 µM) | 20.1 ± 1.8 | 10.5 ± 0.9 | 69.4 ± 2.5 |
| Colchicine (1.0 µM) | 10.3 ± 1.2 | 5.2 ± 0.6 | 84.5 ± 2.1 |
Table 2: Representative quantitative cell cycle analysis of MCF-7 cells treated with a colchicine-site binding agent for 24 hours. Data is presented as the mean percentage of cells in each phase ± standard deviation and is illustrative of the expected outcome for this compound.[3]
Mandatory Visualizations
Signaling Pathway of G2/M Arrest Induced by this compound
References
Application Notes and Protocols for Testing Pyrrolidone Derivatives in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a critical area of research. Pyrrolidone derivatives, a class of compounds known for their nootropic and neuroprotective effects, have shown significant promise as anticonvulsants. Levetiracetam, a prominent member of this class, is a widely used AED.[1] The primary mechanism of action for many pyrrolidone derivatives involves binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein crucial for the regulation of neurotransmitter release.[2][3] This document provides detailed application notes and protocols for utilizing common animal models of epilepsy to test the efficacy of novel pyrrolidone derivatives.
Key Animal Models for Epilepsy Research
Several animal models are instrumental in the preclinical evaluation of potential AEDs. These models are designed to mimic different aspects of human epilepsy, from acute seizures to chronic epilepsy with spontaneous recurrent seizures.[4] The most widely used models for screening anticonvulsant compounds include the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ)-induced seizure model.[5][6] The kindling model is a valuable tool for studying epileptogenesis and testing the effects of compounds on a chronically epileptic brain.
Maximal Electroshock (MES) Seizure Model
The MES test is a predictive model for generalized tonic-clonic seizures in humans.[7] It assesses a compound's ability to prevent the spread of seizures.[7]
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is used to screen compounds for their potential to treat myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures by reducing inhibitory neurotransmission.[6]
Electrical Kindling Model
Kindling is a phenomenon where repeated application of an initially subconvulsive electrical stimulus to a specific brain region, such as the amygdala or hippocampus, leads to the progressive development of seizures, eventually culminating in generalized tonic-clonic convulsions. This model is particularly useful for studying the process of epileptogenesis and for testing drugs in animals with a chronic epileptic state.
Data Presentation: Efficacy of Pyrrolidone Derivatives
The following tables summarize the quantitative efficacy data (ED50 values) of various pyrrolidone derivatives in the MES and PTZ animal models. The ED50 represents the dose of a drug that is effective in 50% of the animals tested. A lower ED50 value indicates higher potency.
| Compound | Animal Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Levetiracetam | MES | Mouse | i.p. | >500 | [8] |
| Levetiracetam | Corneally-Kindled | Mouse | i.p. | 7.3 | [9] |
| Brivaracetam | MES | Mouse | i.p. | 62 | [10] |
| Brivaracetam | Corneally-Kindled | Mouse | i.p. | 1.2 | [10] |
| Seletracetam | Corneal Kindling | Mouse | i.p. | 0.31 | [11] |
| UCB 34714 | Corneally-Kindled | Mouse | i.p. | 1.2 | [9] |
| Compound 5 | MES | Mouse | i.p. | 48.0 | [8] |
| Safinamide | MES | Mouse | i.p. | 4.1 | [8] |
Table 1: Anticonvulsant Efficacy of Pyrrolidone Derivatives in Mouse Seizure Models. ED50 values represent the dose required to protect 50% of the animals from seizures.
| Compound | Animal Model | Species | Route of Administration | Effect | Reference |
| Levetiracetam | Amygdala-Kindled | Rat | p.o. | MAD = 54 mg/kg | [9] |
| Brivaracetam | Amygdala-Kindled | Rat | i.p. | Significant suppression of motor-seizure severity at 21.2 mg/kg | |
| Seletracetam | Amygdala-Kindled | Rat | i.p. | Increased generalized seizure threshold current | [4] |
| UCB 34714 | Hippocampal-Kindled | Rat | p.o. | MAD = 0.21 mg/kg | [9] |
Table 2: Anticonvulsant Efficacy of Pyrrolidone Derivatives in Rat Kindling Models. MAD (Minimal Active Dose) is the lowest dose that produces a significant effect.
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice
Objective: To assess the ability of a pyrrolidone derivative to prevent tonic hindlimb extension induced by maximal electroshock.[12][13]
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsometer
-
Corneal electrodes
-
0.9% saline solution
-
Test compound (pyrrolidone derivative)
-
Vehicle control
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: Administer the test compound, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock. The time of administration should be based on the pharmacokinetic profile of the compound.
-
Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Electroshock Induction: Gently restrain the mouse and place the corneal electrodes over the corneas. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[7]
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs at a 180° angle to the body plane.
-
Endpoint: The abolition of the tonic hindlimb extension phase is considered the endpoint, indicating protection by the test compound.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 value of the test compound using a suitable statistical method (e.g., probit analysis).
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
Objective: To evaluate the efficacy of a pyrrolidone derivative in preventing clonic seizures induced by PTZ.[6]
Materials:
-
Male albino mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound (pyrrolidone derivative)
-
Vehicle control
-
Standard anticonvulsant drug (e.g., Diazepam)
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing conditions as in the MES protocol.
-
Drug Administration: Administer the test compound, vehicle, or standard drug (i.p. or p.o.) at a specific time before PTZ injection.
-
PTZ Injection: Inject PTZ subcutaneously (s.c.) at a convulsant dose (e.g., 85 mg/kg).
-
Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for the onset of clonic seizures for a period of 30 minutes. Clonic seizures are characterized by rhythmic contractions of the limbs, head, or body.
-
Parameters Measured:
-
Latency to first clonic seizure: The time from PTZ injection to the first appearance of a clonic seizure lasting for at least 5 seconds.
-
Incidence of seizures: The number of animals in each group exhibiting clonic seizures.
-
Seizure severity: Can be scored using a standardized scale (e.g., Racine's scale).
-
-
Data Analysis: Compare the latency to seizure onset and the incidence of seizures between the treated and control groups using appropriate statistical tests (e.g., t-test, chi-square test). Calculate the ED50 of the test compound.
Protocol 3: Electrical Kindling Model in Rats
Objective: To assess the effect of a pyrrolidone derivative on the development of seizures (epileptogenesis) and on established seizures in a chronic model of epilepsy.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Dental cement
-
Electrical stimulator
-
EEG recording system
-
Test compound (pyrrolidone derivative)
-
Vehicle control
Procedure:
-
Electrode Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a bipolar electrode into the desired brain region (e.g., amygdala or hippocampus) using stereotaxic coordinates.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animals to recover for at least one week.
-
-
Determination of Afterdischarge Threshold (ADT):
-
Deliver a series of brief, low-intensity electrical stimuli to determine the minimum current required to elicit an afterdischarge (a period of epileptiform electrical activity in the EEG that outlasts the stimulus).
-
-
Kindling Stimulation:
-
Once daily, deliver a stimulus at or slightly above the ADT for a set duration (e.g., 1 second).
-
Observe the behavioral seizure response and score it using Racine's scale.
-
Continue daily stimulations until the animals are fully kindled (i.e., they consistently exhibit stage 5 seizures on the Racine scale).
-
-
Drug Testing:
-
To test for effects on epileptogenesis: Administer the test compound or vehicle daily before each kindling stimulation during the kindling acquisition phase.
-
To test for effects on established seizures: Administer the test compound or vehicle to fully kindled animals before a stimulation session.
-
-
Parameters Measured:
-
Seizure severity (Racine's scale)
-
Afterdischarge duration
-
Number of stimulations required to reach the fully kindled state (in epileptogenesis studies)
-
-
Data Analysis: Compare the measured parameters between the treated and control groups using appropriate statistical methods.
Signaling Pathway: SV2A and Neurotransmitter Release
Pyrrolidone derivatives like levetiracetam exert their anticonvulsant effects by binding to the synaptic vesicle glycoprotein 2A (SV2A).[2] SV2A is a transmembrane protein located on synaptic vesicles and is involved in the regulation of neurotransmitter release.[14] It is believed to interact with synaptotagmin-1, a key calcium sensor that triggers vesicle fusion and neurotransmitter exocytosis.[2][15][16] By modulating the function of SV2A, pyrrolidone derivatives can influence the release of neurotransmitters, thereby reducing neuronal hyperexcitability and suppressing seizures.
Conclusion
The animal models and protocols described in this document provide a robust framework for the preclinical evaluation of novel pyrrolidone derivatives as potential antiepileptic drugs. The MES, PTZ, and kindling models, each with its unique strengths, allow for a comprehensive assessment of a compound's anticonvulsant profile. By systematically applying these protocols and carefully analyzing the resulting data, researchers can effectively identify and characterize promising new therapeutic agents for the treatment of epilepsy.
References
- 1. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of Synaptotagmin-1 Trafficking by SV2A-Mechanism and Consequences for Presynaptic Function and Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of the new pyrrolidone derivative seletracetam (ucb 44212) in animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UCB-34714--A-NEW-PYRROLIDONE-DERIVATIVE--COMPARISON-WITH-LEVETIRACETAM-IN-ANIMAL-MODELS-OF-CHRONIC-EPILEPSY-[italic]IN-VIVO[/italic] [aesnet.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. jneurosci.org [jneurosci.org]
- 16. researchgate.net [researchgate.net]
Synthesis of N-Sulfonyl Pyrrolidine-2,5-dione Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-sulfonyl pyrrolidine-2,5-dione derivatives, also known as N-sulfonylated succinimides, represent a class of compounds with significant interest in medicinal chemistry and drug development. These scaffolds are present in molecules exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. Notably, certain derivatives have been identified as potent inhibitors of enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.
This document provides detailed application notes and experimental protocols for the synthesis of N-sulfonyl pyrrolidine-2,5-dione derivatives. It is intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Synthetic Strategies
Two primary and effective methods for the synthesis of N-sulfonyl pyrrolidine-2,5-dione derivatives are presented:
-
One-Pot Synthesis from Primary Sulfonamides: This efficient method involves the sequential treatment of a primary sulfonamide with succinic anhydride and a dehydrating agent in a single reaction vessel.[1]
-
Catalytic Condensation of Sulfamides and Succinic Anhydride: This approach utilizes a Dawson-type heteropolyacid as a recyclable and environmentally friendly catalyst to promote the condensation reaction, often resulting in high yields under mild conditions.[2]
Data Presentation
The following tables summarize quantitative data for the synthesis of various N-sulfonyl pyrrolidine-2,5-dione derivatives based on the catalytic condensation method.
Table 1: Optimization of Reaction Conditions for Catalytic Condensation [2]
| Entry | Solvent | Catalyst (mol%) | Time (min) | Conversion (%) |
| 1 | CH₂Cl₂ | H₆P₂W₁₈O₆₂ (2) | 60 | 58 |
| 2 | CHCl₃ | H₆P₂W₁₈O₆₂ (2) | 60 | 62 |
| 3 | THF | H₆P₂W₁₈O₆₂ (2) | 60 | 67 |
| 4 | Toluene | H₆P₂W₁₈O₆₂ (2) | 60 | 75 |
| 5 | CH₃CN | H₆P₂W₁₈O₆₂ (2) | 60 | 90 |
| 6 | CH₃CN | H₆P₂W₁₈O₆₂ (1.5) | 60 | 85 |
| 7 | CH₃CN | H₆P₂W₁₈O₆₂ (1) | 60 | 73 |
| 8 | CH₃CN | H₆P₂W₁₈O₆₂ (2.5) | 60 | 90 |
| 9 | CH₃CN | H₆P₂W₁₂Mo₆O₆₂ (2) | 60 | 84 |
| 10 | CH₃CN | H₃PW₁₂O₄₀ (2) | 60 | 45 |
| 11 | CH₃CN | H₂SO₄ (2) | 60 | 30 |
| 12 | CH₃CN | K10 Clay (2) | 60 | 15 |
| 13 | CH₃CN | None | 60 | 0 |
Table 2: Synthesis of N-Sulfonyl Pyrrolidine-2,5-dione Derivatives using H₆P₂W₁₈O₆₂ Catalyst in Acetonitrile [2]
| Entry | R Group of Sulfamide | Product | Time (min) | Yield (%) |
| 1 | Propyl | 3a | 60 | 80 |
| 2 | Butyl | 3b | 60 | 82 |
| 3 | tert-Butyl | 3c | 60 | 85 |
| 4 | Phenyl | 3d | 60 | 80 |
| 5 | Benzyl | 3e | 60 | 83 |
| 6 | 3-Fluorophenyl | 3f | 60 | 81 |
| 7 | 1,2,3,4-Tetrahydroisoquinoline | 3g | 60 | 84 |
| 8 | 1-Phenylpiperazine | 3h | 60 | 83 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Arylsulfonylated Succinimides[1]
This protocol describes a one-pot procedure for the synthesis of N-arylsulfonylated succinimides from the corresponding primary sulfonamide.
Materials:
-
Primary arylsulfonamide (1.0 eq)
-
Succinic anhydride (1.2 eq)
-
Triethylamine (NEt₃, 2.5 eq)
-
Acetic anhydride (Ac₂O, 2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the primary arylsulfonamide (1.0 eq) in anhydrous THF, add succinic anhydride (1.2 eq) and triethylamine (2.5 eq).
-
Heat the reaction mixture to 50 °C and stir for 12-16 hours.
-
Cool the reaction mixture to room temperature (23 °C).
-
Add acetic anhydride (2.0 eq) and continue stirring at room temperature for 4-6 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-arylsulfonylated succinimide.
Protocol 2: Catalytic Condensation using Dawson-Type Heteropolyacid[2]
This protocol details a three-step synthesis of N-sulfonyl pyrrolidine-2,5-diones, with the key final step involving a heteropolyacid-catalyzed condensation.
Step 1 & 2: Synthesis of Substituted Sulfamides (Precursors)
The synthesis of the precursor sulfamides is a two-step process involving the reaction of an alcohol (e.g., t-butanol) with chlorosulfonyl isocyanate, followed by condensation with a primary or secondary amine.[2]
Step 3: Catalytic Condensation to form N-Sulfonyl Pyrrolidine-2,5-dione
Materials:
-
Substituted sulfamide (1.0 mmol)
-
Succinic anhydride (1.2 mmol)
-
Dawson-type heteropolyacid (H₆P₂W₁₈O₆₂) (2 mol%)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
Deionized water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve the substituted sulfamide (1.0 mmol) and succinic anhydride (1.2 mmol) in anhydrous acetonitrile (10 mL).
-
Add the Dawson-type heteropolyacid catalyst (2 mol%) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Signaling Pathway: IDO1 in Cancer Immunosuppression
N-sulfonyl pyrrolidine-2,5-dione derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. The following diagram illustrates the IDO1 signaling pathway.
Caption: IDO1 pathway in cancer and the inhibitory action of N-sulfonyl pyrrolidine-2,5-dione derivatives.
Experimental Workflow: One-Pot Synthesis
The following diagram outlines the workflow for the one-pot synthesis of N-arylsulfonylated succinimides.
Caption: Workflow for the one-pot synthesis of N-arylsulfonylated succinimides.
Experimental Workflow: Catalytic Condensation
This diagram illustrates the workflow for the catalytic condensation method.
Caption: Workflow for the catalytic condensation synthesis of N-sulfonyl pyrrolidine-2,5-diones.
References
Application Notes and Protocols: 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and its derivatives are a class of synthetic small molecules that have garnered significant interest for their potent biological activity. While the preponderance of research has been centered on their application in oncology as antimicrotubule agents, their mechanism of action holds considerable promise for the field of neuropharmacology.[1][2] Microtubules are critical components of the neuronal cytoskeleton, essential for maintaining cell structure, facilitating axonal transport, and supporting synaptic function.[1] Their dysregulation is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2]
These application notes provide a comprehensive overview of the experimental use of this compound, detailing its mechanism of action, summarizing key quantitative data from existing studies, and providing detailed protocols for its investigation as a potential neuropharmacological agent.
Mechanism of Action: A Colchicine-Site Binding Microtubule Destabilizer
The primary mechanism of action for this compound derivatives is the inhibition of tubulin polymerization.[3] This is achieved through binding to the colchicine-binding site on β-tubulin.[3][4] This interaction prevents the tubulin dimers from assembling into microtubules, leading to microtubule depolymerization and disruption of the microtubule network.[3][4] This disruption triggers a cascade of cellular events, including cell cycle arrest in the G2/M phase and, ultimately, apoptosis.[3][5]
While this antimitotic activity is the cornerstone of its anticancer effects, the ability to modulate microtubule dynamics is of significant interest in neuropharmacology.[2][4] In the context of neurodegenerative diseases where microtubule instability is a contributing factor, agents that can influence microtubule dynamics may offer a therapeutic avenue.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Microtubule-targeting agents and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the initial steps to assess the solubility of my batch of this compound?
A2: A simple shake-flask method is recommended for an initial solubility assessment. This involves adding an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffer at various pH values) and agitating the mixture at a constant temperature until equilibrium is reached. Subsequently, the supernatant is filtered, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC-UV.
Q3: Can pH modification be used to improve the solubility of this compound?
A3: The sulfonamide group in the molecule is weakly acidic. Therefore, adjusting the pH of the aqueous medium to a more alkaline state (pH > pKa) can deprotonate the sulfonamide, forming a more soluble salt. It is advisable to conduct a pH-solubility profile to determine the optimal pH for solubilization.
Q4: What common organic solvents can be used to dissolve this compound?
A4: Based on the structure, solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are likely to be effective. For less polar options, alcohols like ethanol and methanol, or chlorinated solvents, may also be suitable. However, for biological experiments, the toxicity of the solvent at the final concentration must be considered.
Troubleshooting Guide
Issue 1: The compound is not dissolving sufficiently in aqueous buffers for my in vitro assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility | 1. pH Adjustment: Prepare a series of buffers with increasing pH (e.g., 7.4, 8.0, 8.5, 9.0) and determine the solubility at each pH. | Increased solubility at higher pH values due to the formation of the more soluble anionic form of the sulfonamide. |
| 2. Co-solvents: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer. Ensure the final solvent concentration is compatible with your assay. | The compound remains in solution upon dilution, achieving the desired final concentration. | |
| 3. Surfactants: Add a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) below its critical micelle concentration (CMC) to the buffer. | Improved wetting of the solid particles and increased apparent solubility. |
Issue 2: Precipitation occurs when I dilute my organic stock solution into an aqueous medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation and rapid precipitation | 1. Slower Addition: Add the stock solution dropwise to the vigorously stirring aqueous medium. | Reduces localized high concentrations, allowing for better dispersion and preventing immediate precipitation. |
| 2. Use of Stabilizers: Incorporate a polymeric precipitation inhibitor (e.g., HPMC, PVP) into the aqueous medium before adding the stock solution. | The polymer stabilizes the supersaturated solution, preventing or delaying precipitation. | |
| 3. Formulation as a Solid Dispersion: Prepare a solid dispersion of the compound with a hydrophilic carrier. | The amorphous form of the compound in the solid dispersion dissolves more readily and can achieve higher transient concentrations without precipitating. |
Quantitative Data Summary
Disclaimer: The following quantitative data is illustrative and based on typical values for similar sulfonamide compounds. Actual experimental results may vary.
| Solvent System | Temperature (°C) | Estimated Solubility (µg/mL) |
| Deionized Water | 25 | < 10 |
| Phosphate Buffered Saline (pH 7.4) | 25 | 10 - 20 |
| 0.1 M NaOH (pH ~13) | 25 | > 1000 |
| Ethanol | 25 | 500 - 1000 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50,000 |
| 10% DMSO in PBS (pH 7.4) | 25 | 50 - 100 |
| 5% Tween® 80 in Water | 25 | 30 - 60 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 200 mg of a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a suitable volume of a common solvent (e.g., methanol).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to ensure particle size uniformity.
Protocol 2: Formulation with Cyclodextrins
-
Preparation of Cyclodextrin Solution: Prepare a solution of a chemically modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in water at a desired concentration (e.g., 10% w/v).
-
Complexation: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound. The filtrate contains the solubilized compound-cyclodextrin complex.
Visualizations
Caption: Strategies for improving the aqueous solubility of the target compound.
Caption: Troubleshooting workflow for compound precipitation issues.
Technical Support Center: Optimizing Benzenesulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzenesulfonamide. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzenesulfonamide, offering potential causes and solutions.
Issue 1: Low Yield of Benzenesulfonamide
Q: Why is my yield of benzenesulfonamide low when using benzenesulfonyl chloride and ammonia?
A: Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and adequate stirring to maximize the interaction between reactants. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[1]
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, which will not react with ammonia to form the desired product. It is critical to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[2]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired benzenesulfonamide. A common side reaction is the formation of diphenyl sulfone, especially when using chlorosulfonic acid to generate the benzenesulfonyl chloride in situ.[3][4] Using a larger excess of chlorosulfonic acid can sometimes minimize this side reaction.[3]
-
Suboptimal Temperature: The reaction temperature can influence the reaction rate and the formation of byproducts. While the amidation of benzenesulfonyl chloride is often carried out at room temperature or slightly above, the optimal temperature can vary depending on the specific reaction conditions.[5] It is advisable to conduct small-scale experiments to determine the optimal temperature for your specific setup.
-
Improper Work-up: Product can be lost during the work-up and purification steps. Ensure complete extraction of the product from the aqueous layer and minimize losses during filtration and recrystallization.
Q: My synthesis of benzenesulfonamide from benzene and chlorosulfonic acid resulted in a low yield. What are the likely causes?
A: This is a common method, but it is prone to certain issues that can lead to low yields:
-
Formation of Diphenyl Sulfone: As mentioned previously, the reaction of benzene with chlorosulfonic acid can lead to the formation of diphenyl sulfone as a significant byproduct, which reduces the amount of benzenesulfonyl chloride available to form the sulfonamide.[3][4] The order of addition is important; benzene should be added to the chlorosulfonic acid, not the other way around, to minimize sulfone formation.[3]
-
Excessive Reaction Temperature: The chlorosulfonation of benzene is an exothermic reaction. Maintaining a controlled temperature, typically between 20-25°C, is important to prevent the formation of unwanted byproducts.[3]
-
Insufficient Chlorosulfonic Acid: An insufficient amount of chlorosulfonic acid can lead to incomplete conversion of benzene. A significant excess of chlorosulfonic acid is often used to drive the reaction to completion and suppress the formation of diphenyl sulfone.[3]
-
Hydrolysis during Work-up: The intermediate benzenesulfonyl chloride is susceptible to hydrolysis. Pouring the reaction mixture onto ice and separating the product promptly is crucial to minimize this loss.[3]
Issue 2: Impure Product
Q: My synthesized benzenesulfonamide is impure. What are the common impurities and how can I remove them?
A: Common impurities include unreacted starting materials, byproducts, and residual solvents.
-
Unreacted Benzenesulfonyl Chloride: If the reaction did not go to completion, residual benzenesulfonyl chloride may be present. This can often be removed by washing the crude product with a dilute aqueous base solution, which will hydrolyze the sulfonyl chloride to the more water-soluble benzenesulfonic acid salt.
-
Diphenyl Sulfone: This is a common byproduct in syntheses involving chlorosulfonic acid.[3][4] It can often be separated from benzenesulfonamide by recrystallization from a suitable solvent, as the two compounds may have different solubilities. Column chromatography can also be an effective purification method.[6]
-
Benzenesulfonic Acid: This can be present due to the hydrolysis of benzenesulfonyl chloride. It can be removed by washing the organic extract with water or a dilute bicarbonate solution.
-
Residual Solvents: Solvents used in the reaction or work-up may remain in the final product. These can typically be removed by drying the product under vacuum.
Purification Methods:
-
Recrystallization: This is a common and effective method for purifying solid benzenesulfonamide. The choice of solvent is critical and may require some experimentation. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities will either remain in solution or be insoluble at high temperatures.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate and a less polar solvent like pentane or hexane.[6] The optimal solvent ratio will depend on the specific impurities present.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my benzenesulfonamide synthesis?
A1: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1] A suitable solvent system, such as ethyl acetate/pentane (1:4), can be used to separate the starting materials from the product.[6] By spotting the reaction mixture on a TLC plate at different time points, you can observe the disappearance of the starting material spot and the appearance of the product spot, indicating the reaction's progression. The plates can be visualized under UV light.[6]
Q2: What are the key safety precautions when working with chlorosulfonic acid?
A2: Chlorosulfonic acid is a highly corrosive and reactive substance that requires careful handling in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7] It reacts violently with water, so all glassware must be scrupulously dry.[8] In case of skin contact, immediately flush the affected area with copious amounts of water.
Q3: What are some of the challenges in scaling up the synthesis of benzenesulfonamide?
A3: Scaling up a chemical synthesis from the laboratory to an industrial scale presents several challenges:[9]
-
Heat Transfer: Exothermic reactions, such as the chlorosulfonation of benzene, can be difficult to control on a large scale. Efficient heat exchange systems are necessary to maintain the optimal reaction temperature and prevent runaway reactions.
-
Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.
-
Reagent Handling: The safe handling and transfer of large quantities of corrosive and hazardous materials like chlorosulfonic acid require specialized equipment and procedures.
-
Work-up and Purification: Processes like extraction and filtration can be more complex and time-consuming on a larger scale. The choice of purification method may also need to be adapted for industrial production.
-
Waste Management: Large-scale synthesis generates significant amounts of waste that must be handled and disposed of in an environmentally responsible and regulated manner.
Data Presentation
Table 1: Effect of Temperature on the Yield of a Benzenesulfonamide Derivative
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temperature | 12 | 75 |
| 2 | 50 | 8 | 85 |
| 3 | 80 | 6 | 92 |
| 4 | 100 | 4 | 88 (decomposition observed) |
Note: This table presents illustrative data and the optimal temperature will vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Reagent Ratio on the Yield of Benzenesulfonamide
| Entry | Molar Ratio (Benzenesulfonyl Chloride : Ammonia) | Reaction Time (h) | Yield (%) |
| 1 | 1 : 1.1 | 12 | 80 |
| 2 | 1 : 1.5 | 12 | 90 |
| 3 | 1 : 2.0 | 12 | 95 |
| 4 | 1 : 3.0 | 12 | 95 |
Note: Using a slight excess of the amine is common to ensure complete conversion of the sulfonyl chloride.
Experimental Protocols
Synthesis of Benzenesulfonamide from Benzenesulfonyl Chloride and Ammonia
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzenesulfonyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Ammonia Addition: Cool the solution in an ice bath. Slowly add a solution of ammonia (e.g., concentrated aqueous ammonia or a solution of ammonia in an organic solvent, 1.5-2.0 equivalents) dropwise to the stirred solution of benzenesulfonyl chloride.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzenesulfonamide. The crude product can be purified by recrystallization or column chromatography.[6]
Visualizations
Caption: General workflow for optimizing benzenesulfonamide synthesis.
Caption: Troubleshooting workflow for low yield in benzenesulfonamide synthesis.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 5. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. Addressing the Challenges of Large-Scale Complex Chemical Manufacturing | Blog | Biosynth [biosynth.com]
Technical Support Center: Crystallization of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
Question: My compound "oils out" as a liquid instead of forming crystals upon cooling. What should I do?
Answer: "Oiling out," or liquid-liquid phase separation, is a common issue in crystallization, particularly with compounds that have low melting points or when the solution is highly supersaturated.[1] Here is a systematic approach to address this problem:
-
Reduce the Cooling Rate: Rapid cooling can lead to a state of high supersaturation where the solute separates as a liquid. Try a slower, more controlled cooling profile.
-
Lower the Initial Concentration: The solution may be too concentrated. Dilute the solution with more solvent before heating and subsequent cooling.
-
Use a Different Solvent System: The solubility profile of your compound in the current solvent may be conducive to oiling out. Experiment with solvent systems where the compound's solubility is lower at elevated temperatures. A co-solvent system, such as adding a non-polar solvent to a polar one, can sometimes be effective.
-
Implement Seeding: Introduce a small number of seed crystals of this compound to the solution at a temperature just below the saturation point.[2] This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.[1]
-
Increase Agitation: Gentle agitation can sometimes promote nucleation and prevent the formation of a separate liquid phase.
Question: The crystallization yield of my product is consistently low. How can I improve it?
Answer: Low yield is a common challenge that can often be addressed by optimizing several experimental parameters.
-
Optimize the Solvent System: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. A solvent screen is recommended to find the optimal system. For sulfonamides, alcohol-water mixtures, such as isopropanol/water, can be effective.[3]
-
Adjust the Final Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation. Cooling to below 10°C is often preferable for recovery.[3]
-
Increase Concentration: Carefully increase the initial concentration of the solute. Be mindful that this can increase the risk of impurity inclusion or oiling out.
-
Minimize Transfer Losses: Ensure that all product is quantitatively transferred during filtration and washing steps. Wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Consider an Anti-Solvent Addition: If cooling crystallization gives low yields, an anti-solvent (a solvent in which your compound is insoluble) can be slowly added to the solution to induce precipitation.
Question: I have obtained an amorphous solid or very fine powder instead of distinct crystals. How can I get better crystal morphology?
Answer: The formation of amorphous solid or fine powder is often due to very rapid precipitation from a highly supersaturated solution.[4]
-
Decrease the Level of Supersaturation: This can be achieved by slowing the cooling rate or by using a more dilute solution.[4]
-
Change the Solvent: The choice of solvent can significantly influence crystal habit.[2] Experiment with different solvents or solvent mixtures.
-
Control Agitation: The rate of stirring can impact crystal size. Slower agitation generally leads to larger crystals, while very rapid agitation can cause secondary nucleation and result in smaller particles.
-
Employ a Digestion Step: After initial crystallization, holding the crystal slurry at a constant temperature (or cycling the temperature) for a period can allow for the dissolution of smaller particles and the growth of larger, more stable crystals in a process known as Ostwald ripening.
Frequently Asked Questions (FAQs)
Q1: What are some recommended starting solvents for the crystallization of this compound?
Q2: Is this compound prone to polymorphism?
A2: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a common phenomenon for active pharmaceutical ingredients.[6][7] Different polymorphs can have different physical properties.[2] It is highly probable that this compound can exhibit polymorphism. It is crucial to control crystallization conditions to ensure the desired, most stable polymorph is consistently produced.[6]
Q3: How can I confirm the purity and crystalline nature of my final product?
A3: Several analytical techniques can be used. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The crystalline nature can be confirmed using X-ray Powder Diffraction (XRPD), which will show sharp peaks for crystalline material and a broad halo for amorphous solids.[8] Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify different polymorphs.[8]
Hypothetical Crystallization Conditions Summary
The following table presents hypothetical data for initial screening of crystallization conditions for this compound.
| Solvent System (v/v) | Temperature Profile | Yield (%) | Purity (HPLC, %) | Crystal Habit |
| Isopropanol | Dissolve at 75°C, cool to 5°C | 75 | 98.5 | Small Needles |
| Ethanol/Water (80:20) | Dissolve at 70°C, cool to 5°C | 88 | 99.2 | Prisms |
| Acetone | Dissolve at 50°C, cool to 0°C | 65 | 97.9 | Fine Powder |
| Ethyl Acetate | Dissolve at 70°C, cool to 10°C | 82 | 99.0 | Plates |
Experimental Protocol: Cooling Crystallization
This protocol provides a general methodology for the crystallization of this compound.
1. Dissolution:
-
Place the crude this compound in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a suitable solvent (e.g., 80:20 Ethanol/Water) in a volume sufficient to dissolve the solid at an elevated temperature. Start with a conservative amount and add more if needed.
-
Heat the mixture with stirring until the solid is completely dissolved.
2. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them. This step should be done quickly to prevent premature crystallization.
3. Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with an insulating material can help control the cooling rate.
-
Once at room temperature, place the flask in an ice bath or refrigerator to further cool the solution and maximize crystal formation.
4. Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.
5. Drying:
-
Dry the crystals under vacuum at a temperature well below the melting point of the compound to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Interrelationship of key parameters in crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. syrris.com [syrris.com]
- 7. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 8. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process [mdpi.com]
Technical Support Center: N-Phenylsulfonamide Derivative Synthesis
Welcome to the technical support center for the synthesis of N-phenylsulfonamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-phenylsulfonamide derivatives, and what are the typical yields?
A1: The most prevalent method for synthesizing N-phenylsulfonamide derivatives is the reaction of a primary or secondary amine (such as aniline) with a sulfonyl chloride in the presence of a base.[1][2] This is a classic and widely used approach due to the commercial availability of a diverse range of sulfonyl chlorides and anilines.[3]
Yields for this reaction can vary significantly depending on the specific substrates, reaction conditions, and purification methods. Reported yields in the literature for various N-phenylsulfonamide derivatives range from 69% to 95%.[4][5] For instance, the synthesis of certain N-phenylacetamide derivatives has been reported with yields as high as 90%.[4]
Q2: What are the common side reactions that can lead to poor yield in N-phenylsulfonamide synthesis?
A2: Several side reactions can contribute to a lower than expected yield. One of the primary competing reactions is the hydrolysis of the sulfonyl chloride, which can occur if there is excess moisture in the reaction setup. Over-alkylation of the sulfonamide nitrogen can also be an issue, particularly with primary amines, leading to the formation of a disulfonylated byproduct. Additionally, sterically hindered amines may exhibit low reactivity, resulting in incomplete conversion.[2] In some cases, competitive homocoupling of thiols can lead to disulfide byproducts if starting from thiol precursors.[6]
Q3: How critical is the choice of base in the synthesis of N-phenylsulfonamide derivatives?
A3: The choice of base is crucial as it serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] A common choice is pyridine, which can also act as a solvent. Other organic bases like triethylamine (TEA) or inorganic bases such as potassium carbonate can also be employed. The strength and solubility of the base can influence the reaction rate and the formation of byproducts. For instance, a hindered base may be preferable to minimize side reactions at the sulfonamide nitrogen.
Q4: Can the solvent choice significantly impact the reaction yield?
A4: Yes, the solvent can have a substantial effect on the reaction's success. Solvents are chosen based on their ability to dissolve the reactants and their inertness to the reaction conditions. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. A study on the synthesis of 4-methyl-N-phenylbenzenesulfonamide showed that while the reaction proceeds in various solvents, moderate yields were obtained in THF.[7] The polarity of the solvent can influence the reaction rate and selectivity.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor quality of starting materials | Ensure the purity of the aniline and sulfonyl chloride. If necessary, purify the starting materials before use. |
| Presence of moisture | Dry all glassware thoroughly and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Incorrect stoichiometry | Carefully check the molar ratios of the reactants. A slight excess of the amine may be used to ensure complete consumption of the sulfonyl chloride. |
| Inefficient base | The base may be too weak or sterically hindered to effectively neutralize the generated HCl. Consider using a stronger or less hindered base. Pyridine is a common and effective choice. |
| Low reaction temperature | Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and consider increasing the temperature if the reaction is sluggish. |
| Steric hindrance | If either the aniline or the sulfonyl chloride is highly substituted, steric hindrance can slow down the reaction. In such cases, longer reaction times or higher temperatures may be necessary. |
Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products
| Possible Cause | Suggested Solution |
| Formation of disulfonylated byproduct | This is more common with primary amines. Use a 1:1 stoichiometry of the amine and sulfonyl chloride. Adding the sulfonyl chloride slowly to the reaction mixture can also help minimize this side reaction. |
| Hydrolysis of sulfonyl chloride | As mentioned, ensure anhydrous conditions to prevent the formation of sulfonic acid from the hydrolysis of the sulfonyl chloride. |
| Degradation of starting materials or product | Some sulfonamides can be sensitive to prolonged heating or acidic/basic conditions. Try to minimize the reaction time and use milder workup procedures. |
| Competitive side reactions | Electron-rich anilines can sometimes undergo electrophilic aromatic substitution on the ring. Protecting groups may be necessary in such cases. |
Experimental Protocols
General Procedure for the Synthesis of N-Phenylsulfonamide Derivatives
This protocol is a generalized procedure based on common laboratory practices for the synthesis of N-phenylsulfonamides.
Materials:
-
Substituted aniline (1.0 eq)
-
Substituted sulfonyl chloride (1.0-1.2 eq)
-
Pyridine or Triethylamine (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Add the base (e.g., pyridine, 2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve the substituted sulfonyl chloride (1.0-1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
Table 1: Reported Yields for Various N-Phenylsulfonamide Derivatives
| Derivative | Reactants | Yield (%) | Reference |
| N-phenylacetamide | Aniline, Acetic anhydride | 90 | [4] |
| 4-(Acetylamino)benzenesulfonyl chloride | N-phenylacetamide, Chlorosulfonic acid | 85 | [4] |
| 4-(Thiomorpholin-4-ylsulfonyl)aniline | Acetamide derivative, Potassium hydroxide | 93 | [4] |
| 4-Nitro-2-(4-(thiomorpholinosulfonyl)phenyl)isoindoline-1,3-dione | 4-(Thiomorpholin-4-ylsulfonyl)aniline, 4-Nitrophthalic anhydride | 93 | [4] |
| 1-(4-(Thiomorpholinosulfonyl)phenyl)pyrrolidine-2,5-dione | 4-(Thiomorpholin-4-ylsulfonyl)aniline, Succinic anhydride | 85 | [4] |
| Various N-phenylsulfonamide derivatives | Aniline, various sulfonyl chlorides | 69-95 | [5] |
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Stability issues of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a chemical compound belonging to the sulfonamide class.[1] Like other molecules in this class, it is investigated for a wide range of biological activities.[2] Some related structures have been evaluated as potential antimicrotubule agents for cancer therapy.[3][4] The stability of a compound in solution is a critical factor in pharmaceutical development, as it directly impacts its shelf-life, bioavailability, and efficacy.[5] Instability can lead to the degradation of the active pharmaceutical ingredient (API), compromising safety and therapeutic effectiveness.[5]
Q2: What are the primary functional groups in this compound that may be susceptible to degradation?
The molecule contains two key functional groups that can be susceptible to degradation in solution:
-
Sulfonamide (-SO₂NH₂-) group: This group can undergo hydrolysis, particularly under strong acidic or basic conditions, which can cleave the sulfur-nitrogen bond.
-
Lactam (a cyclic amide) in the 2-oxopyrrolidinyl ring: The amide bond within the five-membered ring is also susceptible to hydrolysis, which would open the ring. This process can be catalyzed by acids or bases.
Q3: What are the most common factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors:
-
pH: The rate of hydrolysis for both sulfonamide and lactam groups is often pH-dependent. Stability is typically highest within a specific, often neutral, pH range.[6]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[7]
-
Solvent/Buffer System: The choice of solvent and the ionic species within a buffer can influence degradation rates.
-
Light: Photodegradation can occur if the molecule absorbs light at specific wavelengths, leading to the formation of photolytic degradation products.[8]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to oxidative degradation of the molecule.[9]
Q4: What are the likely degradation pathways for this molecule?
Based on its structure, two primary degradation pathways are plausible. Forced degradation studies are necessary to confirm these pathways experimentally.[7][10]
-
Hydrolysis of the Lactam Ring: The amide bond in the pyrrolidinone ring can be hydrolyzed, leading to the formation of a gamma-aminobutyric acid (GABA) derivative.
-
Hydrolysis of the Sulfonamide Moiety: The C-S bond or S-N bond of the benzenesulfonamide group could be cleaved, separating the phenyl ring from the sulfonamide group or the pyrrolidinone moiety.
Below is a diagram illustrating these potential degradation points.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. forced degradation study: Topics by Science.gov [science.gov]
- 9. biomedres.us [biomedres.us]
- 10. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Enhancing the Bioavailability of Pyrrolidinone-Based Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the bioavailability of pyrrolidinone-based drugs.
Section 1: Troubleshooting Poor Aqueous Solubility
Low aqueous solubility is a primary obstacle to achieving adequate bioavailability for many pyrrolidinone-based compounds. This section addresses common issues and provides actionable solutions.
FAQ 1: My pyrrolidinone-based drug candidate exhibits poor solubility in aqueous media. What formulation strategies can I employ to improve its dissolution?
Poor aqueous solubility is a frequent challenge that can significantly limit the oral bioavailability of a drug. Several formulation strategies can be employed to enhance the solubility and dissolution rate of your pyrrolidinone-based compound. The choice of strategy often depends on the physicochemical properties of the drug.
Recommended Approaches:
-
Co-solvency: The addition of a water-miscible solvent, or co-solvent, can increase the solubility of a poorly soluble drug. N-methyl-2-pyrrolidone (NMP) is a particularly effective solubilizer for a wide range of drugs, often outperforming common co-solvents like ethanol and propylene glycol.[1][2][3][4] It is proposed that NMP enhances drug solubility by acting as both a co-solvent and a complexing agent.[1][2][3][4]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. Polyvinylpyrrolidone (PVP) is a commonly used carrier that can increase the dissolution rate of poorly soluble drugs by creating amorphous solid dispersions, which are more soluble than their crystalline counterparts.[5][6][7]
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate. Techniques such as micronization and nanosuspension formation are effective methods for particle size reduction.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based carriers like micelles, liposomes, or self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
Data Presentation: Solubility Enhancement with N-methyl-2-pyrrolidone (NMP)
The following table summarizes the solubility enhancement of various poorly soluble drugs in a 20% v/v NMP solution compared to their intrinsic solubility in water.
| Drug | Intrinsic Solubility (Sint) in Water (µg/mL) | Solubility in 20% v/v NMP (S0.2) (µg/mL) | Solubility Enhancement (S0.2 / Sint) |
| Diazepam | 20 | 2500 | 125 |
| Estrone | 2.5 | 2000 | 800 |
| Griseofulvin | 15 | 1200 | 80 |
| Indomethacin | 0.7 | 400 | 571 |
| Nifedipine | 6 | 1500 | 250 |
Data sourced from Sanghvi et al. (2008).[1][4]
Experimental Protocol: Preparation of a Solid Dispersion using Solvent Evaporation
This protocol describes the preparation of a solid dispersion of a pyrrolidinone-based drug with PVP K30.
-
Dissolution: Dissolve the drug and PVP K30 in a suitable organic solvent (e.g., ethanol, methanol) in the desired weight ratio (e.g., 1:1, 1:2, 1:4).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) until a solid mass is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
Sieving: Sieve the dried solid dispersion to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature and absence of drug-carrier chemical interactions.[5][6]
Visualization: Workflow for Selecting a Solubility Enhancement Strategy
Caption: Decision workflow for selecting an appropriate solubility enhancement strategy.
Section 2: Troubleshooting Low Oral Bioavailability Despite Adequate Solubility
Even with good aqueous solubility, pyrrolidinone-based drugs can exhibit poor oral bioavailability due to factors such as low intestinal permeability and active efflux.
FAQ 2: My formulated pyrrolidinone drug shows good in vitro dissolution but poor in vivo oral bioavailability. What could be the underlying cause and how can I investigate it?
Low oral bioavailability despite good dissolution often points towards issues with intestinal permeability or active transport mechanisms. A primary suspect in such cases is the P-glycoprotein (P-gp) efflux transporter, which can actively pump drugs out of intestinal cells back into the lumen, thereby reducing absorption.[8][9]
Investigative Steps:
-
In Vitro Permeability Assay (Caco-2): The Caco-2 cell permeability assay is a reliable in vitro model to predict in vivo drug absorption and identify potential P-gp substrates.[10][11][12] This assay measures the bidirectional transport of a compound across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[10][11][12] An efflux ratio (PappB-A / PappA-B) greater than 2 is indicative of active efflux.
-
In Vivo Pharmacokinetic Studies with a P-gp Inhibitor: Co-administration of your drug with a known P-gp inhibitor (e.g., verapamil, elacridar) in an animal model can confirm P-gp involvement. A significant increase in the drug's plasma concentration (AUC) in the presence of the inhibitor strongly suggests that P-gp-mediated efflux is limiting its oral bioavailability.[13]
Data Presentation: Effect of P-gp Inhibition on Drug Permeability
The following table illustrates the effect of a P-gp inhibitor on the permeability of a hypothetical pyrrolidinone-based P-gp substrate in a Caco-2 assay.
| Condition | Apparent Permeability (PappA-B) (10-6 cm/s) | Apparent Permeability (PappB-A) (10-6 cm/s) | Efflux Ratio (PappB-A / PappA-B) |
| Without P-gp Inhibitor | 1.5 | 9.0 | 6.0 |
| With P-gp Inhibitor | 4.5 | 4.8 | 1.1 |
An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter. The reduction of the efflux ratio to approximately 1 in the presence of a P-gp inhibitor confirms P-gp mediated efflux.
Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a general outline for conducting a Caco-2 permeability assay.
-
Cell Culture: Seed Caco-2 cells on permeable supports in Transwell® plates and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[11][12]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[10][11]
-
Compound Preparation: Prepare a solution of the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (A-B): Add the compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side. Incubate at 37°C.
-
Permeability Measurement (B-A): Add the compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side. Incubate at 37°C.
-
Sample Collection: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Visualization: Mechanism of P-glycoprotein Efflux
Caption: P-gp mediated drug efflux from an intestinal epithelial cell.
Section 3: In Vivo Study Design and Execution
Properly designed and executed in vivo studies are critical for accurately assessing the bioavailability of your pyrrolidinone-based drug.
FAQ 3: What is a standard protocol for an oral bioavailability study in rats?
An in vivo pharmacokinetic study in a rodent model, such as the Sprague Dawley rat, is a standard preclinical method to determine the oral bioavailability of a drug candidate.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the key steps for a typical oral pharmacokinetic study.
-
Animal Acclimatization: House male Sprague Dawley rats (250-300g) in a controlled environment (22 ± 2°C, 50-60% humidity, 12h light/dark cycle) for at least one week before the experiment, with free access to food and water.[14]
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Drug Administration: Administer the drug formulation orally via gavage at a predetermined dose. For bioavailability determination, an intravenous (IV) administration group is also required.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[14][15]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Visualization: Typical Workflow for an In Vivo Pharmacokinetic Study
Caption: A standard workflow for conducting an in vivo pharmacokinetic study.
References
- 1. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubilization using N-Methyl Pyrrolidone: Efficiency and Mechanism [repository.arizona.edu]
- 4. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. scilit.com [scilit.com]
- 10. enamine.net [enamine.net]
- 11. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 15. In vivo pharmacokinetic studies in rats [bio-protocol.org]
Technical Support Center: Benzenesulfonamide Compound Toxicity Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo toxicity of benzenesulfonamide compounds.
Frequently Asked Questions (FAQs)
Q1: My benzenesulfonamide compound shows significant toxicity in animal models. What are the common mechanisms behind this toxicity?
A1: The toxicity of many benzenesulfonamide compounds is often linked to their metabolic activation, primarily in the liver. A key pathway involves the oxidation of the arylamine group to a reactive hydroxylamine metabolite. This intermediate can be further oxidized to a nitroso species, which is highly electrophilic and can covalently bind to cellular macromolecules like proteins, leading to idiosyncratic drug reactions and hypersensitivity.[1][2] Another important factor is the N-acetylation of the sulfonamide group, a major metabolic pathway. The rate of acetylation can influence the formation of toxic metabolites, and individuals with a "slow acetylator" phenotype may be at a higher risk for hypersensitivity reactions.[3][4]
Q2: How can I structurally modify my benzenesulfonamide compound to reduce its toxicity?
A2: Strategic structural modifications can significantly mitigate toxicity. Consider the following approaches:
-
Modification of the Aniline Moiety: Since the aniline group is often implicated in metabolic activation to toxic species, modifications at this position can be beneficial. For example, replacing the aniline with a non-oxidizable group can prevent the formation of reactive hydroxylamine intermediates.
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the benzene ring can decrease the electron density of the aniline nitrogen, making it less susceptible to oxidation.
-
Prodrug Approach: Converting the parent compound into a prodrug can mask the toxic functional groups until the drug reaches its target site.[5][6][7] This can involve creating esters, carbamates, or other derivatives that are cleaved in vivo to release the active, and potentially less toxic, form of the drug.[5][6][7]
Q3: What initial in vitro assays can I perform to assess the potential toxicity of my benzenesulfonamide derivatives before moving to in vivo studies?
A3: A tiered approach starting with in vitro assays is highly recommended to screen for toxicity early in the drug discovery process. A common and effective initial assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11][12][13] This colorimetric assay assesses the metabolic activity of cells and provides a quantitative measure of cytotoxicity (IC50 value).[8] It is a rapid and cost-effective method to compare the cytotoxicity of multiple compounds against various cell lines.[8]
Q4: I am planning an acute oral toxicity study for my lead benzenesulfonamide compound in rodents. What are the key considerations for the experimental design?
A4: For acute oral toxicity studies, it is crucial to follow established guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The OECD provides several guidelines for acute oral toxicity testing, including TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure).[4][8][14][15] Key considerations include:
-
Animal Model: Typically, rats or mice are used.[16]
-
Dose Levels: A sighting study is often conducted with a small number of animals to determine the appropriate starting dose for the main study.[3]
-
Administration: The compound is usually administered by oral gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions in rodents.[3][14]
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[15]
-
Data Collection: Detailed observations of clinical signs, body weight changes, and gross pathology at necropsy are recorded.
Troubleshooting Guides
Issue: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Compound Solubility | Ensure the benzenesulfonamide compound is fully dissolved in the culture medium. Use a suitable solvent like DMSO at a final concentration that is non-toxic to the cells. |
| Incubation Time | Optimize the incubation time for both the compound treatment and the MTT reagent. |
| Washing Steps | Be gentle during washing steps to avoid detaching adherent cells, which can lead to inaccurate results. |
Issue: Unexpected mortality in the low-dose group of an in vivo study.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Ensure the vehicle used to dissolve the compound is non-toxic at the administered volume. Run a vehicle-only control group. |
| Gavage Error | Ensure proper gavage technique to avoid accidental administration into the trachea or perforation of the esophagus. |
| Hypersensitivity Reaction | The compound may be inducing an idiosyncratic hypersensitivity reaction, which is not always dose-dependent. Closely monitor animals for signs of allergic reactions. |
| Metabolic Differences | Consider potential sex differences in metabolism and toxicity. The OECD guidelines often recommend using females as they are generally more sensitive.[4] |
Quantitative Data Summary
The following tables summarize cytotoxicity and acute toxicity data for representative benzenesulfonamide derivatives from the literature. This data can be used for comparative purposes to guide the design of less toxic compounds.
Table 1: In Vitro Cytotoxicity of Benzenesulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4h | MDA-MB-231 (Breast Cancer) | 1.52 | [17] |
| Compound 4b | MCF-7 (Breast Cancer) | 3.63 | [17] |
| Compound 4c | MCF-7 (Breast Cancer) | 3.67 | [17] |
| Compound 4e | MDA-MB-231 (Breast Cancer) | 3.58 | [17] |
| AL106 | U87 (Glioblastoma) | 58.6 | [18] |
| Benzenesulfonamide-imidazole derivative | IGR39 (Melanoma) | 27.8 ± 2.8 | [19] |
| Benzenesulfonamide-imidazole derivative | MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 | [19] |
Table 2: Predicted Acute Oral Toxicity of a Benzenesulfonamide Derivative
| Animal Model | Route of Administration | Predicted LD50 (mg/kg) |
| Rat | Intraperitoneal | 303.70 |
| Rat | Intravenous | 586.80 |
| Rat | Oral | 2100.00 |
| Rat | Subcutaneous | 321.00 |
Data for 4-(2-aminoethyl)benzenesulfonamide predicted using a theoretical model.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol is a standard method for assessing the cytotoxic potential of benzenesulfonamide compounds on cultured cells.[9][10][11][12][13]
Materials:
-
96-well flat-bottom microplates
-
Cell culture medium appropriate for the chosen cell line
-
Benzenesulfonamide compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzenesulfonamide compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Acute Oral Toxicity Study in Rodents (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of a benzenesulfonamide compound.[4][8]
Materials:
-
Healthy, young adult rodents (e.g., rats or mice), typically females.
-
Benzenesulfonamide compound.
-
Appropriate vehicle for dissolving or suspending the compound.
-
Oral gavage needles.
-
Animal cages and standard laboratory animal care facilities.
Procedure:
-
Animal Acclimation and Fasting: Acclimate the animals to the laboratory conditions for at least 5 days. Fast the animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.
-
Dose Preparation: Prepare the dose formulations in the selected vehicle.
-
Dosing: Administer a single oral dose of the compound to a group of 3 animals using a gavage needle. The starting dose is selected based on existing information or a sighting study (e.g., 5, 50, 300, or 2000 mg/kg).
-
Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Stepwise Procedure:
-
If 2 or 3 animals die at the starting dose, the next step is to dose 3 new animals at a lower dose level.
-
If 0 or 1 animal dies, the next step is to dose 3 new animals at a higher dose level.
-
The procedure continues until a stopping criterion is met (e.g., no mortality at the highest dose, or clear toxicity at a certain dose level).
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance according to its acute toxicity and to estimate the LD50 (lethal dose for 50% of the animals).
Visualizations
Caption: Metabolic activation pathway of benzenesulfonamides leading to toxicity.
Caption: General workflow for assessing benzenesulfonamide toxicity.
References
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. ijpcbs.com [ijpcbs.com]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. researchhub.com [researchhub.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. bemsreports.org [bemsreports.org]
- 16. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity | Chemistry [chemistry.stanford.edu]
- 17. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Studies of Anticonvulsant Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosages for in vivo studies of anticonvulsant agents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How do I determine the starting dose for my anticonvulsant agent in a rodent model?
Determining the appropriate starting dose is a critical step to ensure both efficacy and animal welfare. A common approach involves a literature review and dose-range finding studies.
-
Literature Review: Begin by searching for published studies that have used the same or a structurally similar compound in the same animal model. This can provide a valuable starting point for a dose range.
-
Dose-Range Finding Study: If no prior data exists, a dose-range finding study is recommended. This typically involves administering a wide range of doses to a small number of animals to identify a dose that shows some efficacy without causing significant adverse effects. A common strategy is to use a logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Troubleshooting:
-
Issue: No anticonvulsant effect is observed even at high doses.
-
Possible Cause: Poor bioavailability, rapid metabolism, or lack of efficacy of the compound in the chosen model.
-
Solution: Consider alternative routes of administration, formulation changes to improve solubility, or screening in a different seizure model. Pharmacokinetic analysis can help determine if the compound is reaching the brain at sufficient concentrations.
-
-
Issue: Severe adverse effects or mortality at the lowest tested doses.
-
Possible Cause: The compound is more potent or toxic than anticipated.
-
Solution: Start with a much lower dose range (e.g., 0.1, 0.3, 1 mg/kg) and use a more gradual dose escalation scheme.
-
-
2. How do I construct a dose-response curve and determine the ED50?
A dose-response curve is essential for quantifying the potency of an anticonvulsant agent. The ED50 is the dose that produces a therapeutic effect in 50% of the animals.
-
Experimental Design:
-
Select a range of at least 3-5 doses based on your initial dose-finding study. The doses should ideally produce a range of effects from minimal to maximal protection.
-
Administer each dose to a group of animals (typically 8-10 animals per group).
-
Administer a vehicle control to another group.
-
Induce seizures using a standardized model (e.g., MES or PTZ).[1]
-
Record the number of animals in each group that are protected from the seizure endpoint (e.g., tonic hindlimb extension in the MES test).
-
-
Data Analysis: The ED50 can be calculated using statistical methods such as probit analysis.[2]
-
Troubleshooting:
-
Issue: A clear dose-response relationship is not observed.
-
Possible Cause: The selected dose range is too narrow or not centered around the ED50. The compound may have a very steep or flat dose-response curve.
-
Solution: Expand the dose range in both directions. Ensure that the experimental conditions are tightly controlled to minimize variability.
-
-
Issue: High variability within dose groups.
-
Possible Cause: Inconsistent drug administration, variability in animal weight or age, or fluctuations in the seizure induction stimulus.
-
Solution: Refine administration techniques, ensure accurate dosing based on individual animal weight, and standardize all experimental parameters.
-
-
3. What are the common adverse effects to monitor, and how can I manage them?
Common adverse effects of anticonvulsant agents in rodents include sedation, motor impairment, and ataxia.
-
Monitoring:
-
Management:
-
If significant adverse effects are observed, it is crucial to determine if they are dose-dependent.
-
Lowering the dose may mitigate side effects while retaining anticonvulsant efficacy.
-
If the therapeutic window (the range between the effective dose and the toxic dose) is too narrow, the compound may not be a viable candidate for further development.
-
Data Presentation: Efficacy and Pharmacokinetics of Common Anticonvulsants
The following tables summarize typical effective doses (ED50) and pharmacokinetic parameters for commonly used anticonvulsant drugs in rodent models. Note that these values can vary depending on the specific strain, age, and sex of the animal, as well as the experimental protocol.
Table 1: Typical ED50 Values (mg/kg) of Anticonvulsants in Rodent Seizure Models
| Drug | Animal Model | Seizure Model | ED50 (mg/kg) | Reference(s) |
| Phenytoin | Mouse | MES | 9.5 | [6] |
| Rat | MES | 27.5 | [6] | |
| Carbamazepine | Mouse | MES | 8.8 | [6] |
| Rat | MES | 15.1 | [6] | |
| Valproic Acid | Mouse | MES | 268 | [6] |
| Rat | MES | 145 | [6] | |
| Mouse | PTZ | 150-300 | [7] | |
| Diazepam | Rat | PTZ | 0.2-1.0 | [8][9] |
Table 2: Pharmacokinetic Parameters of Common Anticonvulsants in Rodents
| Drug | Animal Model | Half-life (t1/2) | Bioavailability (%) | Reference(s) |
| Phenytoin | Rat | 1.5 - 2.5 hours | ~85 (oral) | [10][11] |
| Carbamazepine | Rat | 4 - 8 hours | ~70-80 (oral) | [2] |
| Valproic Acid | Rat | 1 - 3 hours | >90 (oral) | [12][13] |
| Diazepam | Rat | 0.88 hours (plasma) | ~68 (intranasal) | [14][15] |
| Mouse | Rapid metabolism | - | [16] |
Experimental Protocols
1. Maximal Electroshock (MES) Seizure Test
This model is used to screen for drugs effective against generalized tonic-clonic seizures.[1]
-
Apparatus: An electroconvulsive stimulator with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle to the animal (e.g., intraperitoneally, orally).
-
At the time of expected peak drug effect, apply a drop of saline to the animal's corneas.
-
Place the corneal electrodes on the eyes and deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of tonic hindlimb extension. The absence of this endpoint is considered protection.
-
2. Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to screen for drugs effective against myoclonic and absence seizures.[1]
-
Materials: Pentylenetetrazol (PTZ) solution.
-
Procedure:
-
Administer the test compound or vehicle to the animal.
-
At the time of expected peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Place the animal in an observation chamber.
-
Observe the animal for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., latency to and presence of myoclonic jerks, clonic seizures, and tonic seizures).
-
3. Rotarod Test for Motor Coordination
This test assesses motor impairment, a common side effect of anticonvulsant drugs.[3][4][5]
-
Apparatus: A rotating rod apparatus (rotarod).
-
Procedure:
-
Train the animals to stay on the rotating rod at a constant speed for a set duration (e.g., 1-2 minutes).
-
On the test day, administer the test compound or vehicle.
-
At various time points after administration, place the animal on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A significant decrease in latency compared to vehicle-treated animals indicates motor impairment.
-
Visualizations
References
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diazepam – Rat Guide [ratguide.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic-pharmacodynamic modeling of the anticonvulsant and electroencephalogram effects of phenytoin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenytoin pharmacokinetics following oral administration of phenytoin suspension and fosphenytoin solution to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. mims.com [mims.com]
- 14. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and brain uptake of diazepam after intravenous and intranasal administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute tolerance to diazepam in mice: pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
Problem 1: Low Yield in the Ullmann Condensation Step
Question: We are experiencing low yields during the copper-catalyzed N-arylation of 2-pyrrolidinone with a 4-halobenzenesulfonamide. What are the potential causes and how can we improve the yield on a larger scale?
Answer:
Low yields in Ullmann-type couplings are a common challenge during scale-up. Several factors can contribute to this issue. Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 210°C) and stoichiometric amounts of copper, which can be problematic on a large scale.[1] Modern approaches using soluble copper catalysts with specific ligands can significantly improve performance under milder conditions.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | Ensure the use of an appropriate copper(I) source (e.g., CuI). The choice of ligand is critical; bidentate ligands like 1,2-diamines can significantly accelerate the reaction and allow for lower catalyst loading.[2][3] Consider screening different ligands to find the optimal one for your specific substrates. |
| Inappropriate Reaction Temperature | While traditional Ullmann reactions require high temperatures, modern catalytic systems can operate at lower temperatures (e.g., 90-120°C).[2] Optimize the temperature for your specific catalyst-ligand system. Overheating can lead to side reactions and decomposition. |
| Poor Solvent Choice | High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used.[1] The choice of solvent can influence reaction rate and selectivity. For instance, in some Ullmann etherifications, the solvent choice was crucial to prevent the formation of a diaryl ether side-product.[4] |
| Base Incompatibility | A variety of bases can be used, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome. It is advisable to screen different bases to find the most effective one for your system. |
| Substrate Reactivity | Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[1] If using a less reactive halide, you may need to employ a more active catalyst system or higher temperatures. The presence of electron-withdrawing groups on the aryl halide can activate it for the coupling reaction.[1] |
Experimental Workflow for Optimization:
Caption: A logical workflow for optimizing the Ullmann condensation reaction.
Problem 2: Difficulty in Product Purification and Isolation
Question: We are facing challenges in purifying this compound on a large scale. The crude product contains several impurities. What are the likely impurities and what purification strategies are recommended?
Answer:
Purification is a critical step in scale-up synthesis, and the nature of impurities can be complex. The choice of purification method will depend on the physical properties of the final product and its impurities.
Common Impurities and Their Potential Sources:
| Impurity | Potential Source |
| Unreacted Starting Materials | Incomplete reaction. |
| Diaryl Ether Side-Product | In Ullmann-type reactions, a diaryl ether can sometimes form as a side-product.[4] |
| Products of Amide Hydrolysis | If water is present under harsh basic or acidic conditions, the sulfonamide or lactam rings could potentially hydrolyze. |
| Copper Residues | From the catalyst used in the Ullmann coupling. |
| Ligand-Related Byproducts | Decomposition or side reactions of the ligand. |
Purification Strategies for Scale-Up:
-
Crystallization: This is often the most effective and scalable method for purifying solid products. The choice of solvent system is crucial for obtaining high purity and good crystal form. Consider screening a range of solvents and solvent mixtures. The presence of certain impurities can sometimes influence the crystallization of a specific polymorph.[5]
-
Slurrying: Reslurrying the crude product in a suitable solvent where the product has low solubility but the impurities are more soluble can be an effective purification step.
-
Extraction: A liquid-liquid extraction workup can be used to remove certain impurities based on their differential solubility in immiscible solvents.
-
Adsorbent Treatment: Activated carbon or silica gel can be used to remove colored impurities and residual copper catalyst.
Logical Flow for Purification Strategy Development:
Caption: A decision tree for developing a suitable purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis generally involves two key steps:
-
Formation of a 4-halobenzenesulfonamide: This is typically prepared from the corresponding 4-halobenzenesulfonyl chloride by reaction with ammonia.
-
Ullmann Condensation (N-Arylation): The 4-halobenzenesulfonamide is then coupled with 2-pyrrolidinone in the presence of a copper catalyst and a base.
General Synthetic Scheme:
Caption: General two-step synthesis of the target compound.
Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A2: Yes, several safety precautions should be taken:
-
Handling of Reagents:
-
4-Halobenzenesulfonyl chlorides: These are corrosive and moisture-sensitive. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
Copper Catalysts: Some copper salts can be toxic. Avoid inhalation of dust and skin contact.
-
Solvents: High-boiling polar aprotic solvents like NMP and DMF have specific handling requirements and potential health hazards. Consult the Safety Data Sheets (SDS) for each solvent.
-
-
Reaction Conditions:
-
Exothermic Reactions: The amidation of the sulfonyl chloride can be exothermic. Ensure adequate cooling and controlled addition of reagents during scale-up.
-
Pressure Build-up: If reactions are run at elevated temperatures in sealed reactors, monitor for potential pressure build-up.
-
-
Work-up and Purification:
-
Handling of Bases and Acids: Use appropriate PPE when handling strong bases and acids during work-up and pH adjustments.
-
Solvent Vapors: Ensure adequate ventilation during solvent removal and drying operations.
-
Q3: How can we monitor the progress of the Ullmann condensation reaction on a large scale?
A3: In-process control (IPC) is crucial for monitoring reaction progress and making informed decisions during a large-scale synthesis. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. It allows for the accurate determination of the consumption of starting materials and the formation of the product and any major byproducts.
-
Thin-Layer Chromatography (TLC): A quicker, qualitative method that can be used for rapid checks of reaction completion. However, it is less precise than HPLC.
A typical IPC workflow would involve taking small aliquots from the reaction mixture at regular intervals, quenching the reaction in the aliquot, and analyzing it by HPLC or TLC.
Q4: What are the key considerations for choosing a starting 4-halobenzenesulfonamide?
A4: The choice of the halogen (I, Br, or Cl) on the benzenesulfonamide starting material is a key consideration that impacts both reactivity and cost.
| Halogen | Reactivity | Cost | Considerations for Scale-up |
| Iodo (I) | Highest | Highest | Generally provides the best yields and allows for milder reaction conditions, but the high cost may be prohibitive for large-scale manufacturing. |
| Bromo (Br) | Intermediate | Intermediate | Often represents a good compromise between reactivity and cost. It is a commonly used starting material for industrial Ullmann couplings. |
| Chloro (Cl) | Lowest | Lowest | The most cost-effective option, but typically requires more forcing reaction conditions (higher temperatures, more active catalyst systems) to achieve good conversion. |
For process development, it is often beneficial to start with the bromo- or even iodo-derivative to establish a robust process, and then investigate the feasibility of using the more economical chloro-derivative.
References
- 1. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US6818593B2 - Production of 5-Methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with nitro compounds - Google Patents [patents.google.com]
- 5. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2-pyrrolidinone derivatives.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the purification of 2-pyrrolidinone derivatives.
Issue 1: Low Purity of the Final Product After Initial Work-up
Low purity is a frequent issue stemming from incomplete reactions or the presence of side products and unreacted starting materials.
Troubleshooting Workflow:
Issue 2: Product Discoloration (Yellowing)
Product discoloration, typically a yellow tint, can occur after synthesis or purification and is often a sign of impurity.
-
Question: My purified 2-pyrrolidinone derivative is yellow. What is the likely cause and how can I fix it?
-
Answer: Yellowing is often caused by oxidation of the pyrrolidinone ring or the presence of trace impurities. N-methyl-2-pyrrolidone (NMP), for example, is known to slowly oxidize in the presence of air, which can be exacerbated by light and heat.[1]
-
Solution 1: Activated Carbon Treatment: Before final purification, dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes. Filter the carbon through a pad of celite and proceed with purification (e.g., recrystallization or distillation).
-
Solution 2: Purification Under Inert Atmosphere: When performing distillation, ensure the system is under a nitrogen or argon atmosphere to prevent oxidation at high temperatures.[2]
-
Solution 3: Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-pyrrolidinone derivatives?
A1: The most common impurities depend on the synthetic route. For instance, in the synthesis of N-methyl-2-pyrrolidone (NMP), common impurities include N-methyl succinimide (NMS) and 2-pyrrolidinone (2PYR).[3] When synthesizing from γ-butyrolactone (GBL), unreacted GBL can be a significant impurity.
Q2: Which purification method is best for my 2-pyrrolidinone derivative?
A2: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: Ideal for solid compounds with good thermal stability. It can yield very high purity, especially after multiple recrystallizations.[4]
-
Column Chromatography: A versatile method for both solid and liquid compounds, particularly effective when impurities have different polarities from the product.[4][5]
-
Distillation: Best for liquid products that are thermally stable and have boiling points significantly different from impurities. Vacuum distillation is often preferred to lower the boiling point and prevent degradation. A common industrial method involves treating the crude product with a strong base like potassium hydroxide followed by fractional distillation to achieve polymerization-grade purity.[2]
Q3: How can I effectively monitor the purity of my 2-pyrrolidinone derivative?
A3: Several analytical techniques can be used:
-
Gas Chromatography (GC): Well-suited for volatile and thermally stable derivatives. It can provide quantitative purity data.[3]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of derivatives. Reversed-phase HPLC with a C18 column is common, but for highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) may be more effective.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides both separation and identification of impurities, offering a high degree of confidence in purity assessment.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
General Synthesis and Purification Workflow:
Data on Purification Methods
The following table summarizes typical purity levels achievable with different purification techniques for 2-pyrrolidinone derivatives. The final purity is highly dependent on the initial purity of the crude product and the specific nature of the impurities.
| Purification Method | Typical Purity Achieved | Yield | Advantages | Disadvantages |
| Recrystallization | >99% | Moderate to High | Can achieve very high purity; scalable. | Only for solids; potential for significant material loss in mother liquor.[10][11][12] |
| Column Chromatography | 95-99% | Moderate | Versatile for solids and liquids; good for separating compounds with different polarities.[5] | Can be time-consuming and require large volumes of solvent. |
| Vacuum Distillation | >99.5% | High | Excellent for thermally stable liquids; highly effective for removing non-volatile impurities. | Requires specialized equipment; not suitable for thermally sensitive compounds.[2] |
| Melt Crystallization | >99.9% | >73% | Environmentally friendly; can achieve very high purity. | Requires specialized equipment; may not be suitable for all compounds.[13] |
Key Experimental Protocols
Protocol 1: Recrystallization of a Solid 2-Pyrrolidinone Derivative
This protocol outlines a general procedure for the recrystallization of a solid 2-pyrrolidinone derivative.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. A good solvent will dissolve the compound when hot but not when cold.[10] Test various solvents of different polarities (e.g., water, ethanol, ethyl acetate, hexane, or mixtures).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[10][14]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[14]
-
Drying: Dry the crystals in a vacuum oven or air-dry to a constant weight.
-
Purity Assessment: Determine the melting point and/or use an analytical technique like HPLC or GC to confirm the purity.
Protocol 2: Column Chromatography of a 2-Pyrrolidinone Derivative
This protocol provides a general guideline for purification by silica gel column chromatography.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase). The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet packing is common).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica gel to the top of the column. Alternatively, dissolve the sample in a minimal amount of the mobile phase and load it directly onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Purity Assessment: Confirm the purity of the isolated product using an appropriate analytical method.
Protocol 3: Purity Analysis by HPLC
This protocol describes a general reversed-phase HPLC method for analyzing the purity of a 2-pyrrolidinone derivative.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a polar solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[6][15]
-
Gradient Elution: Start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase over time. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 210 nm).
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram. The purity can be estimated by the relative area of the main peak.
References
- 1. solvents - Why is NMP developing a yellow color after distillation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. quora.com [quora.com]
- 5. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 2-Pyrrolidinone, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
- 8. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. fda.gov [fda.gov]
Technical Support Center: Refinement of Protocols for Testing Benzenesulfonamide Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental testing of benzenesulfonamide efficacy.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Issue 1: Poor Compound Solubility
-
Question: My benzenesulfonamide derivative is precipitating in the aqueous buffer of my in vitro assay. How can I improve its solubility?
-
Answer: Poor aqueous solubility is a common challenge with benzenesulfonamide compounds. Here are several strategies to address this:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. For cell-based assays, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells, typically below 1-2%.[1]
-
pH Adjustment: The solubility of benzenesulfonamides can be pH-dependent. Adjusting the pH of the buffer may increase solubility, especially under alkaline conditions where the sulfonamide moiety can ionize.
-
Use of Detergents: For enzyme assays, low concentrations (0.01-0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can help solubilize your compound without significantly affecting enzyme activity.[1] However, this is generally not suitable for cell-based assays as detergents can disrupt cell membranes.[1]
-
Sonication: Applying ultrasound can help to reduce aggregation and increase the dispersion rate of your compound.[1]
-
Lyophilization: Converting your compound to an amorphous form by lyophilization can enhance its kinetic solubility.[1]
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: I am observing significant variability in my results between experimental runs. What are the potential causes and solutions?
-
Answer: Inconsistent results can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Stability: Ensure all reagents, including the benzenesulfonamide compound, are stored correctly to prevent degradation. Prepare fresh dilutions of your compound for each experiment from a stable stock solution.
-
Procedural Consistency: Standardize every step of your protocol, including incubation times, temperatures, and reagent volumes. Use calibrated pipettes and other equipment to ensure accuracy.[2]
-
Cell-Based Assay Variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells, as this can significantly impact the final readout.
-
Edge Effects: To minimize "edge effects" in microplates, ensure even temperature distribution during incubation and consider not using the outer wells for critical data points.[2]
-
-
Assay Controls: Always include appropriate positive and negative controls in every experiment to monitor for assay drift and ensure the assay is performing as expected.
-
Issue 3: High Background Signal in Assays
-
Question: My assay is showing a high background signal, which is masking the specific effect of my benzenesulfonamide compound. How can I reduce this?
-
Answer: High background can be a problem in various assays. Here are some targeted solutions:
-
Enzyme-Linked Immunosorbent Assays (ELISAs):
-
Blocking: Ensure adequate blocking by using an appropriate blocking buffer and optimizing the incubation time.
-
Washing: Increase the number and duration of washing steps to thoroughly remove unbound antibodies and other reagents.[2]
-
-
Fluorescence-Based Assays:
-
Autofluorescence: Check for autofluorescence of your benzenesulfonamide compound at the excitation and emission wavelengths of your assay. If present, you may need to use a different fluorescent probe or assay principle.
-
Reagent Purity: Ensure the purity of your reagents, as impurities can sometimes be fluorescent.
-
-
General:
-
Reagent Concentration: Optimize the concentrations of all assay components, such as antibodies and substrates, to find the optimal signal-to-noise ratio.
-
-
Issue 4: Suspected Off-Target Effects
-
Question: I am observing cellular effects that are inconsistent with the known mechanism of action of my benzenesulfonamide. How can I investigate potential off-target effects?
-
Answer: Investigating off-target effects is crucial for drug development. Here are some strategies:
-
In Silico Prediction: Utilize computational tools to predict potential off-target interactions of your compound based on its structure.
-
Target Knockout/Knockdown: If you have a primary target in mind, use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the target protein. If the observed effect persists in the absence of the primary target, it is likely an off-target effect.
-
Broad-Spectrum Kinase Profiling: Many small molecules can have off-target effects on kinases. Commercially available kinase profiling services can screen your compound against a large panel of kinases.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to broadly assess the cellular effects of your compound and compare them to known off-target profiles.[3]
-
Issue 5: Ambiguous Dose-Response Curves
-
Question: My dose-response curve for the benzenesulfonamide is not a classic sigmoidal shape. What could be the reason?
-
Answer: Deviations from the expected sigmoidal dose-response curve can indicate several underlying issues:
-
Compound Precipitation: At higher concentrations, your compound may be precipitating out of solution, leading to a plateau or even a decrease in the observed effect. Visually inspect the wells for any signs of precipitation.
-
Cytotoxicity: In functional assays, high concentrations of the compound might be causing cell death, which can confound the results. It's important to determine the cytotoxic profile of your compound in parallel.
-
Complex Biological Responses: The observed effect may be the net result of multiple interactions, some of which may be antagonistic at different concentrations.
-
Assay Artifacts: Ensure that the assay signal is not reaching a saturation point at high compound concentrations, which could artificially flatten the curve.
-
Quantitative Data Summary
The following tables summarize the efficacy of various benzenesulfonamide derivatives against different isoforms of Carbonic Anhydrase (CA) and in cancer cell lines.
Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms
| Compound ID | Modification | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| 4a-j | Benzene- and 2,3,5,6-tetrafluorobenzenesulfonamide derivatives | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [4] |
| 10d | Pyrazole- and pyridazinecarboxamide decorated benzenesulfonamides | 6.2 | - | - | - | [5] |
| 15 | Pyrazole- and pyridazinecarboxamide decorated benzenesulfonamides | - | - | 6.1 | - | [5] |
| 19 | Pyrrole and indole derivatives | - | - | 7.3 | - | [6] |
| 15 | Pyrrole and indole derivatives | - | - | 24.1 | 6.8 | [6] |
| 11 | Pyrrole and indole derivatives | - | 10.2 | - | - | [6] |
| Acetazolamide (Reference) | - | 250 | 12 | 25 | 5.7 | [5] |
Table 2: Cytotoxic Activity of Benzenesulfonamide Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| AL106 | U87 (Glioblastoma) | Trypan Blue Exclusion | 58.6 | [7] |
| BA-3b | Various Cancer Cell Lines | Anti-proliferative | 0.007 - 0.036 | [8] |
| K22 | MCF-7 (Breast Cancer) | Anti-proliferative | 1.3 | [9] |
| Most Active Imidazole Derivative | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 20.5 ± 3.6 | [10] |
| Most Active Imidazole Derivative | IGR39 (Malignant Melanoma) | MTT | 27.8 ± 2.8 | [10] |
Experimental Protocols
1. Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Method)
This protocol outlines a common method for determining the inhibitory activity of benzenesulfonamides against CA isoforms.
-
Principle: This assay measures the CA-catalyzed hydration of CO2. The resulting change in pH is monitored using a pH indicator.
-
Materials:
-
Stopped-flow instrument
-
Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (for α-CAs) or TRIS buffer (for β-CAs)
-
Phenol red (pH indicator)
-
Sodium sulfate (to maintain ionic strength)
-
CO2 solutions of varying concentrations
-
Benzenesulfonamide inhibitor stock solution (in a suitable solvent like water or DMSO)
-
Assay buffer
-
-
Procedure:
-
Prepare stock solutions of the inhibitor (e.g., 0.1 mM) in distilled-deionized water or another appropriate solvent.
-
Make serial dilutions of the inhibitor stock solution with the assay buffer to achieve the desired final concentrations (e.g., down to 0.01 nM).
-
Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[11]
-
Use a stopped-flow instrument to measure the initial rates of the CA-catalyzed CO2 hydration reaction.
-
The reaction mixture typically contains the CA enzyme, the inhibitor at various concentrations, phenol red indicator (e.g., 0.2 mM), and buffer (e.g., 20 mM HEPES, pH 7.5 for α-CAs).
-
The reaction is initiated by mixing with a CO2 solution (concentrations ranging from 1.7 to 17 mM).
-
Monitor the change in absorbance of the phenol red at its maximum absorbance wavelength (557 nm) for a period of 10-100 seconds.
-
Determine the initial velocity for each inhibitor concentration by analyzing the initial 5-10% of the reaction trace.
-
Measure the uncatalyzed rate (without enzyme) and subtract it from the observed rates.
-
Calculate the inhibition constants (Ki) using non-linear least-squares methods and the Cheng-Prusoff equation.
-
2. MTT Cell Viability/Cytotoxicity Assay
This protocol describes a colorimetric assay to assess the effect of benzenesulfonamides on cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
-
Materials:
-
96-well microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzenesulfonamide compound stock solution (in DMSO)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or a commercial solution)
-
Multi-well spectrophotometer (ELISA reader)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the benzenesulfonamide compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[12]
-
Incubate the plates for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3. In Vivo Efficacy Testing in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-cancer efficacy of benzenesulfonamides in a mouse model.
-
Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of the benzenesulfonamide compound on tumor growth is then monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Human cancer cell line
-
Benzenesulfonamide compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a specific number of cancer cells (e.g., 10^6) into the flank of each mouse.[14]
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the benzenesulfonamide compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group following the same schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the compound.
-
Visualizations
Caption: Carbonic Anhydrase IX Inhibition Pathway.
Caption: Benzenesulfonamide Efficacy Testing Workflow.
Caption: Troubleshooting Logic for Benzenesulfonamide Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.3. Carbonic Anhydrase Inhibition [bio-protocol.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and its analogs. The primary on-target effect of this compound class is the inhibition of tubulin polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest and antiproliferative activity.[1][2] However, off-target effects can lead to unexpected experimental outcomes. This guide is designed to help you identify and address these potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing cytotoxicity, but I'm not observing the expected G2/M arrest. What could be the cause?
A1: This phenotype may indicate an off-target effect is inducing cell death through a mechanism independent of mitotic arrest. The benzenesulfonamide moiety is known to interact with enzymes other than tubulin. Two common off-target families for this chemical class are carbonic anhydrases and protein kinases.
-
Carbonic Anhydrase Inhibition: Pyrrolidine-benzenesulfonamide derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoforms I and II.[3] Inhibition of these enzymes can disrupt pH homeostasis, leading to cellular stress and apoptosis.
-
Kinase Inhibition: Benzenesulfonamide analogs have also been identified as kinase inhibitors.[4][5] Off-target kinase inhibition can dysregulate various signaling pathways controlling cell survival, proliferation, and death, leading to cytotoxicity without a specific cell cycle block.
Troubleshooting Steps:
-
Confirm On-Target Effect: Perform a cell cycle analysis by flow cytometry at multiple time points and concentrations to ensure you are not missing a transient G2/M arrest.
-
Assess Off-Target Activity:
-
Test for carbonic anhydrase inhibition using an in vitro enzymatic assay.
-
Perform a kinase selectivity profile by screening your compound against a panel of kinases.
-
-
Use Controls: Include a structurally related but inactive analog of your compound as a negative control to confirm that the observed cytotoxicity is not due to non-specific effects.
Q2: I'm observing unexpected changes in a signaling pathway that is not directly related to microtubule dynamics. How can I investigate this?
A2: Unanticipated signaling pathway modulation is a strong indicator of off-target activity. A common off-target of small molecules is the inhibition of protein kinases, which are key regulators of most signaling pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected signaling pathway modulation.
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
A3: Distinguishing on-target from off-target effects is crucial for data interpretation. A multi-pronged approach is most effective.
-
Chemical Controls:
-
Active Analog: Use a structurally similar compound that is known to have the same on-target activity.
-
Inactive Analog: Synthesize or obtain a structurally similar compound that is inactive against the primary target (tubulin). If this compound reproduces the unexpected phenotype, it is likely an off-target effect.
-
-
Biological Controls:
-
Resistant Cell Lines: Generate cell lines with mutations in tubulin that prevent your compound from binding. If the compound still elicits the effect in these cells, it is acting through an off-target mechanism.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target (a specific tubulin isoform). A diminished effect upon target reduction supports an on-target mechanism.
-
Quantitative Data on Potential Off-Target Interactions
The following tables present data on the inhibition of potential off-target enzyme families by benzenesulfonamide-containing compounds.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrrolidine-Benzenesulfonamide Analogs
Data derived from a study on related compounds and presented here as an illustrative example.[3]
| Compound Reference | Target | Inhibition Constant (Kᵢ) in nM |
| Compound 3b | hCA I | 17.61 ± 3.58 |
| hCA II | 5.14 ± 0.61 | |
| Acetazolamide (Control) | hCA I | 278.8 ± 44.3 |
| hCA II | 293.4 ± 46.4 |
Table 2: Hypothetical Kinase Selectivity Profile for this compound
This data is hypothetical and serves to illustrate the type of results obtained from a kinase screen.
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) |
| Tubulin (On-Target) | >99% | 50 |
| TrkA (Off-Target) | 85% | 250 |
| SRC (Off-Target) | 60% | 1,500 |
| AKT1 (Off-Target) | 15% | >10,000 |
| CDK2 (Off-Target) | 5% | >10,000 |
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to measure the esterase activity of carbonic anhydrase, which is inhibited by specific inhibitors.
Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute purified human carbonic anhydrase (hCA I or hCA II) in Tris-SO₄ buffer (pH 7.4).
-
Prepare a stock solution of the substrate, 4-nitrophenylacetate, in acetonitrile.
-
-
Assay Procedure:
-
In a 96-well plate, add 120 µL of Tris-SO₄ buffer.
-
Add 20 µL of various concentrations of the test compound (serially diluted from the stock). For the control, add 20 µL of DMSO.
-
Add 20 µL of the diluted hCA enzyme solution to each well.
-
Incubate the plate at room temperature for a pre-incubation period of 10 minutes.
-
Initiate the reaction by adding 20 µL of the 4-nitrophenylacetate substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the change in absorbance at 348 nm over time using a plate reader. The product, 4-nitrophenol, absorbs at this wavelength.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value. Ki values can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Protocol 2: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of protein kinases using a radiometric assay format. Commercial services are widely available for this type of screen.[6][7][8][9]
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Provide the required volume for screening at the desired concentration (e.g., 1 µM).
-
Assay Principle (Radiometric Filter Binding):
-
Kinases are incubated with their specific substrate, [γ-³³P]ATP, and the test compound in an appropriate reaction buffer.
-
The reaction allows the kinase to transfer the radiolabeled phosphate from ATP to the substrate.
-
The reaction mixture is then spotted onto a filter membrane that captures the phosphorylated substrate.
-
Unreacted [γ-³³P]ATP is washed away.
-
The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
-
Execution:
-
The test compound is typically screened at a single concentration (e.g., 1 µM) against a large panel of kinases.
-
A control reaction with DMSO (no inhibitor) is run for each kinase to determine 100% activity.
-
A known inhibitor for each kinase may be used as a positive control.
-
-
Data Analysis:
-
The percentage of remaining kinase activity in the presence of the test compound is calculated relative to the DMSO control.
-
"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
For significant hits, a dose-response curve is generated by testing a range of compound concentrations to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Western Blot for Pathway Analysis
This protocol is used to determine if an off-target kinase is inhibited within a cellular context by measuring the phosphorylation of its downstream substrate.
Example Scenario: If a kinase screen identifies TrkA as a potential off-target, you can measure the phosphorylation of its downstream effector, AKT.
Caption: Hypothetical off-target inhibition of the TrkA signaling pathway.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells known to have active TrkA signaling (e.g., cells stimulated with Nerve Growth Factor, NGF).
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control and a known TrkA inhibitor as a positive control.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT, Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
A dose-dependent decrease in the ratio of p-AKT to total AKT indicates cellular inhibition of the TrkA pathway.
-
References
- 1. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. kinaselogistics.com [kinaselogistics.com]
Technical Support Center: Lead Optimization of Benzene-1,4-disulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the lead optimization of benzene-1,4-disulfonamides, particularly those targeting oxidative phosphorylation (OXPHOS).
Frequently Asked Questions (FAQs)
Q1: My lead benzene-1,4-disulfonamide compound shows low potency. What initial structural modifications should I consider to improve activity?
A1: Based on structure-activity relationship (SAR) studies, several modifications can enhance potency. It is crucial to maintain the benzene-1,4-disulfonamide core, as moving to a meta-disulfonamide or a naphthyl disulfonamide core is not well tolerated.[1] Modifications to the piperidine ring have shown that a 3-substituted piperidine is critical for retaining potency, suggesting an optimal angle and distance between the ethyl ester moiety and the disulfonamide core is required.[1] Additionally, exploring different cyclic or spiro-amines as linkers can significantly impact potency.[1]
Q2: I am observing poor metabolic stability with my compounds. What strategies can be employed to address this?
A2: Poor metabolic stability is a common challenge. One successful strategy has been the bioisosteric replacement of metabolically labile groups. For instance, if you have a tert-butyl carbamate moiety which is known for potential low gastric and metabolic stability, consider replacing it with an oxadiazole ring to maintain similar hydrogen bond interactions while improving the metabolic profile.[1]
Q3: How can I confirm if my benzene-1,4-disulfonamide analogs are acting via the expected mechanism of OXPHOS inhibition?
A3: To confirm the mechanism of action, you should assess the compound's effect on cellular ATP production under different metabolic conditions. A key experiment is to measure ATP levels in a cancer cell line (e.g., MIA PaCa-2) in both glucose-containing and galactose-containing media.[1] In galactose media, cells are forced to rely on OXPHOS for ATP production.[1] A potent OXPHOS inhibitor will cause a significant depletion of ATP in the galactose medium, with only partial inhibition in the glucose medium.[1] Further confirmation can be obtained through a Complex I inhibition assay, which measures the oxidation of NADH to NAD+.[1][2]
Q4: What is the significance of using galactose versus glucose in cell culture media for screening these compounds?
A4: The use of galactose-containing media is a critical component of the phenotypic screen to identify OXPHOS inhibitors.[1] Cancer cells grown in standard glucose-rich media primarily rely on glycolysis for energy (the Warburg effect).[1] However, when glucose is replaced with galactose, cells are forced to depend on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production.[1] Therefore, compounds that are selectively cytotoxic in galactose media are likely to be inhibitors of OXPHOS.[1]
Q5: Are there any known selectivity issues with benzene-1,4-disulfonamide inhibitors?
A5: While the provided research focuses on OXPHOS inhibition, sulfonamides as a class can interact with various targets.[3][4] For instance, they are well-known inhibitors of carbonic anhydrases.[5] It is advisable to perform selectivity profiling against a panel of relevant off-targets, especially other enzymes that are known to be inhibited by sulfonamides, to ensure the desired specificity of your lead compounds.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cytotoxicity assays.
-
Possible Cause 1: Compound Solubility.
-
Troubleshooting Step: Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before dilution in culture media. Visually inspect for any precipitation. Determine the kinetic aqueous solubility of your compounds to work within their soluble range.[2]
-
-
Possible Cause 2: Assay Duration.
-
Troubleshooting Step: The duration of the assay can influence the IC50 value. For cytotoxicity in glucose- and galactose-containing media, a 3-day MTT assay has been used effectively.[2] For general cytotoxicity in glucose-containing medium, a 7-day MTT assay may be more appropriate.[2] Ensure you are using a consistent assay duration for all compounds being compared.
-
-
Possible Cause 3: Cell Seeding Density.
-
Troubleshooting Step: Optimize and maintain a consistent cell seeding density for your assays. Over- or under-confluent cells can lead to variability in results.
-
Problem 2: Lead compound shows good in vitro potency but poor in vivo efficacy.
-
Possible Cause 1: Poor Pharmacokinetics (PK).
-
Troubleshooting Step: Profile the pharmacokinetic properties of your lead compound. This includes assessing its metabolic stability in mouse and human liver microsomes.[2] Low stability will lead to rapid clearance and reduced exposure. The lead optimization should include multiparameter optimization to enhance metabolic stability alongside potency.[6]
-
-
Possible Cause 2: High Lipophilicity.
-
Troubleshooting Step: High lipophilicity can sometimes correlate with potency but often leads to poor pharmacokinetic properties.[7] Aim for a balanced cLogP. The lead optimization campaign for one series of benzene-1,4-disulfonamides pursued optimal cLogP and topological polar surface area (tPSA) to improve permeability and aqueous solubility.[2][6]
-
-
Possible Cause 3: Low Target Engagement in Vivo.
-
Troubleshooting Step: If possible, develop a pharmacodynamic (PD) biomarker assay to confirm that the compound is reaching its target and exerting its inhibitory effect in vivo. For OXPHOS inhibitors, this could involve measuring ATP levels or the NAD+/NADH ratio in tumor tissue from treated animals.[1]
-
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of Core Modifications
| Compound | Core Structure | MIA PaCa-2 IC50 (µM) | BxPC-3 IC50 (µM) |
| Lead Compound Analog | Benzene-1,4-disulfonamide | Potent (sub-micromolar) | Potent (sub-micromolar) |
| 16 | Benzene-1,3-disulfonamide | > 30 | > 30 |
| 17 | Naphthyl-disulfonamide | 7.4 | 13.4 |
| 18 | Fluoro-substituted Phenyl | 0.9 | 1.6 |
| 19 | Methyl-substituted Phenyl | 5.1 | 5.6 |
| 21 | Pyridine core | 1.3 | 1.4 |
Data extracted from a study on OXPHOS inhibitors.[1]
Table 2: Potency of Optimized Amide Series Compounds
| Compound | Key Feature | MIA PaCa-2 IC50 (µM) | BxPC-3 IC50 (µM) |
| 51 | Piperidine linker | 0.07 | 0.2 |
| 53 | 3-isopropyl-1,2,4-oxadiazole | 0.05 | - |
| 65 (DX3-235) | Optimized analog | Nanomolar potency | - |
Data extracted from a study on OXPHOS inhibitors.[1]
Experimental Protocols
1. Phenotypic Screening for OXPHOS Inhibitors
-
Objective: To identify compounds that are selectively cytotoxic to cells dependent on oxidative phosphorylation.
-
Methodology:
-
Plate cancer cells (e.g., UM16 or MIA PaCa-2) in two sets of 96-well plates.
-
Culture one set in standard glucose-containing medium and the other in a medium where glucose is replaced by galactose.
-
Treat cells with the test compounds at a desired concentration (a primary screen might use 10 µM).[6]
-
Incubate for a set period (e.g., 3 days).
-
Assess cell viability using an MTT assay or colony formation assay.
-
Identify hits as compounds that show significantly higher cytotoxicity in the galactose-containing medium compared to the glucose-containing medium.
-
Conduct secondary screens on active compounds at multiple doses to determine IC50 values.[6]
-
2. ATP Depletion Assay
-
Objective: To quantify the effect of compounds on cellular ATP production.
-
Methodology:
-
Seed MIA PaCa-2 cells in 96-well plates and culture in both glucose- and galactose-containing media.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for 24 hours.[6]
-
Lyse the cells and measure the intracellular ATP concentration using a commercially available luminescence-based ATP detection kit, following the manufacturer's instructions.
-
Calculate the IC50 value for ATP depletion. The lead compound 2 showed an IC50 of 118.5 ± 2.2 nM in galactose-containing medium.[1]
-
3. Complex I Inhibition Assay (NAD+/NADH Ratio)
-
Objective: To directly measure the inhibition of OXPHOS Complex I.
-
Methodology:
-
Treat MIA PaCa-2 cells with the test compounds for a specified duration.
-
Measure the intracellular levels of NAD+ and NADH using a commercially available NAD/NADH assay kit.
-
Calculate the NAD+/NADH ratio.
-
A significant decrease in this ratio indicates inhibition of Complex I, which is responsible for oxidizing NADH to NAD+.[1][2] The lead compound 2 demonstrated an IC50 of 312 ± 67 nM in this assay.[1]
-
Visualizations
Caption: Inhibition of OXPHOS Complex I by benzene-1,4-disulfonamides blocks the electron transport chain.
Caption: Workflow for the lead optimization of benzene-1,4-disulfonamide OXPHOS inhibitors.
References
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and Other Leading Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anticonvulsant properties of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and its derivatives against a panel of widely prescribed anticonvulsant drugs, including Levetiracetam, Carbamazepine, Valproic Acid, Phenytoin, Lamotrigine, and Topiramate. The following sections present a comprehensive overview of their efficacy and safety profiles based on preclinical experimental data, elucidate their mechanisms of action through signaling pathway diagrams, and provide detailed experimental protocols for the key assays cited.
Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity
The following tables summarize the median effective dose (ED50) in the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models, as well as the median toxic dose (TD50) determined by the rotarod or chimney test for motor impairment. These preclinical models are standard for assessing anticonvulsant efficacy and potential neurological side effects. Data for this compound is represented by its structurally related N-substituted-2-oxopyrrolidine acetamide derivatives.
Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Test
| Compound | ED50 (mg/kg) | Animal Model |
| N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide * | ~112 | Mouse |
| Levetiracetam | Inactive | Mouse |
| Carbamazepine | 9.7 | Mouse |
| Valproic Acid | 196 | Mouse |
| Phenytoin | 9.8 | Mouse |
| Lamotrigine | ~2-5 | Mouse/Rat |
| Topiramate | 40.9 (oral) | Mouse |
*Note: Data for N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide is presented as a structural analog of this compound.[1] Levetiracetam is noted to be devoid of anticonvulsant activity in the acute MES test.[2]
Table 2: Anticonvulsant Efficacy in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
| Compound | ED50 (mg/kg) | Animal Model |
| N-(Aryl)-2-oxo-1-pyrrolidineacetamide Derivatives * | 73.1 | Mouse |
| Levetiracetam | 36 (kindled mice) | Mouse |
| Carbamazepine | > 40 | Mouse |
| Valproic Acid | 102 | Mouse[1] |
| Phenytoin | Inactive | Mouse |
| Lamotrigine | Inactive | Mouse |
| Topiramate | 1030 (oral) | Mouse[3] |
*Note: Data for N-substituted-2-oxopyrrolidine acetamide derivatives is presented as a structural analog of this compound.[1] Levetiracetam's efficacy in the scPTZ test is more pronounced in kindled models.[2] Carbamazepine, Phenytoin, and Lamotrigine are generally considered inactive in the scPTZ test.
Table 3: Neurotoxicity Profile (Motor Impairment)
| Compound | TD50 (mg/kg) | Test | Animal Model |
| N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide * | > 300 | Chimney Test | Mouse |
| Levetiracetam | 1601 | Rotarod | Mouse |
| Carbamazepine | ~45-53.6 | Rotarod | Mouse |
| Valproic Acid | ~400 | Rotarod | Mouse |
| Phenytoin | ~60 | Rotarod | Mouse |
| Lamotrigine | ~50-100 | Rotarod | Mouse |
| Topiramate | 423 | Rotarod | Mouse |
*Note: Data for N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide is presented as a structural analog of this compound.[1]
Mechanisms of Action: Signaling Pathways
The anticonvulsant effects of these compounds are mediated through various molecular targets that modulate neuronal excitability. The diagrams below illustrate the primary signaling pathways associated with each class of drugs.
Caption: Putative GABA-mimetic mechanism of pyrrolidinone derivatives and Valproic Acid.
References
- 1. An overview of the preclinical aspects of topiramate: pharmacology, pharmacokinetics, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topiramate: preclinical evaluation of structurally novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide (PYB-SA), a novel class of antimicrotubule agents. While in vitro data demonstrates promising antiproliferative activity, publicly available in vivo efficacy data in mammalian cancer models remains limited. This document summarizes the existing in vitro performance of PYB-SA and compares it with established alternatives, providing a framework for potential future in vivo validation.
Executive Summary
This compound and its derivatives have been identified as potent inhibitors of tubulin polymerization that act by binding to the colchicine site on β-tubulin.[1] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. In vitro studies have demonstrated significant antiproliferative activity across a range of human cancer cell lines.[1] However, to date, in vivo efficacy studies in preclinical cancer models, such as human tumor xenografts in mice, have not been published in the peer-reviewed literature. The only available in vivo data points to low toxicity in a chick embryo model.[1]
This guide will compare the in vitro efficacy of PYB-SA with other colchicine-binding site inhibitors and standard-of-care microtubule-targeting agents. It will also provide detailed experimental protocols for key assays and a proposed workflow for future in vivo efficacy studies.
In Vitro Performance of this compound Derivatives
The antiproliferative activity of PYB-SA derivatives has been evaluated against several human cancer cell lines. The data reveals a potent cytotoxic effect, with IC₅₀ values ranging from the low nanomolar to the low micromolar range.[1]
| Cancer Cell Line | Compound Type | IC₅₀ Range (µM) | Reference |
| HT-1080 (Fibrosarcoma) | PYB-SA | 0.056 - 21 | [1] |
| HT-29 (Colon Carcinoma) | PYB-SA | 0.056 - 21 | [1] |
| M21 (Melanoma) | PYB-SA | 0.056 - 21 | [1] |
| MCF7 (Breast Carcinoma) | PYB-SA | 0.056 - 21 | [1] |
Comparative Analysis with Alternative Microtubule-Targeting Agents
The therapeutic landscape for cancers susceptible to microtubule disruption includes both other investigational colchicine-binding site inhibitors and well-established, FDA-approved drugs that target different sites on tubulin.
Investigational Colchicine-Binding Site Inhibitors
Combretastatin A-4 (CA-4) is a well-characterized natural product that also binds to the colchicine site and serves as a benchmark for this class of compounds. Its phosphate prodrug, CA-4P, has undergone clinical investigation and has demonstrated significant vascular-disrupting effects in tumors in vivo.
| Compound | Mechanism of Action | In Vivo Efficacy Highlights |
| Combretastatin A-4 (CA-4) | Colchicine-site inhibitor, potent antiangiogenic and vascular-disrupting agent. | Induces rapid regression of tumor neovessels and tumor necrosis in various mouse xenograft models. |
| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SA) | A close structural analog of PYB-SA, also a colchicine-site inhibitor. | Exhibited potent antitumor and antiangiogenic activities in a chick chorioallantoic membrane (CAM) assay, similar to CA-4, with no significant toxicity to the chick embryos.[2] |
Standard-of-Care Microtubule-Targeting Agents
Clinically approved microtubule-targeting agents primarily include the taxanes and vinca alkaloids, which bind to different sites on tubulin compared to PYB-SA.
| Drug Class | Mechanism of Action | FDA-Approved Examples | Common Indications |
| Taxanes | Stabilize microtubules, preventing disassembly. | Paclitaxel, Docetaxel, Cabazitaxel | Breast, Ovarian, Lung, Prostate Cancers |
| Vinca Alkaloids | Inhibit microtubule assembly by binding to the vinca domain. | Vincristine, Vinblastine, Vinorelbine | Leukemias, Lymphomas, Breast, Lung Cancers |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a potential path for in vivo validation, the following diagrams are provided.
Caption: Mechanism of action for this compound (PYB-SA).
Caption: Proposed workflow for in vivo efficacy validation.
Experimental Protocols
In Vitro Antiproliferation Assay (Sulforhodamine B Assay)
-
Cell Plating: Seed human tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for 48-72 hours.
-
Cell Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and stain with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the drug that inhibits cell growth by 50% compared to the untreated control.
In Vivo Tumor Xenograft Study (General Protocol)
-
Animal Models: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HT-1080 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (length x width²)/2.
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, and a positive control like paclitaxel or combretastatin A-4P).
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or every other day for 2-3 weeks).
-
Efficacy Endpoints: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker studies (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
Conclusion
This compound represents a promising new class of antimicrotubule agents with a distinct mechanism of action from many clinically used drugs. The strong in vitro antiproliferative data warrants further investigation into its in vivo efficacy. The protocols and comparative data provided in this guide offer a framework for researchers to design and execute preclinical studies to validate the therapeutic potential of this compound. Future studies should focus on establishing a maximum tolerated dose (MTD) and evaluating antitumor activity in relevant xenograft models to determine if the potent in vitro activity translates to a meaningful in vivo therapeutic window.
References
A Comparative Analysis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and Levetiracetam in Preclinical Epilepsy Models
A stark contrast in the landscape of anticonvulsant research emerges when comparing the established antiepileptic drug (AED) levetiracetam with the compound 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. While levetiracetam possesses a robust and well-documented profile of anticonvulsant efficacy in a variety of preclinical epilepsy models, a comprehensive search of the scientific literature reveals a notable absence of studies evaluating this compound for any potential antiepileptic activity.
This guide provides a detailed comparison based on the available evidence, highlighting the extensive experimental data supporting levetiracetam's role in epilepsy treatment and the current lack of such data for this compound. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of neurology and anticonvulsant drug discovery.
Performance in Preclinical Epilepsy Models
Levetiracetam has been extensively evaluated in a wide range of animal models of epilepsy, demonstrating a unique profile of activity. It is particularly effective in models of chronic epilepsy, such as the kindling model, while showing limited efficacy in acute seizure models like the maximal electroshock (MES) test. This suggests a mechanism of action that is distinct from many traditional AEDs.
In contrast, there is no publicly available data from preclinical studies to suggest that this compound has been screened for or possesses anticonvulsant properties. Research on this specific compound has primarily focused on its potential as an antimicrotubule agent in the context of cancer therapy. While other benzenesulfonamide and pyrrolidinone derivatives have been investigated for anticonvulsant effects, these findings cannot be extrapolated to this compound without direct experimental evidence.
Table 1: Comparative Anticonvulsant Activity in Preclinical Models
| Compound | Maximal Electroshock (MES) Test | Subcutaneous Pentylenetetrazole (scPTZ) Test | Kindling Model | 6 Hz Psychomotor Seizure Test |
| Levetiracetam | Generally inactive or weakly active | Variable activity | Potent activity, inhibits seizure generalization and development | Active |
| This compound | No data available | No data available | No data available | No data available |
Mechanism of Action
The mechanism of action for levetiracetam is well-established and considered novel among AEDs. It primarily involves the binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in presynaptic terminals. This interaction is believed to modulate neurotransmitter release, although the precise downstream effects that lead to its anticonvulsant properties are still under investigation.
As there is no evidence of anticonvulsant activity for this compound, its mechanism of action in the context of epilepsy is unknown and has not been investigated.
Experimental Protocols
Standard preclinical models are crucial for the initial screening and characterization of potential anticonvulsant compounds. The following are detailed methodologies for two of the most widely used models in epilepsy research.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.
Protocol:
-
Animal Model: Adult male mice or rats are typically used.
-
Apparatus: An electrical stimulator with corneal electrodes.
-
Procedure:
-
The test compound or vehicle is administered to the animals at a predetermined time before the test.
-
Corneal electrodes are placed on the eyes of the animal, often with a drop of saline to ensure good electrical contact.
-
A supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The dose of the compound that protects 50% of the animals from the tonic seizure (ED50) is then calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a preclinical model used to identify compounds that may be effective against absence seizures and myoclonic seizures. It induces clonic seizures by administering a chemical convulsant.
Protocol:
-
Animal Model: Adult male mice are commonly used.
-
Convulsant Agent: Pentylenetetrazole (PTZ) is dissolved in saline.
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
After a specified pretreatment time, a convulsant dose of PTZ (typically around 85 mg/kg) is injected subcutaneously.
-
Animals are placed in individual observation chambers and observed for a period of 30 minutes.
-
-
Endpoint: The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds. The ED50, the dose that protects 50% of the animals from the clonic seizure, is determined.
Visualizing the Data
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of levetiracetam and a general workflow for anticonvulsant drug screening.
Caption: Levetiracetam's mechanism of action via binding to SV2A.
Caption: General workflow for preclinical anticonvulsant drug screening.
A Comparative Analysis of Benzenesulfonamide Derivatives as Potent Anti-Inflammatory Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of various benzenesulfonamide derivatives, supported by experimental data. This document summarizes key quantitative data in structured tables, offers detailed experimental methodologies, and visualizes complex biological pathways and workflows to facilitate understanding and further research in this critical area of drug discovery.
Benzenesulfonamide derivatives have emerged as a significant class of compounds in the development of anti-inflammatory drugs, primarily due to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. This selective inhibition offers the potential for effective anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This guide delves into a comparative analysis of various benzenesulfonamide derivatives, presenting key performance data and the experimental protocols used to generate them.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro and in vivo anti-inflammatory activity of selected benzenesulfonamide derivatives compared to the well-established drugs, Celecoxib and Indomethacin.
In Vitro Cyclooxygenase (COX) Inhibition
The inhibitory activity of benzenesulfonamide derivatives against COX-1 and COX-2 enzymes is a crucial indicator of their potency and selectivity. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher SI value is desirable, indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | 15[1] | 0.04[1] | 375 |
| Indomethacin | 0.018[2] | 0.026[2] | 0.69 |
| Compound 1 (Spirotriazolotriazine derivative) | - | - | - |
| Compound 2 (Spirotriazolotriazine derivative) | - | - | - |
| Compound 3 (Spirotriazolotriazine derivative) | - | - | - |
| Thiazolidinone derivative 3b | >100 | 1.85 | >54 |
Data for compounds 1, 2, and 3 were reported to reduce COX-1 and COX-2 levels to values comparable to the normal control group, but specific IC50 values were not provided in the initial search results.[3][4][5]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds. The percentage of edema inhibition reflects the compound's ability to reduce inflammation in a living organism.
| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) |
| Indomethacin | 10 | 4 | 57.66[3][4] |
| Compound 1 (Spirotriazolotriazine derivative) | 200 | 4 | 96.31[3][4] |
| Compound 2 (Spirotriazolotriazine derivative) | 200 | 4 | 72.08[3][4] |
| Compound 3 (Spirotriazolotriazine derivative) | 200 | 4 | 99.69[3][4] |
Ulcerogenic Activity
A significant drawback of traditional NSAIDs is their potential to cause gastric ulcers. The ulcer index is a measure of the severity of gastric lesions induced by a compound. A lower ulcer index indicates a better safety profile in terms of gastrointestinal effects.
| Compound | Dose (mg/kg) | Ulcer Index |
| Control | - | 0 |
| Aspirin | - | - |
| Indomethacin | - | - |
| Celecoxib | - | - |
Specific ulcer index values for a direct comparison across all derivative classes were not consistently available in the initial search results. However, it is a critical parameter in the evaluation of NSAIDs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are consolidated protocols for the key experiments cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compounds and reference drugs (e.g., Celecoxib, Indomethacin)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.
-
Compound Preparation: Prepare a series of dilutions of the test compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In each well of a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add the test compounds or reference drugs to the wells containing the enzyme mixture. Incubate for a specified period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).
-
PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by carrageenan.
Materials:
-
Wistar rats (or other suitable strain)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups: a control group (vehicle), a reference drug group, and test compound groups.
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) at the desired doses. The control group receives only the vehicle.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Ulcerogenic Activity Assay in Rats
This assay evaluates the potential of a compound to induce gastric ulcers.
Materials:
-
Wistar rats
-
Test compounds and reference drug (e.g., Aspirin, Indomethacin)
-
Vehicle
-
Dissecting microscope or magnifying lens
-
Scoring system for ulcer index
Procedure:
-
Animal Acclimatization and Fasting: Similar to the paw edema assay.
-
Compound Administration: Administer high doses of the test compounds and reference drug orally for a specified number of days.
-
Observation: Observe the animals for any signs of toxicity.
-
Stomach Examination: At the end of the treatment period, sacrifice the animals and dissect out their stomachs.
-
Ulcer Scoring: Open the stomach along the greater curvature and wash it with saline. Examine the gastric mucosa for any lesions (petechiae, erosions, ulcers) under a dissecting microscope. Score the severity of the lesions based on a predefined scale to calculate the ulcer index.
-
Data Analysis: Compare the ulcer index of the test compound groups with the control and reference drug groups.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of Inflammation and COX Inhibition
The following diagram illustrates the arachidonic acid cascade, the role of COX-1 and COX-2 in prostaglandin synthesis, and the mechanism of action of benzenesulfonamide derivatives as COX-2 inhibitors.
Caption: Arachidonic acid cascade and mechanism of COX inhibition.
Experimental Workflow: Carrageenan-Induced Paw Edema
This diagram outlines the sequential steps involved in the in vivo assessment of anti-inflammatory activity using the rat paw edema model.
Caption: Workflow for carrageenan-induced paw edema assay.
Experimental Workflow: In Vitro COX Inhibition Assay
This diagram illustrates the key stages of the in vitro enzyme inhibition assay to determine the IC50 values of the test compounds.
Caption: Workflow for in vitro COX inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Indomethacin | PDE | COX | Phospholipase | Autophagy | TargetMol [targetmol.com]
- 3. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 4. Novel Benzenesulfonamide Derivatives of 5'-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide's Anticancer Activity in Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticancer activity of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, a promising anti-microtubule agent. The following sections detail its efficacy across various cancer cell lines, outline the experimental protocols for its evaluation, and visualize its mechanism of action and the experimental workflow.
Quantitative Analysis of Anticancer Activity
The antiproliferative effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below. The data indicates a broad spectrum of activity, with potency observed in the low nanomolar to low micromolar range.[1][2]
| Cell Line | Cancer Type | IC50 Range of Derivatives (µM) |
| HT-1080 | Fibrosarcoma | 0.0087 - 8.6[1][2] |
| HT-29 | Colon Carcinoma | 0.0087 - 8.6[1][2] |
| M21 | Melanoma | 0.0087 - 8.6[1][2] |
| MCF7 | Breast Adenocarcinoma | 0.056 - 21[1][2] |
Note: The table presents the range of IC50 values observed for a series of phenyl this compound derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the anticancer activity of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effects of the compound on cancer cells.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on the progression of the cell cycle.
-
Cell Treatment: Plate cells in 6-well plates and treat with the IC50 concentration of this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Immunofluorescence for Microtubule Visualization
This technique allows for the direct observation of the compound's effect on the microtubule network.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the IC50 concentration of the compound for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS). Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei). Visualize the microtubule network using a fluorescence microscope.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, combine purified tubulin protein with a polymerization buffer containing GTP.
-
Compound Addition: Add different concentrations of this compound or a control substance to the wells.
-
Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory or enhancing effect on tubulin polymerization.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental validation and the proposed signaling pathway for this compound.
References
Comparative Efficacy Analysis: 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and Celecoxib in Inflammation
A detailed review of the current scientific literature reveals a significant disparity in the available data regarding the anti-inflammatory efficacy of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. While celecoxib has been extensively studied and its mechanism of action is well-documented, there is a notable absence of publicly available experimental data on the anti-inflammatory properties of this compound. Research on this compound and its close derivatives has primarily focused on their potential as antimicrotubule agents in cancer therapy.
This guide, therefore, provides a comprehensive overview of the anti-inflammatory efficacy of celecoxib, supported by experimental data, and highlights the current lack of information for this compound in the context of inflammation.
Celecoxib: A Profile of a Selective COX-2 Inhibitor
Celecoxib is a widely prescribed NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4][5] The selective nature of celecoxib is a key feature, as it preferentially targets the inducible COX-2 isozyme, which is upregulated at sites of inflammation, while having minimal effect on the constitutively expressed COX-1 isozyme that is involved in protecting the gastric mucosa and maintaining platelet function.[3] This selectivity profile is believed to contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]
Mechanism of Action
The anti-inflammatory action of celecoxib is mediated by its ability to block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][5] By inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2).[5]
Caption: Mechanism of action of Celecoxib.
Quantitative Data on Anti-inflammatory Efficacy
The efficacy of celecoxib in reducing inflammation has been demonstrated in numerous preclinical and clinical studies.
| Parameter | Experimental Model | Celecoxib Effect | Reference |
| COX-2 Inhibition (IC50) | In vitro human whole blood assay | 0.04 µM | [6] |
| COX-1 Inhibition (IC50) | In vitro human whole blood assay | >15 µM | [6] |
| COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | In vitro | >375 | [6] |
| Edema Reduction | Carrageenan-induced paw edema in rats | Significant reduction in paw volume | [7] |
This compound: An Unexplored Avenue in Inflammation Research
In stark contrast to celecoxib, there is no available scientific literature detailing the anti-inflammatory efficacy of this compound. Searches for experimental data, including in vitro enzyme inhibition assays or in vivo models of inflammation, have not yielded any relevant results.
Studies on structurally related compounds, specifically "phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides," have focused on their role as antimicrotubule agents that target the colchicine-binding site, a mechanism relevant to cancer chemotherapy rather than inflammation. While other benzenesulfonamide derivatives have been explored as anti-inflammatory agents, often targeting COX-2, this specific compound remains uncharacterized in this therapeutic area.
Experimental Protocols
Due to the lack of data for this compound, this section details a common experimental protocol used to evaluate the anti-inflammatory activity of compounds like celecoxib.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Grouping and Administration: Animals are divided into groups: a control group receiving the vehicle (e.g., 0.5% carboxymethyl cellulose), a positive control group receiving a standard drug like celecoxib (e.g., 10 mg/kg, p.o.), and test groups receiving the compound of interest at various doses.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Conclusion
The available scientific evidence robustly supports the anti-inflammatory efficacy of celecoxib through its selective inhibition of the COX-2 enzyme. In contrast, there is a significant knowledge gap regarding the anti-inflammatory potential of this compound. Future research, including in vitro and in vivo studies, is necessary to determine if this compound possesses any anti-inflammatory activity and to elucidate its potential mechanism of action. Without such data, a direct and objective comparison of the efficacy of these two compounds for inflammation is not feasible. Researchers and drug development professionals are encouraged to consult the primary literature for the most up-to-date findings.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Neuroprotective Efficacy of Pyrrolidinone Derivatives
For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a continuous endeavor. Among the myriad of compounds investigated, pyrrolidinone derivatives, a class of synthetic nootropic agents, have garnered significant attention for their potential to shield neurons from damage and enhance cognitive function. This guide provides an objective comparison of the neuroprotective performance of key pyrrolidinone derivatives—piracetam, levetiracetam, aniracetam, and nefiracetam—supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The pyrrolidinone family, originating with the development of piracetam in the 1960s, was initially explored for its "nootropic" or cognitive-enhancing effects.[1][2] Subsequent research unveiled their potential for neuroprotection in conditions like stroke and their utility as antiepileptic agents.[1][2] While these compounds share a common 2-oxopyrrolidine core, their individual pharmacological profiles and mechanisms of action exhibit notable differences.[1][2]
Comparative Efficacy: A Data-Driven Overview
To facilitate a clear comparison, the following tables summarize quantitative data from various head-to-head and independent studies on the neuroprotective and related effects of these derivatives.
Table 1: Comparative Neuroprotective Effects in In Vitro Models
| Derivative | Model | Concentration | Outcome | Percentage Improvement | Reference |
| Phenylpyrrolidine Derivative (Compound 1) | Glutamate-induced neurotoxicity in rat cortical neurons | 50 µM | Increased cell survival rate | 37% | [3][4] |
| Piracetam | Heroin-induced neuronal apoptosis in rats | Not specified | Reduced neuronal apoptosis | Qualitative improvement | [5][6] |
Table 2: Comparative Efficacy in In Vivo Models
| Derivative | Model | Dosage | Outcome | Efficacy | Reference |
| Nefiracetam | Retinal ischemic-reperfusion in mice | 100 pmol (intravitreous) | Prevention of neuronal damage and retinal thinning | Complete prevention | [7] |
| Piracetam & Derivatives | Experimental Stroke (Meta-analysis) | Varied | Improved infarct size or neurological score | 30.2% overall improvement | [8][9] |
| Levetiracetam | Penetrating ballistic-like brain injury in rats | 50 mg/kg (10 days) | Improved motor and cognitive performance | Significant neuroprotective benefit | |
| Phenylpyrrolidine Derivative (Compound 1) vs. Piracetam | Middle Cerebral Artery Occlusion (MCAO) in rats | Not specified | Regression of neurological symptoms | 35% (Compound 1) vs. 25% (Piracetam) | [3] |
Table 3: Clinical and Preclinical Anticonvulsant/Neurological Effects
| Derivative | Study Type | Condition | Dosage | Key Finding | Reference |
| Levetiracetam vs. Piracetam | Randomized Controlled Trial | Breath-holding spells in children | Levetiracetam: 40 mg/kg daily; Piracetam: 100 mg/kg daily | Levetiracetam showed superior effects on the severity of spells. | [6][10] |
| Levetiracetam vs. Piracetam | Preclinical Studies | Seizure prevention | Not specified | Levetiracetam is much more active in preventing seizures. | [11][12] |
Delving into the Mechanisms: Signaling Pathways
The neuroprotective effects of pyrrolidinone derivatives are underpinned by distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with each compound.
Caption: Levetiracetam's primary mechanism of action.
Caption: Nefiracetam's multifaceted neuroprotective pathways.
Caption: Shared mechanism of Piracetam and Aniracetam via AMPA receptors.
Experimental Protocols: A Closer Look at the Methodology
The following sections provide an overview of the key experimental protocols employed in the cited studies to assess the neuroprotective effects of pyrrolidinone derivatives.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
-
Objective: To assess the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.
-
Cell Culture: Primary cortical neurons are isolated from neonatal rats and cultured in appropriate media.[3][4]
-
Procedure:
-
After a period of stabilization in culture, the neurons are pre-incubated with varying concentrations of the test pyrrolidinone derivative (e.g., Compound 1 at 50 µM) for a specified duration.[3][4]
-
Glutamate is then added to the culture medium to induce excitotoxicity.[3][4]
-
A control group is treated with glutamate alone, and another control group remains untreated.
-
Following a defined incubation period, cell viability is assessed using methods such as the MTT assay or by counting surviving neurons.
-
-
Data Analysis: The percentage of cell survival in the treated groups is compared to the glutamate-only control group to determine the neuroprotective effect.[3][4]
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)
-
Objective: To evaluate the neuroprotective efficacy of a compound in a rodent model of ischemic stroke.
-
Animal Model: Rats or mice are subjected to transient MCAO, which involves temporarily blocking the middle cerebral artery to induce focal cerebral ischemia, followed by reperfusion.[3][13]
-
Procedure:
-
The test compound (e.g., Compound 1 or piracetam) or a vehicle is administered to the animals at a specific time point before or after the MCAO procedure.[3][13]
-
Neurological deficits are assessed at various time points post-MCAO using a standardized neurological scoring system.
-
Behavioral tests, such as the open field test or hole-board test, may be conducted to evaluate motor activity, exploratory behavior, and anxiety levels.[3][13]
-
At the end of the experiment, brain tissue is collected to measure the infarct volume, typically using TTC staining.
-
-
Data Analysis: The neurological scores, behavioral parameters, and infarct volumes of the treated group are compared with those of the vehicle-treated control group.
Biochemical Assays for Oxidative Stress and Cholinergic Function
-
Objective: To investigate the effect of pyrrolidinone derivatives on biochemical markers of oxidative stress and cholinergic system integrity in a model of cognitive impairment.
-
Model: Scopolamine-induced cognitive impairment in mice is a common model to study cholinergic dysfunction and oxidative stress.
-
Procedure:
-
Animals are treated with the test compound for a specific period.
-
Cognitive impairment is induced by the administration of scopolamine.
-
Following behavioral testing, brain tissue (e.g., hippocampus and cortex) is collected.
-
Homogenates of the brain tissue are prepared to perform the following assays:
-
Acetylcholinesterase (AChE) Activity: Measured to assess the breakdown of acetylcholine.
-
Lipid Peroxidation (LPO): Assessed by measuring malondialdehyde (MDA) levels as an indicator of oxidative damage to lipids.
-
Reduced Glutathione (GSH): Quantified as a measure of the brain's antioxidant capacity.
-
-
-
Data Analysis: The levels of these biochemical markers in the treated groups are compared to the scopolamine-treated control group.
Conclusion
This comparative guide highlights the diverse neuroprotective profiles of pyrrolidinone derivatives. Levetiracetam stands out for its potent anticonvulsant activity, mediated primarily through its unique binding to SV2A.[11][12] Nefiracetam demonstrates a broader mechanism, influencing multiple neurotransmitter systems and calcium channels to exert its anti-apoptotic and anti-necrotic effects.[7][14] Piracetam and aniracetam appear to share a common pathway through the positive modulation of AMPA receptors.[5][6][15]
The emergence of novel derivatives, such as the phenylpyrrolidine compound that shows superior neurotropic activity to piracetam in an ischemic stroke model, underscores the ongoing potential for developing more effective neuroprotective agents from this chemical class.[3] For researchers and drug development professionals, a thorough understanding of these head-to-head comparisons and the underlying experimental methodologies is crucial for guiding future research and identifying the most promising candidates for clinical development in the fight against neurodegenerative diseases and acute brain injury.
References
- 1. Nefiracetam - NutraPedia [nutrahacker.com]
- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of piracetam on heroin-induced CPP and neuronal apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cognition-enhancer nefiracetam inhibits both necrosis and apoptosis in retinal ischemic models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A systematic review and meta-analysis of the efficacy of piracetam and piracetam-like compounds in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nefiracetam - Wikipedia [en.wikipedia.org]
- 15. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide to Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide to tubulin, placing it in context with other well-established tubulin-targeting agents. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.
Comparative Analysis of Tubulin Binding Affinity
The binding of small molecules to tubulin can either stabilize or destabilize microtubules, leading to cell cycle arrest and apoptosis. This makes tubulin a key target in cancer therapy. This compound and its derivatives have been identified as antimicrotubule agents that bind to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization.[1][2] The following table summarizes the binding affinities of this compound and other notable tubulin inhibitors.
| Compound | Binding Site | Binding Affinity (Kd) | Tubulin Polymerization Inhibition (IC50) |
| This compound (PYB-SA) Derivative | Colchicine | Not explicitly reported | 0.056-21 µM (Antiproliferative IC50)[1][2] |
| Colchicine | Colchicine | ~0.5 - 6 µM[3] | 8.1 µM[4] |
| Paclitaxel (Taxol®) | Taxane | ~10 nM | Not applicable (stabilizer) |
| Vinblastine | Vinca | 0.54 µM (high-affinity site) | Not applicable (destabilizer) |
Mechanism of Action: Disruption of Microtubule Dynamics
This compound acts as a microtubule destabilizing agent. By binding to the colchicine site on β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
References
- 1. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: A Comparative Analysis of its Biological Activity
For Immediate Release
This guide provides a comprehensive benchmark analysis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and its derivatives. Contrary to initial postulations of kinase inhibitory activity, current research demonstrates that this compound class primarily functions as potent antimicrotubule agents. These molecules target the colchicine-binding site on β-tubulin, leading to microtubule depolymerization and cell cycle arrest.
This guide will first compare the antiproliferative and tubulin-destabilizing effects of this compound derivatives against a well-established antimicrotubule agent, Combretastatin A-4. Subsequently, to address the broader interest in the benzenesulfonamide scaffold in drug discovery, we will provide a comparative analysis of other benzenesulfonamide derivatives that have been explicitly characterized as kinase inhibitors. This second comparison will benchmark these compounds against a panel of well-known, clinically approved kinase inhibitors.
Part 1: this compound as an Antimicrotubule Agent
The core structure of this compound is a key pharmacophore for potent antimicrotubule activity. Derivatives of this compound have shown significant antiproliferative effects across a range of human cancer cell lines, with potencies in the low nanomolar to low micromolar range.[1][2]
Data Presentation: Comparison with a Known Antimicrotubule Agent
The following table summarizes the antiproliferative activity of a representative this compound derivative and the well-known colchicine-binding site inhibitor, Combretastatin A-4.
| Compound | Target | Mechanism of Action | Cell Line | IC50 (µM) |
| Phenyl this compound Derivative | β-tubulin (Colchicine site) | Microtubule Depolymerization | HT-1080 (Fibrosarcoma) | 0.056 - 21[1][2] |
| HT-29 (Colon Carcinoma) | 0.056 - 21[1][2] | |||
| M21 (Melanoma) | 0.056 - 21[1][2] | |||
| MCF7 (Breast Adenocarcinoma) | 0.056 - 21[1][2] | |||
| Combretastatin A-4 | β-tubulin (Colchicine site) | Microtubule Depolymerization | A549 (Non-small cell lung) | 0.0038[3] |
| Hela (Cervical Cancer) | 0.0009 | |||
| HL-60 (Leukemia) | 0.0021 | |||
| MCF-7 (Breast Adenocarcinoma) | 0.007[4] | |||
| In vitro tubulin polymerization | ~3.5[5] |
Experimental Protocols: Tubulin Polymerization Assay
A standard method to assess the direct effect of compounds on microtubule dynamics is the in vitro tubulin polymerization assay.
Principle: This assay measures the light scattering that occurs as tubulin dimers polymerize into microtubules. Inhibitors of polymerization will reduce the rate and extent of this light scattering.
Protocol:
-
Reagents: Purified tubulin protein (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), and the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
A reaction mixture is prepared containing tubulin, GTP, and polymerization buffer.
-
The test compound or vehicle control is added to the mixture.
-
The reaction is initiated by raising the temperature to 37°C, which promotes polymerization.
-
The change in absorbance (typically at 340 nm) is monitored over time using a temperature-controlled spectrophotometer.
-
-
Data Analysis: The rate of polymerization (Vmax) and the maximum polymer mass are calculated from the kinetic curve. The IC50 value for polymerization inhibition is determined by testing a range of compound concentrations.
Visualization: Microtubule Depolymerization Pathway
Caption: Mechanism of action for this compound.
Part 2: Benzenesulfonamide Scaffold in Kinase Inhibition
While this compound itself is not a kinase inhibitor, the benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry and is present in numerous potent kinase inhibitors.[6] This section provides a comparative analysis of benzenesulfonamide-based kinase inhibitors against well-established clinical kinase inhibitors.
Data Presentation: Comparison of Benzenesulfonamide-Based Kinase Inhibitors
The following table benchmarks the inhibitory activity of several benzenesulfonamide-containing kinase inhibitors against a selection of clinically approved, multi-targeted kinase inhibitors.
| Compound Class | Representative Compound/Drug | Target Kinase(s) | IC50 (nM) |
| Benzenesulfonamide Derivatives | AL106 (TrkA Inhibitor) | TrkA | 58,600 (antiproliferative IC50)[7] |
| Adooq Bioscience PI3K/mTOR Inhibitor | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | 1.3, 1.8, 1.5, 3.8, 3.8[6] | |
| AXL Inhibitor (Unnamed) | AXL | 1.7[8] | |
| Known Kinase Inhibitors | Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 81, 74[9][10] |
| Sunitinib | PDGFRβ, VEGFR2, c-Kit | 2, 80, <100[11][12] | |
| Sorafenib | Raf-1, B-Raf, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 6, 22, 90, 20, 57, 68[13] | |
| Lapatinib | EGFR, HER2 | 10.8, 9.2[14][15][16][17] | |
| Gefitinib | EGFR | 26-57[18] |
Experimental Protocols: Kinase Inhibition Assays
Several assay formats are available to determine the potency of kinase inhibitors. LanthaScreen™ and Z'-LYTE™ are two common examples.
LanthaScreen™ Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
Principle: This assay measures the inhibition of phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor fluorophore in close proximity to a fluorescein acceptor on the substrate, resulting in a FRET signal.
Protocol:
-
Reagents: Kinase, fluorescein-labeled substrate, ATP, terbium-labeled anti-phospho-substrate antibody, and test compound.
-
Procedure:
-
The kinase reaction is performed by incubating the kinase, substrate, ATP, and test compound.
-
The reaction is stopped, and the terbium-labeled antibody is added.
-
After an incubation period, the TR-FRET signal is measured on a plate reader.
-
-
Data Analysis: The IC50 value is determined by measuring the decrease in the FRET signal with increasing concentrations of the test compound.
Z'-LYTE™ Kinase Assay:
Principle: This assay uses a FRET-based peptide substrate. In the absence of phosphorylation, a specific protease cleaves the peptide, separating the FRET pair and disrupting the FRET signal. Phosphorylation of the peptide by the kinase protects it from cleavage, maintaining the FRET signal.
Protocol:
-
Reagents: Kinase, FRET-peptide substrate, ATP, a site-specific protease (Development Reagent), and test compound.
-
Procedure:
-
The kinase reaction is carried out by incubating the kinase, FRET-peptide substrate, ATP, and test compound.
-
The Development Reagent is then added.
-
The FRET signal is measured on a fluorescence plate reader.
-
-
Data Analysis: The IC50 value is determined by measuring the increase in the FRET signal with increasing concentrations of the test compound.
Visualization: Representative Kinase Signaling Pathway and Experimental Workflow
Caption: A generic kinase signaling pathway and the point of intervention.
Caption: A typical workflow for kinase inhibitor drug discovery.
References
- 1. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
In Vivo Characterization of Novel Benzenesulfonamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel benzenesulfonamide analogs based on recent in vivo studies. The data presented herein summarizes their therapeutic potential across various applications, including anti-inflammatory, antimicrobial, and anticancer activities. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development.
Performance Comparison of Benzenesulfonamide Analogs
The following tables summarize the in vivo efficacy and in vitro activity of various novel benzenesulfonamide derivatives from recent studies.
Anti-inflammatory Activity
A study on novel benzenesulfonamide derivatives bearing a carboxamide functionality demonstrated significant in vivo anti-inflammatory effects. The compounds were evaluated in a carrageenan-induced rat paw edema model and compared with the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[1][2][3][4]
| Compound | Dose | Time (h) | Paw Edema Inhibition (%) | Reference Compound | Paw Edema Inhibition (%) |
| 4a | Not Specified | 1 | 94.69 | Indomethacin | 78.76 |
| 2 | 89.66 | ||||
| 3 | 87.83 | ||||
| 4c | Not Specified | 1 | 94.69 | Indomethacin | 78.76 |
| 2 | 89.66 | ||||
| 3 | 87.83 |
Antimicrobial Activity
The same series of benzenesulfonamide-carboxamide derivatives was also assessed for in vitro antimicrobial activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for each compound.[1][2][3][4]
| Compound | Microorganism | MIC (mg/mL) |
| 4a | P. aeruginosa | 6.67 |
| S. typhi | 6.45 | |
| 4d | E. coli | 6.72 |
| 4e | C. albicans | 6.63 |
| A. niger | 6.28 | |
| 4f | B. subtilis | 6.63 |
| 4h | S. aureus | 6.63 |
| C. albicans | 6.63 |
Anticancer Activity
A series of propynyl-substituted benzenesulfonamide derivatives were synthesized and evaluated as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Compound 7k (NSC781406) showed potent tumor growth inhibition in a BEL-7404 hepatocellular carcinoma xenograft model.[5]
In vivo efficacy data for compound 7k was mentioned but specific quantitative details were not provided in the abstract.
Novel 4-thiazolone-based benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against breast cancer cell lines and their inhibitory effect on carbonic anhydrase IX (CA IX).[6][7]
| Compound | Cell Line | IC50 (µM) | CA IX Inhibition IC50 (nM) | CA II Inhibition IC50 (µM) | Selectivity Index (CA II/CA IX) |
| 4b | MDA-MB-231 | 1.52 | - | - | - |
| 4c | MDA-MB-231 | - | - | - | - |
| 4e | MDA-MB-231 | 3.58 | 10.93 | 1.55 | 141.8 |
| MCF-7 | 4.58 | ||||
| 4g | MDA-MB-231 | - | 25.06 | 3.92 | 156.4 |
| 4h | MDA-MB-231 | - | - | - | - |
| Staurosporine (control) | MDA-MB-231 | 7.67 | - | - | - |
| MCF-7 | 5.89 |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay[2][8]
This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (180-190 g) are used.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of the rats.
-
Treatment: The test compounds or reference drug (indomethacin) are administered orally or intraperitoneally at a specified dose one hour before carrageenan injection.
-
Measurement: The paw volume is measured using a plethysmometer at 1, 2, and 3 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Minimum Inhibitory Concentration (MIC) Assay[2]
This in vitro assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganisms: Bacterial and fungal strains are cultured in appropriate broth media.
-
Preparation of Inoculum: The microbial cultures are diluted to a standardized concentration.
-
Assay: A serial dilution of the test compounds is prepared in a 96-well microtiter plate. The microbial inoculum is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cell Viability (MTT) Assay[9][10]
This in vitro colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is crucial for regulating cell growth, proliferation, and survival.[5] Its abnormal activation is a common feature in many cancers, making it a key target for drug development. Benzenesulfonamide analogs have been developed as dual inhibitors of PI3K and mTOR.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition points by benzenesulfonamide analogs.
Carbonic Anhydrase Inhibition in Hypoxic Tumors
Tumor-associated carbonic anhydrases (CAs), particularly CA IX, are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[6][8][9] Benzenesulfonamides are a well-established class of CA inhibitors.
Caption: Role of Carbonic Anhydrase IX in hypoxic tumors and its inhibition.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for the in vivo characterization of novel compounds.
References
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
Key Disposal and Safety Parameters
The following table summarizes crucial quantitative data and procedural limits for the disposal of hazardous chemical waste, including this compound.
| Parameter | Guideline | Citations |
| Waste Accumulation Limit | Do not accumulate more than 55 gallons of hazardous waste. | [4] |
| Acutely Toxic Waste Limit | Do not accumulate more than 1 quart of acutely toxic waste. | [4] |
| Container Rinsing | Triple-rinse empty containers with a solvent equal to ~5% of the container's volume. | |
| pH for Sink Disposal | Only neutralized aqueous solutions with a pH between 5.5 and 10.5 may be considered for sink disposal with prior EHS approval. | [3] |
| Peroxide Forming Chemicals | Test for peroxides if the chemical is beyond its expiration date or has been open for an extended period; contact EHS if peroxides are >50ppm. | [4] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a multi-step process that begins from the moment the chemical is deemed a waste product.
Step 1: Waste Identification and Segregation
-
Designation as Waste : A chemical is considered waste when it is no longer intended for use.[5]
-
Hazard Assessment : Treat this compound as hazardous waste. This includes the pure compound, contaminated solutions, and any materials used for spill cleanup.
-
Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals must be stored separately to prevent dangerous reactions.[6][7] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[7]
Step 2: Containerization and Labeling
-
Container Selection : Collect waste in a sturdy, leak-proof container with a secure lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][4] The container must be compatible with the chemical.[5]
-
Labeling : Immediately label the waste container using your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).[2]
-
For mixtures, list all chemical components and their approximate percentages or volumes.[2][7]
-
The date of waste generation (when the first drop of waste enters the container).[2]
-
The location of origin (building, room number).[2]
-
The name and contact information of the Principal Investigator.[2]
-
Checkmarks for the appropriate hazard pictograms (e.g., harmful).[2]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][7]
-
Container Management : Keep the waste container securely capped at all times, except when adding waste.[5]
-
Secondary Containment : It is best practice to store hazardous waste containers in secondary containment to catch any potential leaks.
-
Regular Inspections : The SAA should be inspected weekly for any signs of container leakage.[7]
Step 4: Requesting Waste Pickup
-
Timely Disposal : Do not let waste accumulate. Request a pickup from your institution's EHS or hazardous waste disposal service when the container is full or before the maximum accumulation time is reached (typically 150 days for laboratory waste).[8]
-
Documentation : Complete any required hazardous waste information forms, providing a detailed list of the contents for the disposal team.[2]
Step 5: Disposal of Empty Containers
-
Triple Rinsing : An empty container that held this compound must be triple-rinsed with a suitable solvent that can remove the chemical residue.[5]
-
Rinsate Collection : The solvent rinsate from this process is considered hazardous waste and must be collected in a labeled hazardous waste container.[5]
-
Final Disposal : After triple-rinsing and allowing the container to air dry, deface or remove the original chemical label. The cleaned container can then typically be disposed of in the regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
Essential Safety and Handling Guide for 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
This guide provides immediate and essential safety, operational, and disposal information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a substance-specific Safety Data Sheet (SDS) when available.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all work activities to ensure the appropriate level of personal protection is used.[1] The following table summarizes the recommended PPE for handling this compound, particularly when handling the solid powder.
| Protection Type | Recommended Equipment | Details |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves prior to use and use proper removal technique. Dispose of contaminated gloves after use.[3] |
| Lab coat or protective clothing. | A disposable gown made of low-permeability fabric with a solid front and long sleeves is recommended.[4] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if exposure limits are exceeded, if irritation is experienced, or when handling powder outside of a ventilated enclosure.[2] |
| Footwear | Closed-toe shoes. | Safety footwear should be worn in areas where chemicals are stored or used.[5] |
Operational and Disposal Plan
Handling and Storage
-
Engineering Controls : Handle in a well-ventilated area. For operations involving fine powders, a chemical fume hood or a glove box is recommended to minimize inhalation exposure.
-
Handling Practices : Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[2] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[3]
-
Storage : Store in a tightly closed container in a dry and well-ventilated place.[7]
First Aid Measures
-
If Swallowed : Rinse mouth with water. Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2][6]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[2][7]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]
Spills and Environmental Precautions
-
Spill Response : Ensure adequate ventilation. Use personal protective equipment.[2] Sweep up and shovel into suitable containers for disposal.[2] Avoid dust formation.[8]
-
Environmental Protection : Do not let the product enter drains. Prevent further leakage or spillage if safe to do so.[8]
Disposal
-
Waste Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Contaminated PPE should also be disposed of as hazardous waste.[4]
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
